Mal-PEG5-Boc
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H35NO9/c1-21(2,3)31-20(25)6-8-26-10-12-28-14-16-30-17-15-29-13-11-27-9-7-22-18(23)4-5-19(22)24/h4-5H,6-17H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSYMERMYTUXSGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCN1C(=O)C=CC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H35NO9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Architectural Versatility of Mal-PEG5-Boc: A Technical Primer for Advanced Bioconjugation
For Immediate Release
A cornerstone in the development of targeted therapeutics, the heterobifunctional linker Mal-PEG5-Boc, offers a precise and adaptable scaffold for the construction of complex biomolecules. This technical guide provides an in-depth analysis of its structure, properties, and applications, with a particular focus on its role in the synthesis of Proteolysis Targeting Chimeras (PROTACs), intended for researchers, scientists, and drug development professionals.
Unveiling the Structure of this compound
This compound is a molecule meticulously designed with three key functional domains: a maleimide group, a polyethylene glycol (PEG) spacer, and a tert-butyloxycarbonyl (Boc) protected amine. This strategic arrangement allows for a sequential and controlled conjugation strategy, crucial in the assembly of intricate bioconjugates.
-
Maleimide Group: This reactive moiety specifically and efficiently forms a stable thioether bond with sulfhydryl (thiol) groups, commonly found in cysteine residues of proteins and peptides. This reaction is highly selective under mild physiological conditions (pH 6.5-7.5).
-
Polyethylene Glycol (PEG) Spacer: The PEG5 component consists of five repeating ethylene glycol units. This hydrophilic chain enhances the aqueous solubility and bioavailability of the resulting conjugate, while also providing spatial separation between the conjugated molecules, which can be critical for maintaining their biological activity.
-
Boc-Protected Amine: The terminal primary amine is protected by a tert-butyloxycarbonyl (Boc) group. This protecting group is stable under the conditions required for the maleimide-thiol conjugation but can be readily removed under acidic conditions to reveal a reactive amine, which can then be used for subsequent conjugation steps, such as amide bond formation.
The systematic IUPAC name for this compound is tert-butyl (1-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-3,6,9,12,15-pentaoxaoctadecan-18-yl)carbamate.
Physicochemical and Technical Data
The following table summarizes the key quantitative data for this compound, providing essential information for its use in experimental design and execution.
| Property | Value |
| Molecular Formula | C₂₁H₃₆N₂O₉ |
| Molecular Weight | 460.5 g/mol |
| CAS Number | 2170654-72-3 |
| Appearance | White to off-white solid or viscous oil |
| Solubility | Soluble in DMSO, DMF, and chlorinated solvents |
| Purity | Typically ≥95% |
| Storage Conditions | -20°C, protected from light and moisture |
Core Application: A Linker in PROTAC Synthesis
This compound is extensively utilized as a linker in the synthesis of PROTACs. These heterobifunctional molecules are designed to hijack the cell's natural protein degradation machinery to eliminate specific target proteins involved in disease.
A PROTAC typically consists of three components:
-
A ligand that binds to the target protein of interest (POI).
-
A ligand that recruits an E3 ubiquitin ligase.
-
A linker that connects the two ligands.
This compound serves as a versatile linker, enabling the sequential attachment of the POI ligand and the E3 ligase ligand.
Signaling Pathway of a Generic PROTAC
The following diagram illustrates the catalytic mechanism of action of a PROTAC molecule.
Caption: General mechanism of PROTAC-mediated protein degradation.
Experimental Protocols
The following sections provide detailed methodologies for the key reactions involving this compound in the synthesis of a bioconjugate, such as a PROTAC. These are generalized protocols and may require optimization for specific applications.
Boc Deprotection of this compound
This protocol describes the removal of the Boc protecting group to yield the free amine, which is then ready for conjugation to a carboxylic acid-containing molecule (e.g., an E3 ligase ligand).
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve this compound in DCM (e.g., 10 mL per 100 mg of linker) in a round-bottom flask.
-
Add an equal volume of TFA to the solution.
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, remove the DCM and TFA under reduced pressure using a rotary evaporator.
-
Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected linker (Mal-PEG5-NH₂).
Conjugation of a Cysteine-Containing Peptide to Mal-PEG5-Amine
This protocol outlines the conjugation of a peptide or protein containing a free cysteine residue to the maleimide group of the deprotected linker.
Materials:
-
Deprotected Mal-PEG5-linker (Mal-PEG5-NH₂)
-
Cysteine-containing peptide/protein
-
Conjugation buffer (e.g., phosphate-buffered saline (PBS), pH 7.0-7.4, with EDTA to prevent disulfide bond formation)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) (if needed to dissolve the linker)
-
Size-exclusion chromatography (SEC) or dialysis equipment for purification
Procedure:
-
Dissolve the cysteine-containing peptide/protein in the conjugation buffer to a final concentration of 1-5 mg/mL.
-
Dissolve the Mal-PEG5-linker in a minimal amount of DMF or DMSO and then add it to the peptide/protein solution. A 10-20 fold molar excess of the linker over the peptide/protein is typically used.
-
Gently mix the reaction solution and incubate at room temperature for 2-4 hours or at 4°C overnight.
-
Monitor the conjugation reaction by LC-MS or sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Upon completion, purify the conjugate from excess linker and unreacted peptide/protein using size-exclusion chromatography or dialysis.
Amide Coupling to the Amine Terminus of the Linker
This protocol describes the final step in the synthesis of a PROTAC, where the free amine of the linker (already conjugated to the POI ligand) is coupled to a carboxylic acid group of the E3 ligase ligand.
Materials:
-
POI ligand-linker conjugate with a free amine
-
E3 ligase ligand with a carboxylic acid group
-
Coupling agents (e.g., HATU, HBTU, or EDC/NHS)
-
Anhydrous DMF
-
Diisopropylethylamine (DIPEA)
-
High-performance liquid chromatography (HPLC) for purification
Procedure:
-
Dissolve the E3 ligase ligand (1 equivalent) and the coupling agent (e.g., HATU, 1.1 equivalents) in anhydrous DMF.
-
Add DIPEA (3-4 equivalents) to the solution and stir for 5-10 minutes to activate the carboxylic acid.
-
Add a solution of the POI ligand-linker conjugate (1 equivalent) in anhydrous DMF to the activated E3 ligase ligand solution.
-
Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction by LC-MS.
-
Upon completion, quench the reaction with a small amount of water.
-
Purify the final PROTAC product by preparative HPLC.
Experimental Workflow for PROTAC Synthesis
The following diagram illustrates a typical workflow for the synthesis of a PROTAC using this compound.
Caption: A stepwise workflow for the synthesis of a PROTAC.
Conclusion
This compound is a highly valuable and versatile linker for the construction of complex bioconjugates. Its well-defined structure, with orthogonal reactive groups and a solubilizing PEG spacer, provides a robust platform for the development of targeted therapeutics, most notably PROTACs. The detailed protocols and workflows presented in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this compound in their advanced bioconjugation strategies. Careful optimization of the described methodologies will be key to achieving successful and reproducible results in the synthesis of novel and potent therapeutic agents.
Mal-PEG5-Boc: A Technical Guide for Researchers and Drug Development Professionals
Introduction
Mal-PEG5-Boc is a heterobifunctional crosslinker that plays a pivotal role in the field of bioconjugation, particularly in the development of targeted therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This molecule incorporates three key functional elements: a maleimide group for covalent linkage to thiol-containing molecules, a five-unit polyethylene glycol (PEG) spacer to enhance solubility and optimize pharmacokinetics, and a tert-butyloxycarbonyl (Boc) protected amine, which allows for subsequent chemical modifications after deprotection. This guide provides a comprehensive overview of the chemical properties, specifications, and experimental considerations for the effective use of this compound in research and drug development.
Chemical Properties and Specifications
This compound is a well-defined chemical entity with specific physical and chemical properties crucial for its application in sensitive bioconjugation reactions. The following tables summarize its key specifications.
| Property | Value |
| Chemical Name | tert-butyl 1-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-3,6,9,12,15-pentaoxaoctadecan-18-oate[1] |
| Synonyms | Mal-PEG5-COOtBu, Mal-PEG5-t-butyl ester[1] |
| CAS Number | 2250216-91-0[1] |
| Appearance | To be determined; often a solid or oil[1] |
| Chemical Formula | C21H35NO9[1] |
| Molecular Weight | 445.51 g/mol [1] |
| Exact Mass | 445.2300 u[1] |
| Elemental Analysis | C: 56.62%, H: 7.92%, N: 3.14%, O: 32.32%[1] |
| Specification | Value/Recommendation |
| Purity | >98% (refer to Certificate of Analysis for specific batch data)[1] |
| Solubility | Soluble in DMSO.[2] The hydrophilic PEG spacer generally increases solubility in aqueous media.[3] |
| Storage Conditions | Dry, dark, and at 0 - 4°C for short-term (days to weeks) or -20°C for long-term (months to years).[1] |
| Shipping Conditions | Shipped under ambient temperature as a non-hazardous chemical. Stable for a few weeks during ordinary shipping.[1] |
| Shelf Life | >2 years if stored properly.[1] |
Core Functional Groups and Their Reactivity
The utility of this compound stems from the distinct reactivity of its terminal functional groups: the maleimide and the Boc-protected amine.
Maleimide Group: The maleimide moiety is highly reactive towards thiol (sulfhydryl) groups, readily forming a stable thioether bond via a Michael addition reaction. This reaction is highly specific for thiols within a pH range of 6.5-7.5.[4] At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[5] Above pH 7.5, the maleimide group becomes susceptible to hydrolysis, opening the ring to form a non-reactive maleamic acid, and the reaction with primary amines can become a competing side reaction.[4]
Boc-Protected Amine: The amine group is protected by a tert-butyloxycarbonyl (Boc) group, which is stable under a wide range of conditions, including those used for the maleimide-thiol conjugation. The Boc group can be efficiently removed under acidic conditions, typically using trifluoroacetic acid (TFA), to yield a primary amine.[6] This newly exposed amine can then be used for subsequent conjugation reactions, such as amide bond formation with activated carboxylic acids.
Experimental Protocols
The following are generalized protocols for the key chemical transformations involving this compound. Optimization may be required for specific applications.
Boc Deprotection of this compound
This protocol describes the removal of the Boc protecting group to expose the primary amine.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Toluene (optional)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure:
-
Dissolve this compound in anhydrous DCM in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add TFA to the solution (a final concentration of 20-50% v/v is common).
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-2 hours).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA. Co-evaporation with toluene can help remove residual TFA.[7]
-
For neutralization, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate.[7]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate to yield the deprotected product (Mal-PEG5-NH2).
-
Characterize the product by NMR and MS to confirm its identity and purity.
Maleimide-Thiol Conjugation
This protocol outlines the conjugation of a maleimide-activated molecule to a thiol-containing biomolecule, such as a cysteine-containing peptide or protein.
Materials:
-
Thiol-containing molecule (e.g., peptide, protein)
-
This compound (or other maleimide-functionalized molecule)
-
Conjugation Buffer (e.g., Phosphate-buffered saline (PBS), pH 7.2-7.5)
-
Reducing agent (if necessary, e.g., TCEP or DTT)
-
Quenching reagent (e.g., L-cysteine)
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Preparation of the Thiol-Containing Molecule:
-
Dissolve the thiol-containing molecule in the conjugation buffer.
-
If the thiol groups are present as disulfide bonds, a reduction step is necessary. Incubate the molecule with a suitable reducing agent (e.g., TCEP or DTT) according to established protocols.
-
Remove the excess reducing agent by desalting or dialysis.
-
-
Conjugation Reaction:
-
Dissolve this compound in a suitable solvent (e.g., DMSO) and add it to the solution of the thiol-containing molecule. A molar excess of the maleimide reagent is typically used.
-
Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight. The optimal reaction time and temperature should be determined empirically.
-
-
Quenching the Reaction:
-
Add a quenching reagent, such as L-cysteine, in excess to react with any unreacted maleimide groups.
-
-
Purification:
-
Purify the conjugate to remove excess reagents and byproducts using an appropriate method such as size-exclusion chromatography or dialysis.
-
-
Characterization:
-
Characterize the final conjugate using techniques such as SDS-PAGE, mass spectrometry, and HPLC to confirm successful conjugation and determine the drug-to-antibody ratio (DAR) in the case of ADCs.
-
Applications in Drug Development
This compound is a valuable tool in the development of sophisticated drug delivery systems.
Antibody-Drug Conjugates (ADCs)
In ADC development, this compound can be used to link a cytotoxic payload to a monoclonal antibody. The maleimide group reacts with cysteine residues on the antibody, which are often made available by the reduction of interchain disulfide bonds. The Boc-protected amine can be deprotected to attach a targeting ligand or other functional moiety. The PEG spacer enhances the solubility and stability of the ADC, improves its pharmacokinetic profile, and can reduce its immunogenicity.
Proteolysis Targeting Chimeras (PROTACs)
PROTACs are bifunctional molecules that induce the degradation of a target protein by recruiting an E3 ubiquitin ligase. This compound serves as a versatile linker to connect the target protein-binding ligand and the E3 ligase-binding ligand. The flexibility and hydrophilicity of the PEG linker are crucial for the proper orientation of the two ligands to facilitate the formation of a productive ternary complex (Target Protein-PROTAC-E3 Ligase), which is a prerequisite for target protein ubiquitination and subsequent degradation.
Visualizing Workflows and Pathways
PROTAC Synthesis and Mechanism of Action
The following diagrams illustrate the general workflow for synthesizing a PROTAC using a heterobifunctional linker like this compound and the subsequent mechanism of action.
Antibody-Drug Conjugate (ADC) Development Workflow
The following diagram illustrates a typical workflow for the development of an ADC using a maleimide-PEG linker.
References
The Linchpin of Targeted Protein Degradation: A Technical Guide to Mal-PEG5-Boc in PROTACs
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has opened a new frontier in therapeutic intervention, enabling the targeted degradation of disease-causing proteins. These heterobifunctional molecules orchestrate the ubiquitin-proteasome system to eliminate specific proteins by linking a target-binding ligand to an E3 ubiquitin ligase ligand. The linker connecting these two moieties is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability of the crucial ternary complex. This in-depth technical guide focuses on the mechanism of action of a specific and widely utilized linker, Mal-PEG5-Boc, providing a comprehensive resource for its application in PROTAC design and synthesis.
The Core Mechanism: Deconstructing this compound
This compound is a polyethylene glycol (PEG)-based linker featuring three key functional components: a maleimide group (Mal), a five-unit PEG chain (PEG5), and a tert-Butyloxycarbonyl (Boc) protecting group. Each of these components plays a distinct and vital role in the synthesis and function of a PROTAC molecule.
The PEG5 Chain: The Flexible Spacer
The core of the linker is the hydrophilic five-unit PEG chain. This flexible spacer is crucial for several reasons:
-
Solubility: The PEG chain imparts hydrophilicity to the often large and hydrophobic PROTAC molecule, improving its solubility in aqueous environments, which is essential for biological applications.
-
Flexibility and Length: The length and flexibility of the PEG chain are critical for enabling the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase. It allows the two ligands to adopt an optimal orientation for inducing ubiquitination.
-
Reduced Aggregation: The hydrophilic nature of the PEG linker can help to minimize non-specific binding and aggregation of the PROTAC molecule.
The Maleimide Group: The Thiol-Reactive Anchor
The maleimide group is a key reactive moiety that facilitates the covalent conjugation of the linker to one of the PROTAC's ligands, typically the one targeting the protein of interest (POI) or the E3 ligase. This is achieved through a highly specific and efficient Michael addition reaction with a thiol group (-SH), most commonly from a cysteine residue on the ligand. This reaction forms a stable thioether bond, securely tethering the linker to the ligand.
The Boc Group: The Protective Cap
The Boc group is a widely used protecting group for amines. In the context of this compound, it temporarily blocks a reactive amine functionality. This protection is essential during the initial conjugation step involving the maleimide group, preventing unwanted side reactions. The Boc group can be readily removed under acidic conditions to expose the amine, which can then be used for subsequent conjugation to the other ligand of the PROTAC, typically through an amide bond formation.
Quantitative Data on this compound in PROTAC Synthesis
The efficiency of each step in PROTAC synthesis is critical for the overall yield and purity of the final product. Below are tables summarizing typical quantitative data associated with the use of this compound, compiled from various studies on similar linker systems. It is important to note that specific yields can vary depending on the specific ligands and reaction conditions used.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₁H₃₅NO₉ |
| Molecular Weight | 445.5 g/mol |
| CAS Number | 2250216-91-0 |
| Appearance | Colorless to pale yellow oil |
| Solubility | Soluble in DMSO, DMF, and chlorinated solvents |
Table 2: Typical Reaction Conditions and Yields for Maleimide-Thiol Conjugation
| Parameter | Condition | Typical Yield (%) |
| Reaction pH | 6.5 - 7.5 | > 90% |
| Temperature | Room Temperature | > 90% |
| Reaction Time | 1 - 4 hours | > 90% |
| Stoichiometry (Maleimide:Thiol) | 1.1 : 1 to 1.5 : 1 | Optimized for each reaction |
Table 3: Typical Reaction Conditions and Yields for Boc Deprotection
| Reagent | Solvent | Temperature | Reaction Time | Typical Yield (%) |
| Trifluoroacetic Acid (TFA) (20-50%) | Dichloromethane (DCM) | Room Temperature | 30 min - 2 hours | > 95% |
| 4M HCl in Dioxane | Dioxane | Room Temperature | 1 - 4 hours | > 95% |
Experimental Protocols
The following are detailed methodologies for the key steps involved in synthesizing a PROTAC using the this compound linker.
Protocol for Maleimide-Thiol Conjugation
This protocol describes the conjugation of a cysteine-containing ligand (Ligand-SH) to the this compound linker.
Materials:
-
Ligand-SH (e.g., a peptide or small molecule with a free thiol group)
-
This compound
-
Reaction Buffer: Phosphate-buffered saline (PBS) or HEPES buffer, pH 7.0-7.4, degassed
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Nitrogen or Argon gas
-
Analytical HPLC and Mass Spectrometer (MS) for reaction monitoring
Procedure:
-
Dissolve Ligand-SH: Dissolve the cysteine-containing ligand in the degassed reaction buffer to a final concentration of 1-5 mg/mL. If the ligand has poor aqueous solubility, a minimal amount of a cosolvent like DMF or DMSO can be used.
-
Dissolve this compound: Prepare a stock solution of this compound in DMF or DMSO at a concentration of 10-20 mg/mL.
-
Initiate Conjugation: Add a 1.1 to 1.5 molar excess of the this compound solution to the stirring solution of Ligand-SH.
-
Reaction Incubation: Purge the reaction vessel with nitrogen or argon, seal it, and allow the reaction to proceed at room temperature for 1-4 hours with gentle stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by analytical HPLC-MS. Look for the disappearance of the starting materials and the appearance of the desired conjugate product peak with the expected mass.
-
Purification: Once the reaction is complete, purify the conjugate (Ligand-S-Mal-PEG5-Boc) using preparative reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the purified conjugate by high-resolution mass spectrometry and NMR spectroscopy if necessary.
Protocol for Boc Deprotection
This protocol describes the removal of the Boc protecting group from the conjugated linker.
Materials:
-
Purified Ligand-S-Mal-PEG5-Boc
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Nitrogen or Argon gas
-
Rotary evaporator
-
Diethyl ether, cold
Procedure:
-
Dissolve the Conjugate: Dissolve the purified and dried Ligand-S-Mal-PEG5-Boc in anhydrous DCM.
-
Add Deprotection Reagent: To the stirred solution, add a solution of 20-50% TFA in DCM. The reaction is typically performed at room temperature.
-
Reaction Incubation: Allow the reaction to stir under a nitrogen or argon atmosphere for 30 minutes to 2 hours.
-
Reaction Monitoring: Monitor the deprotection by analytical HPLC-MS. Look for the disappearance of the Boc-protected starting material and the appearance of the deprotected product with the corresponding mass shift (-100 Da).
-
Solvent Removal: Once the reaction is complete, remove the DCM and excess TFA by rotary evaporation. Co-evaporation with toluene can help to remove residual TFA.
-
Precipitation and Washing: Precipitate the deprotected product (Ligand-S-Mal-PEG5-NH₃⁺TFA⁻) by adding cold diethyl ether. Collect the precipitate by centrifugation or filtration and wash it with cold diethyl ether to remove any remaining impurities.
-
Drying: Dry the final deprotected product under high vacuum. The product is typically obtained as a TFA salt and can be used directly in the next step.
Protocol for Final Ligand Coupling (Amide Bond Formation)
This protocol describes the coupling of the deprotected amine of the linker to the second ligand (Ligand-COOH), which contains a carboxylic acid functionality.
Materials:
-
Deprotected conjugate (Ligand-S-Mal-PEG5-NH₃⁺TFA⁻)
-
Ligand-COOH
-
Coupling agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
Base: Diisopropylethylamine (DIPEA)
-
Anhydrous DMF
-
Nitrogen or Argon gas
-
Analytical HPLC and Mass Spectrometer (MS)
Procedure:
-
Prepare Reaction Mixture: In a dry reaction vessel under a nitrogen or argon atmosphere, dissolve Ligand-COOH and the coupling agent (e.g., HATU, 1.2 equivalents) in anhydrous DMF.
-
Activate Carboxylic Acid: Add DIPEA (2-3 equivalents) to the mixture and stir for 10-15 minutes at room temperature to activate the carboxylic acid.
-
Add Amine Component: Dissolve the deprotected conjugate (Ligand-S-Mal-PEG5-NH₃⁺TFA⁻, 1 equivalent) in anhydrous DMF and add it to the activated carboxylic acid solution. Add an additional equivalent of DIPEA to neutralize the TFA salt.
-
Reaction Incubation: Allow the reaction to stir at room temperature for 2-12 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by analytical HPLC-MS.
-
Purification: Once the reaction is complete, purify the final PROTAC molecule by preparative reverse-phase HPLC.
-
Final Characterization: Characterize the final PROTAC by high-resolution mass spectrometry and NMR to confirm its identity, purity, and structural integrity.
Visualizing the Process: Diagrams and Workflows
To further elucidate the core concepts, the following diagrams have been generated using the DOT language.
Caption: A typical workflow for the synthesis of a PROTAC molecule using the this compound linker.
The Role of the PEG5 Spacer in Mal-PEG5-Boc Linkers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive examination of the role of the 5-unit polyethylene glycol (PEG) spacer within maleimide-PEG5-tert-butyloxycarbonyl (Mal-PEG5-Boc) linkers. These linkers are critical components in the development of advanced bioconjugates, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). We will delve into the physicochemical and biological implications of the PEG5 spacer, supported by quantitative data, detailed experimental protocols, and illustrative diagrams to facilitate a deeper understanding for researchers in the field of drug development.
Introduction to this compound Linkers
This compound is a heterobifunctional linker designed for the precise and stable conjugation of biomolecules. It is comprised of three key functional moieties:
-
Maleimide Group: This group reacts specifically with thiol (sulfhydryl) groups, typically found in cysteine residues of proteins and peptides, to form a stable thioether bond.[1][] This reaction is highly efficient under physiological pH conditions (6.5-7.5).[]
-
PEG5 Spacer: A discrete chain of five polyethylene glycol units. This hydrophilic spacer is central to modulating the overall properties of the resulting bioconjugate.
-
Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) protecting group on a terminal amine allows for a subsequent conjugation step after its removal under acidic conditions.[3][4] This enables the sequential attachment of different molecules.
The strategic combination of these components makes this compound a versatile tool for creating complex therapeutic and diagnostic agents.
The Pivotal Role of the PEG5 Spacer
The PEG spacer is not merely a passive connector; it actively influences the solubility, stability, pharmacokinetics, and efficacy of the bioconjugate.[5] The choice of a specific PEG length, such as the five units in this compound, represents a critical optimization parameter in drug design.
Enhancing Solubility and Preventing Aggregation
Many potent cytotoxic payloads used in ADCs are hydrophobic.[6] The incorporation of a hydrophilic PEG5 spacer helps to counteract this hydrophobicity, thereby increasing the overall water solubility of the ADC and reducing its propensity to aggregate, especially at higher drug-to-antibody ratios (DARs).[6][7]
Modulating Pharmacokinetics and Biodistribution
PEGylation is a well-established strategy to improve the pharmacokinetic (PK) profile of therapeutic agents.[6] The PEG5 spacer contributes to:
-
Increased Hydrodynamic Radius: This leads to reduced renal clearance and a longer plasma half-life.[6]
-
Improved Biodistribution: By enhancing solubility and stability, the PEG spacer can lead to greater accumulation of the conjugate in target tissues.[7] The length of the PEG chain is a critical factor, with studies showing that a PEG8 side chain can be the minimum length to achieve optimal slower clearance.[6]
Steric Hindrance and Target Accessibility
The PEG5 spacer provides spatial separation between the conjugated molecules. This can be crucial for maintaining the biological activity of each component. For instance, in an ADC, the spacer ensures that the cytotoxic payload does not sterically hinder the antibody's binding to its target antigen. Molecular dynamics simulations have suggested that while PEG spacers have little effect on the conformational properties of small neutral peptides, they can significantly influence the conformation of small, highly charged peptides.[8][9]
Reducing Immunogenicity
The PEG chain can shield the payload and other parts of the bioconjugate from the immune system, potentially reducing its immunogenicity.[5][6] This "stealth" effect can prolong the circulation time and reduce the risk of adverse immune reactions.
Quantitative Data on the Impact of PEG Spacer Length
The optimal length of the PEG spacer is highly dependent on the specific antibody, payload, and target. The following table summarizes preclinical data on the effect of varying PEG linker lengths on ADC properties. While specific data for PEG5 is not always isolated, the trends provide valuable insights into its likely performance.
| PEG Spacer Length | In Vitro Cytotoxicity (IC50) | In Vivo Efficacy | Plasma Half-Life | Reference |
| Shorter (e.g., PEG4) | Generally higher potency (lower IC50) | May be limited by poor PK | Shorter | [6] |
| Intermediate (e.g., PEG5-PEG8) | Balanced potency | Often improved due to better PK | Increased | [6][10] |
| Longer (e.g., PEG12, PEG24) | May show decreased potency | Can be further improved, but may plateau | Longest | [6][7] |
Note: This table is a synthesized representation of general trends reported in the literature. Actual values are context-dependent.
Experimental Protocols
Detailed methodologies are essential for the successful application of this compound linkers.
General Protocol for Antibody-Drug Conjugation using this compound
-
Antibody Reduction (Partial):
-
Prepare the antibody in a suitable buffer (e.g., PBS, pH 7.2).
-
Add a reducing agent such as tris(2-carboxyethyl)phosphine (TCEP) at a specific molar excess to reduce a controlled number of interchain disulfide bonds.
-
Incubate at 37°C for 1-2 hours.
-
Remove excess TCEP using a desalting column.
-
-
Payload-Linker Preparation:
-
If not already present, introduce a thiol-reactive group onto the cytotoxic payload.
-
Alternatively, deprotect the Boc-amine on the this compound linker using an acid like trifluoroacetic acid (TFA) to conjugate a payload to the amine end.
-
-
Conjugation Reaction:
-
Dissolve the Mal-PEG5-payload construct in a water-miscible organic solvent (e.g., DMSO).
-
Add the payload-linker solution to the reduced antibody at a defined molar ratio.
-
Allow the reaction to proceed at room temperature for 1-4 hours or at 4°C overnight. The maleimide groups on the linker will react with the free thiols on the antibody.
-
-
Purification and Characterization:
-
Purify the resulting ADC using techniques like size-exclusion chromatography (SEC) or protein A chromatography to remove unconjugated payload and linker.
-
Characterize the ADC to determine the drug-to-antibody ratio (DAR) using methods such as hydrophobic interaction chromatography (HIC) or mass spectrometry.
-
In Vitro Cytotoxicity Assay
-
Cell Culture:
-
Culture target cancer cell lines in appropriate media supplemented with fetal bovine serum and antibiotics.[6]
-
-
Cell Seeding:
-
Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC and a control antibody.
-
Add the dilutions to the cells and incubate for 72-96 hours.
-
-
Viability Assessment:
-
Measure cell viability using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo®.
-
Calculate the IC50 value (the concentration of ADC that inhibits cell growth by 50%).
-
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Workflow for ADC development and its general mechanism of action.
Caption: The logical relationship of the PEG5 spacer's role in improving ADC properties.
Conclusion
The PEG5 spacer in this compound linkers plays a crucial and multifaceted role in the design and performance of advanced bioconjugates. It is a key determinant of solubility, stability, and pharmacokinetic properties, ultimately influencing the therapeutic window of the final drug product. The choice of a five-unit PEG chain represents a rational design element to balance in vitro potency with in vivo efficacy. A thorough understanding and systematic evaluation of the impact of this spacer are essential for the successful development of next-generation targeted therapies.
References
- 1. Monodispersed Maleimide(Mal) PEG - Biopharma PEG [biochempeg.com]
- 3. tebubio.com [tebubio.com]
- 4. Mal-PEG5-NH-Boc, 2170654-72-3 | BroadPharm [broadpharm.com]
- 5. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 6. benchchem.com [benchchem.com]
- 7. books.rsc.org [books.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Effect of poly(ethylene glycol) (PEG) spacers on the conformational properties of small peptides: a molecular dynamics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The Strategic Application of Mal-PEG5-Boc in Targeted Protein Degradation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The field of targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address disease targets previously considered "undruggable." At the heart of this approach lies the design of proteolysis-targeting chimeras (PROTACs), heterobifunctional molecules that co-opt the cell's natural protein disposal machinery to eliminate specific proteins of interest. The linker component of a PROTAC is a critical determinant of its efficacy, influencing the formation of a productive ternary complex between the target protein and an E3 ubiquitin ligase. This technical guide provides an in-depth exploration of the applications of Mal-PEG5-Boc, a versatile linker, in the development of covalent PROTACs for targeted protein degradation.
Introduction to this compound in PROTAC Design
This compound is a heterobifunctional linker that incorporates three key chemical features: a maleimide group, a five-unit polyethylene glycol (PEG) chain, and a Boc-protected amine. This combination of functionalities makes it a valuable tool for the synthesis of covalent PROTACs.
-
Maleimide: This functional group acts as a cysteine-reactive "warhead." It can form a stable, covalent bond with cysteine residues on the target protein, leading to irreversible binding. This is particularly advantageous for targets with shallow binding pockets or when prolonged target engagement is desired.
-
PEG5 Chain: The polyethylene glycol spacer provides several benefits. Its length and flexibility are crucial for enabling the optimal orientation of the target protein and the E3 ligase to form a productive ternary complex. The hydrophilic nature of the PEG chain can also improve the solubility and pharmacokinetic properties of the resulting PROTAC molecule.
-
Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) protecting group allows for the controlled, stepwise assembly of the PROTAC. It can be deprotected under acidic conditions to reveal a primary amine, which can then be coupled to a ligand for an E3 ubiquitin ligase, such as cereblon (CRBN) or von Hippel-Lindau (VHL).
Hypothetical Case Study: A Covalent BTK Degrader Employing a Mal-PEG-Linker
To illustrate the application of a maleimide-PEG linker in TPD, we present a hypothetical covalent PROTAC, "Covalent-BTK-Degrader-1," designed to target Bruton's tyrosine kinase (BTK), a clinically validated target in B-cell malignancies. This hypothetical degrader consists of a BTK-targeting warhead (derived from a known covalent BTK inhibitor), a maleimide-PEG linker, and a VHL E3 ligase ligand.
Signaling Pathway of Covalent-BTK-Degrader-1
The mechanism of action of Covalent-BTK-Degrader-1 is initiated by the covalent binding of its maleimide moiety to a non-catalytic cysteine residue on BTK. This irreversible interaction anchors the PROTAC to the target protein. The VHL ligand at the other end of the linker then recruits the VHL E3 ubiquitin ligase, leading to the formation of a stable BTK-PROTAC-VHL ternary complex. This proximity induces the polyubiquitination of BTK, marking it for recognition and subsequent degradation by the 26S proteasome.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data for Covalent-BTK-Degrader-1, which would be generated through the experimental protocols outlined below.
Table 1: In Vitro Degradation Efficacy
| Cell Line | DC50 (nM) | Dmax (%) |
| TMD8 (Lymphoma) | 15 | >95 |
| MOLM-14 (Leukemia) | 25 | >90 |
DC50: Concentration for 50% maximal degradation. Dmax: Maximum degradation.
Table 2: Ternary Complex Formation and Binding Affinity
| Assay | Analyte | Kd (nM) |
| SPR | PROTAC to BTK | 5 (covalent) |
| SPR | PROTAC to VHL | 150 |
| TR-FRET | Ternary Complex | 25 |
SPR: Surface Plasmon Resonance. TR-FRET: Time-Resolved Fluorescence Resonance Energy Transfer. Kd: Dissociation constant.
Table 3: Cellular Viability
| Cell Line | GI50 (nM) |
| TMD8 (Lymphoma) | 50 |
| MOLM-14 (Leukemia) | 80 |
GI50: Concentration for 50% growth inhibition.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Synthesis of Covalent-BTK-Degrader-1
This protocol describes a potential synthetic route for a PROTAC utilizing a Mal-PEG-Boc linker.
Experimental Workflow:
Methodology:
-
Boc Deprotection: this compound is dissolved in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) and stirred at room temperature to remove the Boc protecting group, yielding the free amine.
-
Amide Coupling: The deprotected linker is coupled to the carboxylic acid of a VHL ligand using a peptide coupling reagent such as HATU in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) in a solvent like dimethylformamide (DMF).
-
Purification: The resulting Mal-PEG5-VHL intermediate is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Thiol-Maleimide Ligation: The purified intermediate is then reacted with the thiol group of a cysteine-containing BTK warhead in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to form the final covalent PROTAC.
-
Final Purification: The final product, Covalent-BTK-Degrader-1, is purified by RP-HPLC and its identity confirmed by mass spectrometry and NMR.
Western Blotting for BTK Degradation
This protocol is used to quantify the degradation of BTK in cells treated with the PROTAC.
Methodology:
-
Cell Culture and Treatment: Seed lymphoma cells (e.g., TMD8) in 6-well plates and culture overnight. Treat the cells with increasing concentrations of Covalent-BTK-Degrader-1 for 24 hours.
-
Cell Lysis: Harvest the cells, wash with ice-cold PBS, and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with a primary antibody against BTK, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody. Use an antibody against a housekeeping protein (e.g., GAPDH) as a loading control.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities to determine the extent of BTK degradation.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is used to confirm the formation of the BTK-PROTAC-VHL ternary complex in cells.
Methodology:
-
Cell Treatment and Lysis: Treat TMD8 cells with Covalent-BTK-Degrader-1 and a proteasome inhibitor (to prevent degradation of the complex) for 4 hours. Lyse the cells in a non-denaturing Co-IP lysis buffer.
-
Immunoprecipitation: Incubate the cell lysates with an anti-VHL antibody conjugated to magnetic beads overnight at 4°C.
-
Washing: Wash the beads several times to remove non-specifically bound proteins.
-
Elution and Western Blotting: Elute the protein complexes from the beads and analyze by Western blotting using antibodies against BTK and VHL. The presence of BTK in the VHL immunoprecipitate confirms the formation of the ternary complex.
Cell Viability Assay
This protocol is used to assess the effect of BTK degradation on the proliferation of cancer cells.
Methodology:
-
Cell Seeding: Seed TMD8 cells in a 96-well plate.
-
Compound Treatment: Treat the cells with a serial dilution of Covalent-BTK-Degrader-1 for 72 hours.
-
Viability Assessment: Add a reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of cell viability.
-
Data Analysis: Measure the luminescence and plot the results to determine the GI50 value.
Conclusion
The this compound linker is a powerful tool for the construction of covalent PROTACs. Its maleimide functionality allows for irreversible targeting of proteins, while the PEG spacer provides the necessary flexibility and solubility for effective ternary complex formation and favorable drug-like properties. The hypothetical case study of Covalent-BTK-Degrader-1 demonstrates a rational approach to the design and evaluation of such molecules. The detailed experimental protocols provided in this guide offer a practical framework for researchers and drug developers working to advance the field of targeted protein degradation. As our understanding of the intricate interplay between linker composition and PROTAC efficacy continues to grow, versatile linkers like this compound will undoubtedly play a pivotal role in the development of next-generation protein degraders.
An In-depth Technical Guide to the Core Principles of Mal-PEG5-Boc in Antibody-Drug Conjugate Development
This technical guide provides a comprehensive overview of the fundamental principles for utilizing the Mal-PEG5-Boc linker in the construction of Antibody-Drug Conjugates (ADCs). Designed for researchers, scientists, and professionals in drug development, this document details the linker's structure, mechanism of action, and the experimental protocols necessary for its successful implementation.
Antibody-Drug Conjugates are a transformative class of targeted therapeutics, engineered to deliver highly potent cytotoxic agents directly to cancer cells.[1][][3] An ADC is composed of three primary components: a monoclonal antibody that selectively targets a tumor-associated antigen, a highly cytotoxic payload, and a chemical linker that connects the two.[][3][] The linker is a critical element, profoundly influencing the ADC's stability, solubility, pharmacokinetics, and the efficiency of payload release.[][5]
The this compound linker is a heterobifunctional reagent designed to offer a precise and stable connection between the antibody and the drug payload, while incorporating features that enhance the overall performance of the resulting conjugate.
Profile of the this compound Linker
The this compound linker is a sophisticated molecule with three distinct functional domains:
-
Maleimide (Mal): This functional group provides a reactive site for conjugation to the antibody. Maleimides selectively react with sulfhydryl (thiol) groups, typically found on cysteine residues, to form a stable thioether bond.[6] This reaction is most efficient at a pH range of 6.5 to 7.5.[6]
-
Polyethylene Glycol (PEG5): The linker incorporates a discrete chain of five polyethylene glycol units. This PEG spacer is hydrophilic and serves several crucial functions: it improves the solubility of the ADC, which is particularly important when conjugating hydrophobic payloads; it reduces the potential for aggregation; and it can enhance the pharmacokinetic profile of the conjugate, potentially leading to a longer circulation half-life and reduced immunogenicity.[][8][9]
-
Boc-Protected Amine (NH-Boc): The linker contains an amine group protected by a tert-Butyloxycarbonyl (Boc) group. The Boc group is a common protecting group in organic synthesis that is stable under many conditions but can be cleanly removed under acidic conditions to reveal a primary amine (-NH2).[10] This deprotected amine then serves as the attachment point for the cytotoxic payload, typically through the formation of an amide bond.
References
- 1. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 3. mdpi.com [mdpi.com]
- 5. purepeg.com [purepeg.com]
- 6. Maleimide Linker, Maleimide PEG, Thiol Reactive Reagent | BroadPharm [broadpharm.com]
- 8. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 9. benchchem.com [benchchem.com]
- 10. Boc-PEG, PEG linker, PEG reagent | BroadPharm [broadpharm.com]
A Technical Guide to Mal-PEG5-Boc: Sourcing and Application Protocols
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of Maleimide-PEG5-Boc (Mal-PEG5-Boc), a heterobifunctional linker critical in bioconjugation, antibody-drug conjugate (ADC) development, and Proteolysis Targeting Chimeras (PROTACs). It details commercially available sources, purchasing information, and comprehensive experimental protocols for its application.
Introduction to this compound
This compound is a versatile chemical tool featuring three key components: a maleimide group, a five-unit polyethylene glycol (PEG) spacer, and a Boc (tert-butyloxycarbonyl) protected amine. This structure allows for a sequential and controlled conjugation strategy. The maleimide group reacts specifically with thiol (sulfhydryl) groups, commonly found in cysteine residues of proteins and peptides, to form a stable thioether bond. The hydrophilic PEG spacer enhances the solubility of the resulting conjugate in aqueous media, reduces aggregation, and can decrease immunogenicity.[1] The Boc-protected amine provides a latent reactive site that, upon deprotection under acidic conditions, reveals a primary amine for subsequent conjugation or modification.[2]
This linker is frequently employed in the synthesis of complex biomolecules. In ADC development, it can be used to attach a cytotoxic payload to an antibody. In the field of PROTACs, PEG linkers are essential for connecting a target protein-binding ligand to an E3 ligase-recruiting ligand, facilitating targeted protein degradation.[3][4]
Supplier and Purchasing Information
Sourcing high-quality this compound is crucial for reproducible experimental outcomes. The following table summarizes purchasing information from various suppliers. Prices and availability are subject to change and should be verified on the supplier's website.
| Supplier | Catalog Number | Purity | Molecular Weight ( g/mol ) | Available Quantities | Price (USD) | Storage |
| BroadPharm | BP-28794 | ≥95% (typical) | 460.5 | 100 mg, 250 mg, 500 mg, 1 g | $280 - $1200 | -20°C |
| AxisPharm | AP14623 | ≥95% | 460.50 | Custom Pricing | Inquire | -20°C |
| MedKoo Biosciences | 123324 | >98% | 445.51* | 250 mg, 500 mg | $650 - $1150 | -20°C |
| Biocat (TargetMol) | T18295 | >98% | 445.5 | 5 mg - 100 mg | €30 (for 5 mg) | -20°C |
*Note: Molecular weight may be listed differently based on whether it refers to the free acid or a salt form. Always refer to the supplier's technical datasheet.
Experimental Protocols
The utility of this compound lies in its two distinct reactive handles. The following protocols provide a general framework for a two-step conjugation process: (1) Maleimide-Thiol Conjugation and (2) Boc Deprotection to reveal the amine.
Protocol 1: Maleimide Conjugation to a Thiol-Containing Protein (e.g., Antibody)
This protocol describes the conjugation of the maleimide group of this compound to free sulfhydryl groups on a protein, such as a monoclonal antibody (mAb).
Materials:
-
Thiol-containing protein (e.g., mAb)
-
This compound
-
Reduction Buffer: Degassed PBS (Phosphate-Buffered Saline) containing 1-2 mM EDTA, pH 7.0-7.5.
-
Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) solution (10 mM in water).
-
Conjugation Buffer: Degassed PBS, pH 7.0-7.5.
-
Quenching Solution: N-acetylcysteine or L-cysteine (1 M in water).
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).
-
Purification system (e.g., Size-Exclusion Chromatography (SEC) column, dialysis cassette).
Procedure:
-
Protein Preparation and Reduction:
-
Dissolve the protein in Reduction Buffer to a concentration of 1-10 mg/mL.[5][6]
-
If the protein's cysteine residues are in disulfide bonds, they must be reduced. Add TCEP solution to the protein solution to achieve a 10-20 fold molar excess of TCEP over the protein.[1]
-
Incubate at 30-37°C for 1-2 hours.[1]
-
Remove the excess TCEP using a desalting column or a spin concentrator, exchanging the buffer with fresh, degassed Conjugation Buffer.[1]
-
-
Conjugation Reaction:
-
Immediately prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMF or DMSO.[5][7]
-
Add the this compound stock solution to the reduced protein solution. A 10-20 fold molar excess of the linker over the protein is a common starting point.[2] The final concentration of the organic solvent should ideally be below 10%.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quenching and Purification:
-
To quench any unreacted maleimide groups, add the Quenching Solution to a final concentration of ~1 mM and incubate for 15-30 minutes.
-
Purify the resulting conjugate (Protein-PEG5-Boc) from excess linker and byproducts using SEC or dialysis.
-
Protocol 2: Boc-Group Deprotection
This protocol describes the removal of the Boc protecting group to expose the primary amine, making it available for subsequent reactions.
Materials:
-
Lyophilized or concentrated Protein-PEG5-Boc conjugate.
-
Deprotection Reagent: Trifluoroacetic acid (TFA).
-
Solvent: Anhydrous Dichloromethane (DCM).
-
Neutralization Buffer (e.g., PBS pH 7.4).
-
Purification system (e.g., SEC column, dialysis).
Procedure:
-
Reaction Setup:
-
Work-up and Purification:
-
Remove the TFA and DCM under vacuum. Co-evaporation with a solvent like toluene can help remove residual TFA.[8]
-
The resulting product (Protein-PEG5-NH2) will be a TFA salt.
-
For subsequent use in aqueous biological applications, the deprotected conjugate should be resolubilized in a suitable buffer and immediately purified via SEC or dialysis into the desired final buffer to remove residual acid and salts.
-
Visualized Workflows and Structures
The following diagrams, generated using Graphviz, illustrate the key molecular relationships and experimental workflows associated with this compound.
Caption: Functional components of the this compound linker and their respective reaction partners.
Caption: Step-by-step workflow for a two-stage conjugation using this compound on a protein.
References
- 1. broadpharm.com [broadpharm.com]
- 2. biotium.com [biotium.com]
- 3. precisepeg.com [precisepeg.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. lumiprobe.com [lumiprobe.com]
- 7. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 8. benchchem.com [benchchem.com]
Mal-PEG5-Boc: A Technical Guide to Safe Handling and Application
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive safety and handling guidelines for Mal-PEG5-Boc (Maleimide-PEG5-tert-butyloxycarbonyl). This bifunctional crosslinker is a valuable tool in bioconjugation and drug development, enabling the precise linkage of molecules through its thiol-reactive maleimide group and a protected amine for further functionalization. Due to the reactive nature of the maleimide moiety, a thorough understanding of its properties and safe handling procedures is crucial for ensuring laboratory safety and experimental success.
Physicochemical and Safety Data
| Property | Value | Citation |
| Chemical Name | tert-butyl (1-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-3,6,9,12,15-pentaoxaoctadecan-18-yl)carbamate | |
| Molecular Formula | C₂₁H₃₆N₂O₉ | |
| Molecular Weight | 460.52 g/mol | |
| Appearance | White to off-white solid or viscous liquid (depending on purity and hydration) | [1][2] |
| Solubility | Soluble in water, DMSO, DMF, and most organic solvents. | [1][2] |
| Storage Conditions | Long-term: -20°C, dry and protected from light. Short-term: 2-8°C. | [1][2] |
| Shipping Conditions | Shipped at ambient temperature as a non-hazardous chemical. | |
| Hazard Identification | Based on the maleimide group: Toxic if swallowed, causes skin irritation and may cause an allergic skin reaction, causes serious eye damage. | |
| First Aid Measures | If Swallowed: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor/physician. If on Skin: Remove/Take off immediately all contaminated clothing. Rinse skin with water/shower. Wash contaminated clothing before reuse. If skin irritation or rash occurs: Get medical advice/attention. If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician. If Inhaled: Remove person to fresh air and keep comfortable for breathing. | |
| Personal Protective Equipment (PPE) | Wear protective gloves, protective clothing, eye protection, and face protection. Use in a well-ventilated area or under a fume hood. | |
| Disposal | Dispose of contents/container in accordance with local, regional, national, and international regulations. |
Experimental Protocols
General Bioconjugation Protocol: Thiol-Maleimide Ligation
This protocol outlines a general procedure for the conjugation of a thiol-containing molecule (e.g., a cysteine-containing peptide or protein) to this compound.
Materials:
-
Thiol-containing molecule (peptide, protein, etc.)
-
This compound
-
Conjugation Buffer: Phosphate-buffered saline (PBS), Tris, or HEPES buffer, pH 7.0-7.5, degassed. Thiol-free.
-
Reducing agent (optional, for reducing disulfide bonds): Tris(2-carboxyethyl)phosphine (TCEP).
-
Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).
-
Quenching reagent: Cysteine or β-mercaptoethanol.
-
Purification system: Size-exclusion chromatography (SEC) or dialysis equipment.
Procedure:
-
Preparation of Thiol-Containing Molecule:
-
Dissolve the thiol-containing molecule in the degassed conjugation buffer to a known concentration (e.g., 1-10 mg/mL).
-
If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10- to 20-fold molar excess of TCEP and incubate for 30-60 minutes at room temperature.[3][4]
-
-
Preparation of this compound Solution:
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the this compound stock solution to the solution of the thiol-containing molecule.[1][2] The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) if possible to prevent re-oxidation of thiols.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring or agitation.[1][2]
-
-
Quenching the Reaction:
-
To quench any unreacted maleimide groups, add a small molar excess of a quenching reagent (e.g., cysteine or β-mercaptoethanol) and incubate for an additional 30 minutes.
-
-
Purification of the Conjugate:
-
Characterization:
-
Characterize the final conjugate using appropriate analytical techniques such as mass spectrometry (to confirm conjugation), SDS-PAGE (to assess purity), and UV-Vis spectroscopy (to determine concentration).
-
Visualizations
Safe Handling Workflow
The following diagram illustrates a logical workflow for the safe handling of this compound in a laboratory setting.
Caption: Safe Handling Workflow for this compound.
Thiol-Maleimide Reaction Mechanism
The core reactivity of this compound lies in the Michael addition of a thiol to the maleimide double bond. This reaction is highly specific and efficient under physiological pH conditions.
Caption: Thiol-Maleimide Michael Addition Reaction.
Conclusion
This compound is a versatile reagent for bioconjugation, but its safe and effective use hinges on a clear understanding of its chemical properties and potential hazards. The maleimide group, while highly useful for its specific reactivity with thiols, necessitates careful handling to avoid skin and eye irritation, as well as potential sensitization. By adhering to the guidelines outlined in this technical guide, researchers can confidently and safely incorporate this compound into their experimental workflows, paving the way for advancements in drug delivery, diagnostics, and fundamental biological research. Always consult the most recent Safety Data Sheet (SDS) from your supplier for the most up-to-date and comprehensive safety information.
References
Methodological & Application
Application Notes and Protocols: Mal-PEG5-Boc Bioconjugation for Proteins
Audience: Researchers, scientists, and drug development professionals.
Introduction
PEGylation, the process of covalently attaching polyethylene glycol (PEG) chains to molecules like proteins, peptides, or antibody fragments, is a widely utilized strategy in drug development to enhance the therapeutic efficacy and safety of biopharmaceuticals.[1][2][3] The attachment of PEG can improve a drug's solubility, extend its circulating half-life, increase stability, and reduce immunogenicity.[1][2][4][5][6][7]
This document provides a detailed protocol for the bioconjugation of proteins using Mal-PEG5-Boc, a heterobifunctional linker. This linker contains a maleimide group that reacts specifically with free sulfhydryl (thiol) groups, commonly found in cysteine residues of proteins, and a Boc-protected amine group.[8][] The maleimide-thiol reaction is a cornerstone of bioconjugation due to its high efficiency and selectivity under mild, physiological conditions (pH 6.5-7.5).[10][11] This site-specific modification allows for precise control over the conjugation site, which is crucial for preserving the biological activity of the protein.[12]
The following sections detail the necessary materials, a step-by-step experimental protocol, a summary of key quantitative parameters, and methods for characterizing the resulting PEGylated protein.
Experimental Protocols
Materials and Reagents
-
Protein: Thiol-containing protein (e.g., a protein with an accessible cysteine residue).
-
This compound Reagent: Store at -20°C with desiccant.
-
Reaction Buffer: Thiol-free buffer, such as Phosphate-Buffered Saline (PBS), Tris, or HEPES, pH 7.0-7.5.[13][14] The buffer should be degassed to prevent oxidation of thiols.[13][14]
-
Reducing Agent (Optional): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT) to reduce disulfide bonds if free thiols are not available.[13][14]
-
Organic Solvent: Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF) to dissolve the this compound reagent.[13][14]
-
Purification System: Gel filtration/size-exclusion chromatography (SEC), HPLC, or FPLC for purifying the PEGylated protein.[13][14]
-
Characterization Equipment: UV-Vis spectrophotometer, SDS-PAGE, and Mass Spectrometry (e.g., LC/MS).[4][15]
Step-by-Step Bioconjugation Protocol
This protocol outlines the key steps for conjugating this compound to a thiol-containing protein.
1. Protein Preparation:
- Dissolve the protein in the degassed reaction buffer (pH 7.0-7.5) to a concentration of 1-10 mg/mL.[13][14]
- If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-100 fold molar excess of a reducing agent like TCEP.[13][14] Incubate at room temperature for 20-60 minutes.
- Crucially, the reducing agent must be removed before adding the this compound reagent. This can be achieved using a desalting column or dialysis.
2. This compound Reagent Preparation:
- Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
- Prepare a stock solution of the this compound reagent (e.g., 10 mM) in anhydrous DMSO or DMF immediately before use.[16]
3. Conjugation Reaction:
- Add the this compound stock solution to the protein solution. A 10- to 20-fold molar excess of the PEG reagent over the protein is typically recommended as a starting point.[16][17] The optimal ratio may need to be determined empirically.
- Gently mix the reaction solution.
- Incubate the reaction at room temperature for 2 hours or overnight at 4°C.[16] Protect from light if the PEG linker is attached to a fluorescent dye.
4. Purification of the PEGylated Protein:
- After the incubation period, purify the PEGylated protein from unreacted this compound and any byproducts.
- Gel filtration chromatography (e.g., a desalting column) is a common method for this purification step.[13][14] HPLC or FPLC can also be used for higher purity.[13][14]
5. Characterization of the Conjugate:
- SDS-PAGE: Analyze the purified conjugate by SDS-PAGE. The PEGylated protein should show a shift in molecular weight compared to the unmodified protein.
- Mass Spectrometry (LC/MS): Use mass spectrometry to confirm the mass of the PEGylated protein and determine the degree of PEGylation (the number of PEG chains attached to the protein).[4][15][18]
- Functional Assay: Perform a relevant bioassay to ensure that the biological activity of the protein is retained after PEGylation.
Data Presentation
The following table summarizes the key quantitative parameters for the this compound protein bioconjugation protocol.
| Parameter | Recommended Range | Notes |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can improve reaction efficiency. |
| Reaction pH | 7.0 - 7.5 | Optimal for the thiol-maleimide reaction; higher pH can lead to side reactions with amines.[11] |
| Molar Ratio (this compound : Protein) | 10:1 to 20:1 | This should be optimized for each specific protein.[16] |
| Reaction Temperature | 4°C or Room Temperature | 4°C for overnight reactions to maintain protein stability. |
| Reaction Time | 2 hours to overnight | Longer incubation times can increase conjugation efficiency. |
Mandatory Visualization
Experimental Workflow Diagram
Caption: Experimental workflow for this compound protein bioconjugation.
Thiol-Maleimide Reaction Pathway
Caption: Thiol-maleimide Michael addition reaction forming a stable thioether bond.
References
- 1. The Applications of PEGylation Reagents | Biopharma PEG [biochempeg.com]
- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. jbclinpharm.org [jbclinpharm.org]
- 6. Frontiers | Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) [frontiersin.org]
- 7. creativepegworks.com [creativepegworks.com]
- 8. Mal-PEG-NH-Boc | AxisPharm [axispharm.com]
- 10. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 11. vectorlabs.com [vectorlabs.com]
- 12. creativepegworks.com [creativepegworks.com]
- 13. lumiprobe.com [lumiprobe.com]
- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 15. walshmedicalmedia.com [walshmedicalmedia.com]
- 16. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 17. broadpharm.com [broadpharm.com]
- 18. Characterization of PEGylated Biopharmaceutical Products by LC/MS and LC/MS/MS | Springer Nature Experiments [experiments.springernature.com]
Step-by-Step Synthesis of PROTACs Using Mal-PEG5-Boc: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that utilize the cell's own ubiquitin-proteasome system to selectively degrade target proteins.[1] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two moieties. The linker is a critical component, as its length, flexibility, and chemical properties significantly influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for ubiquitination and subsequent degradation of the POI.
This document provides a detailed protocol for the synthesis of a PROTAC using Mal-PEG5-Boc, a heterobifunctional linker. This linker features a maleimide group for covalent conjugation to a cysteine residue on the POI ligand and a Boc-protected amine for coupling to an E3 ligase ligand. As a representative example, this protocol will describe the synthesis of a PROTAC targeting Bruton's tyrosine kinase (BTK) using a cysteine-reactive ibrutinib analog as the POI ligand and pomalidomide as the E3 ligase (Cereblon) ligand.
Signaling Pathway: PROTAC-Mediated Degradation of BTK
The synthesized PROTAC will hijack the Cereblon E3 ligase to induce the degradation of BTK, a key enzyme in the B-cell receptor (BCR) signaling pathway. Downregulation of BTK is a validated therapeutic strategy for various B-cell malignancies.
Caption: PROTAC-mediated degradation of BTK and its effect on the B-cell receptor signaling pathway.
Experimental Workflow
The synthesis of the BTK-targeting PROTAC is a three-stage process. First, the this compound linker is coupled to the E3 ligase ligand, pomalidomide. Second, the Boc protecting group is removed to expose a primary amine. Finally, the resulting intermediate is conjugated to a cysteine-reactive ibrutinib analog (warhead) to yield the final PROTAC.
Caption: A three-step experimental workflow for the synthesis of a BTK-targeting PROTAC.
Experimental Protocols
Materials and Reagents
-
Pomalidomide
-
This compound
-
Ibrutinib analog with a reactive cysteine handle
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Phosphate-buffered saline (PBS), pH 7.2
-
High-performance liquid chromatography (HPLC) system
-
Mass spectrometer (MS)
-
Nuclear magnetic resonance (NMR) spectrometer
Step 1: Synthesis of Pomalidomide-PEG5-Mal-Boc (Intermediate 1)
This step involves the coupling of the carboxylic acid of pomalidomide to the Boc-protected amine of the this compound linker via amide bond formation.
Protocol:
-
Dissolve pomalidomide (1.0 eq) in anhydrous DMF.
-
Add this compound (1.1 eq), PyBOP (1.2 eq), and DIPEA (2.0 eq) to the solution.
-
Stir the reaction mixture at room temperature under a nitrogen atmosphere for 12-16 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain Pomalidomide-PEG5-Mal-Boc.
Step 2: Synthesis of Pomalidomide-PEG5-Mal-NH2 (Intermediate 2)
This step involves the removal of the Boc protecting group to expose the terminal amine.
Protocol:
-
Dissolve Pomalidomide-PEG5-Mal-Boc (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.[2][3]
-
Monitor the deprotection by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
Co-evaporate with toluene (3x) to remove residual TFA. The resulting TFA salt is typically used in the next step without further purification.
Step 3: Synthesis of the Final PROTAC (Pomalidomide-PEG5-Ibrutinib)
This final step involves the conjugation of the maleimide group of Intermediate 2 to the cysteine residue of the ibrutinib analog.
Protocol:
-
Dissolve the ibrutinib analog (1.0 eq) in a suitable buffer (e.g., PBS, pH 7.2) containing a co-solvent like DMSO if needed for solubility.
-
Add a solution of Pomalidomide-PEG5-Mal-NH2 (TFA salt, 1.2 eq) in the same buffer.
-
Adjust the pH of the reaction mixture to 7.0-7.5 with a suitable base if necessary.
-
Stir the reaction at room temperature for 2-4 hours or overnight at 4°C.[4]
-
Monitor the reaction by LC-MS.
-
Upon completion, purify the final PROTAC by reverse-phase HPLC.
-
Characterize the purified product by high-resolution mass spectrometry and NMR.
Data Presentation
The following tables summarize representative quantitative data for each step of the synthesis. The values are based on literature reports for similar reactions and may vary depending on the specific substrates and reaction conditions.
Table 1: Reaction Conditions and Yields for Step 1 (Amide Coupling)
| Parameter | Value | Reference |
| Pomalidomide (eq) | 1.0 | [5] |
| This compound (eq) | 1.1 | N/A |
| Coupling Reagent | PyBOP (1.2 eq) | N/A |
| Base | DIPEA (2.0 eq) | [5][6] |
| Solvent | Anhydrous DMF | [5][6] |
| Temperature | Room Temperature | [5][6] |
| Reaction Time | 12-16 hours | [5] |
| Typical Yield | 60-80% | [6][7] |
Table 2: Reaction Conditions and Yields for Step 2 (Boc Deprotection)
| Parameter | Value | Reference |
| Reagent | TFA in DCM (20-50%) | [2][3] |
| Temperature | 0°C to Room Temp | [2][3] |
| Reaction Time | 1.5-2.5 hours | [2][3] |
| Typical Yield | >95% (often quantitative) | [3] |
Table 3: Reaction Conditions and Yields for Step 3 (Maleimide-Thiol Conjugation)
| Parameter | Value | Reference |
| Intermediate 2 (eq) | 1.2 | N/A |
| Ibrutinib Analog (eq) | 1.0 | N/A |
| Solvent/Buffer | PBS/DMSO | [4] |
| pH | 7.0-7.5 | [4] |
| Temperature | Room Temperature | [4] |
| Reaction Time | 2-4 hours | [4] |
| Typical Yield | High (often >90%) | [4] |
Conclusion
This document provides a comprehensive guide for the synthesis of a PROTAC using the this compound linker. The described three-step protocol, along with the provided quantitative data and visual workflows, offers a solid foundation for researchers in the field of targeted protein degradation. The modular nature of this synthetic route allows for the adaptation to different POI ligands (containing a cysteine residue) and other E3 ligase ligands (with a suitable functional group for amide coupling), making it a versatile strategy for the development of novel PROTACs. Careful monitoring and purification at each step are crucial for obtaining the final PROTAC with high purity, which is essential for accurate biological evaluation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 5. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Mal-PEG5-Boc Cysteine Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maleimide-PEG5-Boc is a heterobifunctional crosslinker used for the selective modification of cysteine residues in proteins, peptides, and other biomolecules. This reagent features a maleimide group that reacts specifically with free sulfhydryl groups, a polyethylene glycol (PEG) spacer that enhances solubility and reduces immunogenicity, and a tert-butyloxycarbonyl (Boc)-protected amine that allows for subsequent functionalization after deprotection.[1][2] This application note provides detailed protocols for the use of Mal-PEG5-Boc in cysteine labeling, including reaction conditions, purification methods, and Boc deprotection. The information is critical for applications in drug delivery, such as the development of antibody-drug conjugates (ADCs), and for the site-specific labeling of proteins for imaging and diagnostic purposes.[3][4][5]
Data Presentation
The efficiency of maleimide-cysteine conjugation is influenced by several factors, including pH, temperature, and the molar ratio of reactants.[6] While specific quantitative data for this compound is not extensively published, the following tables provide typical reaction conditions and expected outcomes based on general maleimide-thiol chemistry and data from similar Mal-PEG linkers.[7][8][9]
Table 1: Recommended Reaction Conditions for Cysteine Labeling with this compound
| Parameter | Recommended Conditions | Notes |
| pH | 6.5 - 7.5 | Optimal for selective reaction with thiols over amines.[10] |
| Temperature | Room Temperature (20-25°C) or 4°C | Reaction is faster at room temperature. 4°C can be used for sensitive proteins.[11] |
| Reaction Time | 1 - 4 hours at Room Temperature; Overnight at 4°C | Reaction progress should be monitored for optimization.[11] |
| Molar Ratio (this compound : Thiol) | 10:1 to 20:1 | A molar excess of the maleimide reagent drives the reaction to completion.[11][12] |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can increase reaction efficiency.[7][8] |
| Buffer | Phosphate-buffered saline (PBS), Tris, HEPES | Buffers should be free of thiols (e.g., DTT).[7][8] |
| Solvent for this compound | Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF) | Prepare stock solution immediately before use.[12] |
Table 2: Boc Deprotection Conditions for this compound Conjugates
| Parameter | Recommended Conditions | Notes |
| Reagent | Trifluoroacetic acid (TFA) | A strong acid is required to remove the Boc group.[13] |
| Solvent | Anhydrous Dichloromethane (DCM) | The conjugate should be soluble in the reaction solvent.[13] |
| TFA Concentration | 20% - 50% (v/v) in DCM | The concentration can be adjusted to control the reaction rate.[13] |
| Temperature | Room Temperature (20-25°C) | The reaction is typically rapid at room temperature.[13] |
| Reaction Time | 30 minutes - 2 hours | Monitor reaction completion by TLC or LC-MS.[13] |
Experimental Protocols
Protocol 1: Cysteine Labeling of a Protein with this compound
This protocol describes a general procedure for the conjugation of this compound to a protein containing accessible cysteine residues.
Materials:
-
Protein with free cysteine residue(s)
-
This compound
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, degassed
-
Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching Reagent: L-cysteine or β-mercaptoethanol
-
Anhydrous DMSO or DMF
-
Purification system: Size-exclusion chromatography (SEC) or dialysis equipment
Procedure:
-
Protein Preparation:
-
Dissolve the protein in degassed reaction buffer to a concentration of 1-10 mg/mL.[7][8]
-
If the protein contains disulfide bonds that need to be reduced to expose cysteine thiols, add a 10- to 20-fold molar excess of TCEP and incubate for 30-60 minutes at room temperature. TCEP is preferred over DTT as it does not contain a thiol group and does not need to be removed prior to the maleimide reaction.[14]
-
-
This compound Stock Solution Preparation:
-
Immediately before use, dissolve this compound in anhydrous DMSO or DMF to prepare a 10 mM stock solution.[12]
-
-
Conjugation Reaction:
-
Quenching the Reaction:
-
To stop the reaction, add a quenching reagent such as L-cysteine or β-mercaptoethanol to a final concentration of 1-10 mM to react with any excess this compound.
-
-
Purification of the Conjugate:
-
Remove the unreacted this compound and quenching reagent by size-exclusion chromatography (SEC) or dialysis.[15] For SEC, use a resin with an appropriate molecular weight cutoff for the protein. For dialysis, use a membrane with a suitable molecular weight cutoff and perform multiple buffer exchanges.
-
-
Characterization:
Protocol 2: Boc Deprotection of the Mal-PEG5-Protein Conjugate
This protocol outlines the removal of the Boc protecting group to expose the primary amine for further functionalization.
Materials:
-
Purified this compound-protein conjugate
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Solvent for co-evaporation (e.g., toluene)
-
Purification system: HPLC or SEC
Procedure:
-
Preparation of the Conjugate:
-
Lyophilize the purified this compound-protein conjugate to remove all aqueous buffer.
-
-
Deprotection Reaction:
-
Work-up:
-
Remove the DCM and excess TFA under a stream of nitrogen or by rotary evaporation.
-
To ensure complete removal of residual TFA, co-evaporate the residue with toluene.[13]
-
-
Purification of the Deprotected Conjugate:
-
Purify the resulting amine-functionalized conjugate using an appropriate method such as reversed-phase HPLC or SEC to remove any side products and remaining reagents.
-
Mandatory Visualization
Caption: Experimental workflow for cysteine labeling and subsequent Boc deprotection.
Caption: Reaction pathway for cysteine labeling and Boc deprotection.
Caption: Workflow for Antibody-Drug Conjugate (ADC) development.
References
- 1. Mal-PEG-NH-Boc | AxisPharm [axispharm.com]
- 2. researchgate.net [researchgate.net]
- 3. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 4. purepeg.com [purepeg.com]
- 5. Applications of PEG Linkers - Biopharma PEG [biochempeg.com]
- 6. Quantitative display of the redox status of proteins with maleimide-polyethylene glycol tagging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. lumiprobe.com [lumiprobe.com]
- 9. dspace.library.uu.nl [dspace.library.uu.nl]
- 10. Maleimide Linker, Maleimide PEG, Thiol Reactive Reagent | BroadPharm [broadpharm.com]
- 11. broadpharm.com [broadpharm.com]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. walshmedicalmedia.com [walshmedicalmedia.com]
Application Notes: Designing PROTAC Linkers with Mal-PEG5-Boc for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to hijack the cell's natural ubiquitin-proteasome system (UPS) for the targeted degradation of disease-causing proteins.[1] These heterobifunctional molecules are composed of two key ligands—one that binds to a protein of interest (POI) and another that recruits an E3 ubiquitin ligase—connected by a chemical linker.[2] The linker is a critical component that significantly influences the efficacy, selectivity, and physicochemical properties of the PROTAC.[2]
Among the various linker types, polyethylene glycol (PEG) linkers are frequently utilized due to their hydrophilicity, biocompatibility, and the ease with which their length can be modified.[3][4] Mal-PEG5-Boc is a versatile PEG-based linker that offers several advantages in PROTAC design. The maleimide group allows for covalent conjugation to cysteine residues on a POI ligand, while the Boc-protected amine provides a handle for subsequent coupling to an E3 ligase ligand. The PEG5 chain offers a balance of flexibility and hydrophilicity, which can improve the solubility and cell permeability of the resulting PROTAC molecule.[3]
These application notes provide detailed protocols for the synthesis and evaluation of PROTACs utilizing the this compound linker, using the well-characterized BET degrader, BETd-260, as a representative example.
Physicochemical Properties of this compound
A clear understanding of the linker's properties is crucial for its effective application in PROTAC synthesis.
| Property | Value | Reference |
| Molecular Formula | C21H35NO9 | MedKoo Biosciences |
| Molecular Weight | 445.51 g/mol | MedKoo Biosciences |
| Appearance | Liquid | TargetMol |
| Solubility | Soluble in DMSO and DMF | TargetMol |
| Storage | Short term at 0-4°C, long term at -20°C | MedKoo Biosciences |
PROTAC Synthesis using this compound: A Representative Example (BETd-260)
Here, we outline a synthetic strategy for a potent BET-family protein degrader, BETd-260, adapted to incorporate the this compound linker. BETd-260 effectively degrades BRD2, BRD3, and BRD4 and demonstrates potent anti-proliferative activity.[5][6]
Synthetic Scheme
Experimental Protocol: PROTAC Synthesis
Materials:
-
POI ligand with an available cysteine residue
-
This compound
-
E3 ligase ligand with a carboxylic acid handle (e.g., a pomalidomide derivative)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA)
-
(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)
-
Dimethylformamide (DMF)
-
Phosphate-buffered saline (PBS), pH 7.2
-
Tris(2-carboxyethyl)phosphine (TCEP)
Step 1: Conjugation of this compound to POI Ligand
-
Dissolve the POI ligand containing a cysteine residue in degassed PBS (pH 7.2) to a final concentration of 1-5 mg/mL.
-
To reduce any disulfide bonds, add a 10-fold molar excess of TCEP and incubate at room temperature for 30 minutes.
-
Dissolve this compound in DMF or DMSO to prepare a 10 mM stock solution.
-
Add a 10- to 20-fold molar excess of the this compound solution to the reduced POI ligand solution.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Purify the resulting conjugate (POI-S-Mal-PEG5-Boc) by size-exclusion chromatography or reverse-phase HPLC.
Step 2: Boc Deprotection
-
Dissolve the purified POI-S-Mal-PEG5-Boc in a solution of 20-50% TFA in DCM.
-
Stir the reaction at room temperature for 1-2 hours, monitoring the deprotection by LC-MS.
-
Remove the solvent and excess TFA under reduced pressure to yield the amine salt (POI-S-Mal-PEG5-NH3+TFA-).
Step 3: Coupling to E3 Ligase Ligand
-
Dissolve the E3 ligase ligand (1.2 equivalents) and HATU (1.2 equivalents) in DMF.
-
Add DIPEA (3 equivalents) to the mixture and stir for 5 minutes.
-
Add a solution of the deprotected intermediate from Step 2 (1 equivalent) in DMF.
-
Stir the reaction at room temperature overnight.
-
Purify the final PROTAC by preparative reverse-phase HPLC.
Biological Evaluation of the Resulting PROTAC
Data Presentation: Representative Data for BETd-260
The following tables summarize the biological activity of BETd-260, a potent BET degrader.[5][6]
Table 1: In Vitro Degradation of BET Proteins by BETd-260
| Cell Line | Target Protein | DC50 (pM) | Dmax (%) |
| RS4;11 | BRD2 | ~30-100 | >95 |
| RS4;11 | BRD3 | ~30-100 | >95 |
| RS4;11 | BRD4 | 30 | >95 |
DC50: Concentration for 50% maximal degradation. Dmax: Maximum degradation.
Table 2: Anti-proliferative Activity of BETd-260
| Cell Line | IC50 |
| RS4;11 | 51 pM |
| MOLM-13 | 2.2 nM |
| MNNG/HOS | 1.8 nM |
| Saos-2 | 1.1 nM |
IC50: Concentration for 50% inhibition of cell growth.
Experimental Protocols
1. Western Blot Analysis for Protein Degradation
-
Cell Seeding and Treatment: Seed cells (e.g., RS4;11) in 6-well plates and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC (e.g., 1 pM to 1 µM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane. Block the membrane and probe with primary antibodies against the POI (e.g., BRD4) and a loading control (e.g., GAPDH). Incubate with HRP-conjugated secondary antibodies and visualize using an ECL substrate.
-
Data Analysis: Quantify band intensities using densitometry software. Normalize the POI band intensity to the loading control.
2. Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
PROTAC Treatment: Add serial dilutions of the PROTAC to the wells.
-
Incubation: Incubate the plate for 72 hours at 37°C.
-
Assay: Add CellTiter-Glo® reagent to each well and measure luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the PROTAC concentration and determine the IC50 value.
3. Ternary Complex Formation Assay (e.g., NanoBRET™)
-
Cell Preparation: Co-transfect cells with plasmids encoding the POI fused to NanoLuc® luciferase and the E3 ligase fused to HaloTag®.
-
Assay: Plate the transfected cells and treat with the HaloTag® NanoBRET® 618 Ligand. Add the PROTAC at various concentrations, followed by the Nano-Glo® substrate.
-
Measurement: Measure the luminescence at both the donor and acceptor emission wavelengths.
-
Data Analysis: Calculate the NanoBRET™ ratio to determine the extent of ternary complex formation.
Signaling Pathway of PROTAC-Mediated BET Degradation
Conclusion
The this compound linker is a valuable tool for the rational design and synthesis of PROTACs. Its defined length, hydrophilicity, and bifunctional nature allow for the systematic development of potent and selective protein degraders. The protocols and representative data provided in these application notes offer a comprehensive guide for researchers to effectively utilize this compound in their targeted protein degradation research.
References
- 1. researchgate.net [researchgate.net]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 4. nbinno.com [nbinno.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for the Use of Mal-PEG5-Boc in Cell-Based Protein Degradation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction to Mal-PEG5-Boc in Targeted Protein Degradation
Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the ability to eliminate disease-causing proteins rather than merely inhibiting their function. Proteolysis-targeting chimeras (PROTACs) are at the forefront of this technology. These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI and its subsequent degradation by the proteasome.
The linker is a critical component of a PROTAC, significantly influencing its efficacy, selectivity, and physicochemical properties. Polyethylene glycol (PEG) linkers, such as Maleimide-PEG5-Boc, are frequently employed in PROTAC design due to their ability to enhance solubility, improve cell permeability, and provide optimal spacing and flexibility for the formation of a stable and productive ternary complex. This compound is a versatile linker featuring a maleimide group for conjugation to a cysteine residue on a POI ligand and a Boc-protected amine on the other end for attachment to an E3 ligase ligand, connected by a 5-unit PEG chain.
These application notes provide a comprehensive overview and detailed protocols for utilizing PROTACs containing a this compound linker in cell-based protein degradation assays.
Mechanism of Action of a this compound Containing PROTAC
A PROTAC incorporating a this compound linker operates by hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS). The process can be summarized in the following key steps:
-
Cellular Entry: The PROTAC, aided by the physicochemical properties conferred by the PEG linker, permeates the cell membrane to reach the cytoplasm.
-
Ternary Complex Formation: Once inside the cell, the PROTAC simultaneously binds to the protein of interest (POI) via its specific ligand and to an E3 ubiquitin ligase (e.g., VHL or Cereblon) through its E3 ligase ligand. The this compound linker bridges these two proteins, facilitating the formation of a stable ternary complex.
-
Ubiquitination of the POI: The proximity induced by the PROTAC allows the E3 ligase to efficiently transfer ubiquitin molecules from a charged E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the POI. This results in the formation of a polyubiquitin chain on the target protein.
-
Proteasomal Degradation: The polyubiquitinated POI is recognized by the 26S proteasome. The proteasome then unfolds, deubiquitinates, and proteolytically degrades the target protein into small peptides.
-
Catalytic Cycle: The PROTAC is not consumed in the degradation process and is released after the ubiquitination of the POI, allowing it to engage with another POI and E3 ligase, thus acting catalytically to induce the degradation of multiple target protein molecules.
Caption: General mechanism of PROTAC-mediated protein degradation.
Data Presentation: Quantitative Analysis of Protein Degradation
The efficacy of a PROTAC is typically quantified by its ability to induce the degradation of the target protein in a concentration-dependent manner. Key parameters include the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following table provides a template for summarizing quantitative data from a cell-based protein degradation assay.
| PROTAC Identifier | Target Protein | Cell Line | Treatment Time (hours) | DC50 (nM) | Dmax (%) | Assay Method |
| Example PROTAC A | BRD4 | HeLa | 24 | 50 | >90 | Western Blot |
| Example PROTAC B | BTK | Ramos | 18 | 25 | >95 | Flow Cytometry |
| Example PROTAC C | ERRα | 22Rv1 | 16 | 100 | ~85 | ELISA |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results for a specific this compound containing PROTAC.
Experimental Protocols
Protocol 1: Cell Culture and PROTAC Treatment
This protocol outlines the general procedure for treating cultured cells with a PROTAC to induce protein degradation.
Materials:
-
Mammalian cell line expressing the protein of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
PROTAC stock solution (e.g., 10 mM in DMSO)
-
Vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell culture plates or flasks
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed the cells in appropriate cell culture plates at a density that will ensure they are in the logarithmic growth phase and reach 70-80% confluency at the time of harvesting. Allow the cells to adhere and grow overnight.
-
PROTAC Preparation: Prepare serial dilutions of the PROTAC stock solution in complete cell culture medium to achieve the desired final concentrations for the dose-response experiment. Also, prepare a vehicle control with the same final concentration of the solvent (e.g., 0.1% DMSO).
-
Cell Treatment: Aspirate the old medium from the cell culture plates and replace it with the medium containing the various concentrations of the PROTAC or the vehicle control.
-
Incubation: Incubate the cells for a predetermined time (e.g., 4, 8, 12, 18, or 24 hours) at 37°C in a 5% CO2 incubator. The optimal incubation time should be determined empirically for each specific PROTAC and target protein.
Protocol 2: Western Blot Analysis of Protein Degradation
Western blotting is a widely used technique to quantify the levels of a specific protein in a complex mixture of proteins, making it a gold standard for assessing PROTAC-induced protein degradation.
Materials:
-
Treated cells from Protocol 1
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Cell scraper
-
Microcentrifuge tubes
-
BCA protein assay kit
-
Laemmli sample buffer (4x or 6x)
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST))
-
Primary antibody against the protein of interest
-
Primary antibody against a loading control (e.g., GAPDH, β-actin, or β-tubulin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis:
-
After the incubation period, place the cell culture plates on ice.
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well and incubate on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Carefully transfer the supernatant (containing the soluble proteins) to new, clean tubes.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add the appropriate volume of Laemmli sample buffer to each lysate and boil at 95-100°C for 5-10 minutes to denature the proteins.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (typically 20-40 µg) per lane of an SDS-PAGE gel.
-
Run the gel to separate the proteins based on their molecular weight.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against the protein of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
-
Detection and Analysis:
-
Apply the ECL substrate to the membrane according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the intensity of the protein bands using densitometry software.
-
Normalize the band intensity of the protein of interest to the corresponding loading control band.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to generate a dose-response curve and determine the DC50 and Dmax values.
-
Caption: A typical experimental workflow for assessing PROTAC efficacy.
Conclusion
The this compound linker is a valuable tool in the development of effective PROTACs for targeted protein degradation. Its properties can contribute to improved solubility and cellular permeability, while providing the necessary flexibility for efficient ternary complex formation. The protocols outlined in these application notes provide a robust framework for researchers to evaluate the efficacy of their this compound-containing PROTACs in cell-based assays. Careful optimization of experimental conditions, including cell line selection, treatment duration, and antibody validation, is crucial for obtaining reliable and reproducible data. By following these guidelines, researchers can effectively characterize the degradation potential of their novel PROTAC molecules and advance the development of new therapeutics for a wide range of diseases.
Purifying Mal-PEG5-Boc Conjugated Proteins: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, the successful purification of Maleimide-PEG5-Boc conjugated proteins is a critical step in the development of novel therapeutics and research tools. This document provides detailed application notes and experimental protocols for the most common and effective purification techniques.
The conjugation of proteins with Maleimide-PEG5-Boc linkers offers a versatile method for introducing a protected amine functionality via a polyethylene glycol spacer. This is often a key step in the synthesis of antibody-drug conjugates (ADCs), PROTACs, and other targeted therapies. The PEGylation process, however, results in a heterogeneous mixture containing the desired PEGylated protein, unreacted protein, excess PEG reagent, and potentially multi-PEGylated species.[1][] Effective purification is therefore essential to isolate the desired conjugate with high purity and yield.
The primary methods for purifying PEGylated proteins are based on chromatography, leveraging the physicochemical changes imparted by the PEG chain.[1][][3][4] These techniques include Size Exclusion Chromatography (SEC), Ion Exchange Chromatography (IEX), and Hydrophobic Interaction Chromatography (HIC). The choice of method depends on the specific properties of the protein and the desired level of purity.
Comparison of Purification Techniques
The following table summarizes typical performance metrics for the purification of PEGylated proteins using SEC, IEX, and HIC. The actual values can vary depending on the specific protein, PEG linker, and experimental conditions.
| Purification Technique | Principle of Separation | Typical Purity | Typical Yield | Key Advantages | Key Limitations |
| Size Exclusion Chromatography (SEC) | Separation based on hydrodynamic radius. PEGylation increases the size of the protein. | >99% (for removal of aggregates and small molecules)[5] | High | Effective for removing unreacted PEG and protein aggregates. Gentle, non-denaturing conditions. | Limited resolution for separating species with small size differences (e.g., mono- vs. di-PEGylated). Not suitable for separating positional isomers.[1][4] |
| Ion Exchange Chromatography (IEX) | Separation based on surface charge. The neutral PEG chain shields charged residues on the protein surface, altering its interaction with the IEX resin. | >95%[6] | Moderate to High | Can separate based on the degree of PEGylation (mono-, di-, etc.) and in some cases, positional isomers.[1][] High binding capacity. | Performance can be protein-dependent. Optimization of buffer pH and salt gradient is crucial.[3] |
| Hydrophobic Interaction Chromatography (HIC) | Separation based on surface hydrophobicity. PEGylation can alter the protein's hydrophobicity. | Variable (often used as a polishing step) | Moderate | Orthogonal separation mechanism to SEC and IEX. Can be effective for proteins that are difficult to purify by other methods.[] | Lower capacity and resolution compared to IEX.[] Performance is highly dependent on the specific protein and PEG chain.[3] |
Experimental Workflows and Logical Relationships
The overall process of generating and purifying a Mal-PEG5-Boc conjugated protein follows a logical workflow, starting from the conjugation reaction to the final purified product. The purification strategy can involve a single chromatographic step or a combination of techniques for higher purity.
Caption: General workflow from conjugation to purification.
A more detailed logical relationship for selecting a purification strategy is outlined below. The choice of the initial and subsequent purification steps depends on the primary impurities to be removed.
Caption: Decision tree for selecting a purification strategy.
Experimental Protocols
The following are detailed protocols for the purification of this compound conjugated proteins using SEC, IEX, and HIC.
Protocol 1: Purification by Size Exclusion Chromatography (SEC)
This protocol is ideal for removing unreacted, low molecular weight this compound and high molecular weight aggregates from the conjugated protein.
Materials:
-
SEC column with an appropriate molecular weight fractionation range (e.g., Superdex 200 or similar)
-
Chromatography system (e.g., FPLC or HPLC)
-
SEC mobile phase (e.g., Phosphate Buffered Saline (PBS), pH 7.4)
-
0.22 µm syringe filters
-
Concentrated protein conjugate sample
Procedure:
-
System Preparation: Equilibrate the chromatography system and the SEC column with at least two column volumes of the SEC mobile phase at a flow rate appropriate for the column (e.g., 0.5-1.0 mL/min).
-
Sample Preparation: Concentrate the reaction mixture if necessary. Centrifuge the sample at 10,000 x g for 10 minutes to remove any precipitates. Filter the supernatant through a 0.22 µm syringe filter.
-
Sample Injection: Inject the filtered sample onto the equilibrated column. The injection volume should not exceed 2-5% of the total column volume to ensure optimal resolution.
-
Elution and Fraction Collection: Elute the sample with the SEC mobile phase at a constant flow rate. Monitor the elution profile using UV absorbance at 280 nm. Collect fractions corresponding to the different peaks. The PEGylated protein will elute earlier than the unconjugated protein and unreacted PEG.
-
Analysis of Fractions: Analyze the collected fractions by SDS-PAGE to identify the fractions containing the purified conjugate. Pool the desired fractions.
-
Buffer Exchange and Concentration: If necessary, exchange the buffer and concentrate the pooled fractions using an appropriate ultrafiltration device.
Caption: Step-by-step workflow for SEC purification.
Protocol 2: Purification by Ion Exchange Chromatography (IEX)
This protocol is suitable for separating the PEGylated protein from the unreacted native protein based on differences in surface charge.
Materials:
-
Cation or anion exchange column (depending on the pI of the protein and the buffer pH)
-
Chromatography system
-
Binding Buffer (e.g., 20 mM Tris-HCl, pH 8.0 for anion exchange)
-
Elution Buffer (e.g., 20 mM Tris-HCl, 1 M NaCl, pH 8.0 for anion exchange)
-
0.22 µm syringe filters
-
Dialyzed or desalted protein conjugate sample
Procedure:
-
System and Column Equilibration: Equilibrate the chromatography system and the IEX column with at least five column volumes of Binding Buffer.
-
Sample Preparation: Exchange the buffer of the reaction mixture to the Binding Buffer using dialysis or a desalting column. Centrifuge and filter the sample as described for SEC.
-
Sample Loading: Load the prepared sample onto the equilibrated column at a low flow rate to ensure efficient binding.
-
Wash: Wash the column with several column volumes of Binding Buffer until the UV absorbance at 280 nm returns to baseline. This removes unbound contaminants.
-
Elution: Elute the bound proteins using a linear gradient of increasing salt concentration (e.g., 0-100% Elution Buffer over 20 column volumes). The PEGylated protein is expected to elute at a different salt concentration than the unmodified protein.
-
Fraction Collection and Analysis: Collect fractions throughout the gradient elution. Analyze the fractions by SDS-PAGE to identify those containing the purified conjugate.
-
Desalting and Concentration: Pool the pure fractions and remove the high salt concentration by dialysis or using a desalting column. Concentrate the sample as needed.
Caption: Step-by-step workflow for IEX purification.
Protocol 3: Purification by Hydrophobic Interaction Chromatography (HIC)
This protocol is often used as a polishing step to remove remaining impurities after an initial purification by SEC or IEX.
Materials:
-
HIC column (e.g., Phenyl Sepharose, Butyl Sepharose)
-
Chromatography system
-
Binding Buffer (high salt, e.g., 20 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0)
-
Elution Buffer (low salt, e.g., 20 mM Sodium Phosphate, pH 7.0)
-
0.22 µm syringe filters
-
Protein conjugate sample in a low salt buffer
Procedure:
-
System and Column Equilibration: Equilibrate the chromatography system and the HIC column with at least five column volumes of Binding Buffer.
-
Sample Preparation: Adjust the salt concentration of the sample to match the Binding Buffer by adding a concentrated salt solution. Centrifuge and filter the sample.
-
Sample Loading: Load the sample onto the equilibrated HIC column.
-
Wash: Wash the column with Binding Buffer until the A280 reading returns to baseline.
-
Elution: Elute the bound proteins with a decreasing salt gradient (e.g., 100-0% Binding Buffer over 20 column volumes). Proteins will elute in order of increasing hydrophobicity.
-
Fraction Collection and Analysis: Collect fractions and analyze by SDS-PAGE to identify the pure conjugate.
-
Desalting and Concentration: Pool the desired fractions and remove the salt by dialysis or desalting. Concentrate the final product.
References
- 1. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Purification of Modified Therapeutic Proteins Available on the Market: An Analysis of Chromatography-Based Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. agilent.com [agilent.com]
- 6. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for the Characterization of Mal-PEG5-Boc Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maleimide-PEG5-Boc (Mal-PEG5-Boc) is a heterobifunctional linker widely utilized in bioconjugation and drug delivery. Its structure incorporates a maleimide group for thiol-reactive conjugation, a hydrophilic five-unit polyethylene glycol (PEG) spacer to enhance solubility and reduce immunogenicity, and a Boc-protected amine for subsequent functionalization.[1] Rigorous analytical characterization is crucial to ensure the identity, purity, and stability of this compound, which directly impacts the quality and efficacy of the resulting conjugates. These application notes provide detailed protocols for the characterization of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS).
Chemical Structure and Properties
-
IUPAC Name: tert-butyl 1-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-3,6,9,12,15-pentaoxaoctadecan-18-oate[2]
-
Molecular Formula: C₂₁H₃₅NO₉[2]
-
Molecular Weight: 445.51 g/mol [2]
-
CAS Number: 2250216-91-0[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for the structural elucidation and confirmation of this compound. Both ¹H and ¹³C NMR are employed to verify the presence of key functional groups and the overall structure.
Experimental Protocol: ¹H and ¹³C NMR
1.1.1. Sample Preparation:
-
Weigh 5-10 mg of the this compound sample.
-
Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)).
-
Vortex the solution until the sample is fully dissolved.
-
Transfer the solution to a 5 mm NMR tube.
1.1.2. Instrument Parameters:
-
Spectrometer: 400 MHz or higher field NMR spectrometer
-
Nuclei: ¹H and ¹³C
-
Temperature: 25 °C
-
¹H NMR:
-
Pulse Program: Standard single pulse
-
Number of Scans: 16-64
-
Relaxation Delay: 1-2 seconds
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled
-
Number of Scans: 1024-4096
-
Relaxation Delay: 2-5 seconds
-
1.1.3. Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum.
Data Presentation: Expected Chemical Shifts
Table 1: Expected ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃
| Functional Group | Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| Maleimide | CH=CH | ~6.7 (s, 2H) | ~134.0 |
| PEG Chain | O-CH₂-CH₂-O | 3.5-3.8 (m) | 69.0-71.0 |
| Boc Group | C(CH₃)₃ | ~1.4 (s, 9H) | ~28.0 |
| Boc Group | (CH₃)₃C | - | ~80.0 |
| Ester | C=O | - | ~170.0 |
| Maleimide | C=O | - | ~170.0 |
Note: The exact chemical shifts may vary slightly depending on the solvent and concentration.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary method for determining the purity of this compound and for monitoring conjugation reactions. Due to the lack of a strong UV chromophore in the PEG chain, derivatization or the use of universal detectors like Charged Aerosol Detectors (CAD) or Evaporative Light Scattering Detectors (ELSD) can be employed.[3] Alternatively, the maleimide group itself provides some UV absorbance. A reverse-phase HPLC method is typically used.
Experimental Protocol: RP-HPLC
2.1.1. Sample Preparation:
-
Prepare a stock solution of this compound at 1 mg/mL in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water).
-
Dilute the stock solution to a working concentration of 0.1-0.5 mg/mL with the initial mobile phase composition.
-
Filter the sample through a 0.22 µm syringe filter before injection.
2.1.2. HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: UV at 220 nm
Data Presentation: Purity Analysis
Table 2: Representative HPLC Purity Data for this compound
| Lot Number | Retention Time (min) | Peak Area (%) | Purity (%) |
| A | 15.2 | 99.8 | 99.8 |
| B | 15.3 | 99.5 | 99.5 |
| C | 15.2 | 99.7 | 99.7 |
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is used to confirm the molecular weight of this compound, providing definitive identification. Electrospray ionization (ESI) is a suitable ionization technique for this molecule.
Experimental Protocol: LC-MS
3.1.1. Sample Preparation:
-
Prepare the sample as described for the HPLC analysis (Section 2.1.1), using LC-MS grade solvents.
3.1.2. LC-MS Conditions:
-
LC System: Use the same HPLC conditions as in Section 2.1.2, but with a lower flow rate (e.g., 0.2-0.5 mL/min) if interfacing with certain mass spectrometers, or use a post-column split.
-
Mass Spectrometer: ESI-Time of Flight (TOF) or ESI-Quadrupole
-
Ionization Mode: Positive
-
Capillary Voltage: 3-4 kV
-
Drying Gas Flow: 8-12 L/min
-
Drying Gas Temperature: 300-350 °C
-
Scan Range: m/z 100-1000
Data Presentation: Molecular Weight Verification
Table 3: Mass Spectrometry Data for this compound
| Ion Adduct | Calculated m/z | Observed m/z |
| [M+H]⁺ | 446.23 | 446.25 |
| [M+Na]⁺ | 468.21 | 468.23 |
| [M+K]⁺ | 484.19 | 484.21 |
Visualization of Experimental Workflows
References
Application Notes and Protocols for Site-Specific Protein Modification using Mal-PEG5-Boc
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mal-PEG5-Boc is a heterobifunctional linker that enables the site-specific modification of proteins, a critical process in the development of advanced biotherapeutics such as antibody-drug conjugates (ADCs). This linker features a maleimide group for covalent attachment to thiol-containing residues like cysteine, a polyethylene glycol (PEG) spacer (PEG5) to enhance solubility and improve pharmacokinetics, and a tert-butyloxycarbonyl (Boc)-protected amine for subsequent conjugation of payloads or other molecules.[1][2] The strategic design of this compound allows for a controlled and stepwise approach to bioconjugation, ensuring precision and homogeneity of the final product.
The maleimide group exhibits high reactivity and selectivity towards the sulfhydryl group of cysteine residues within a pH range of 6.5-7.5, forming a stable thioether bond.[3][4] This specificity is crucial for site-specific modification, as the location of conjugation can significantly impact the biological activity and stability of the protein.[5] The PEG5 spacer not only improves the aqueous solubility of the conjugate but can also shield it from enzymatic degradation and reduce immunogenicity.[6] The Boc protecting group on the terminal amine allows for the initial, specific reaction with the protein's cysteine residue. Following this, the Boc group can be efficiently removed under acidic conditions to expose the primary amine for the attachment of a second molecule, such as a cytotoxic drug, a fluorescent dye, or another signaling molecule.[][8]
Key Applications
-
Antibody-Drug Conjugates (ADCs): this compound is extensively used in the synthesis of ADCs, where a potent cytotoxic drug is linked to a monoclonal antibody that targets a specific tumor antigen.[9] This targeted delivery system minimizes systemic toxicity and enhances the therapeutic index of the drug.
-
PEGylation: The linker can be used for the site-specific PEGylation of proteins to improve their pharmacokinetic and pharmacodynamic properties.[5]
-
Fluorescent Labeling: By conjugating a fluorescent probe to the deprotected amine, this compound can be used for site-specific labeling of proteins for imaging and diagnostic applications.
-
PROTACs: This linker can be employed in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[10]
Experimental Protocols
Protocol 1: Site-Specific Conjugation of this compound to a Protein
This protocol describes the conjugation of the maleimide group of this compound to a free cysteine residue on a protein, such as a monoclonal antibody.
Materials:
-
Protein (e.g., monoclonal antibody) with an available cysteine residue in a suitable buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.0-7.4)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reducing agent (e.g., Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)), if cysteine residues need to be reduced.
-
Reaction buffer: Phosphate buffer (50 mM), pH 6.5-7.5, containing EDTA (1-2 mM) to prevent re-oxidation of thiols.
-
Purification column (e.g., size-exclusion chromatography (SEC) or dialysis cassette)
Procedure:
-
Protein Preparation (if necessary): If the target cysteine residues are involved in disulfide bonds, they must first be reduced.
-
Dissolve the protein in the reaction buffer.
-
Add a 10-20 fold molar excess of TCEP or DTT.
-
Incubate at room temperature for 30-60 minutes.
-
Remove the excess reducing agent using a desalting column or dialysis against the reaction buffer.
-
-
This compound Solution Preparation:
-
Dissolve this compound in DMSO or DMF to prepare a stock solution (e.g., 10 mM).
-
-
Conjugation Reaction:
-
To the solution of the reduced and purified protein, add the this compound stock solution to achieve a 5-20 fold molar excess of the linker over the protein. The optimal ratio should be determined empirically.
-
Gently mix the reaction and incubate at room temperature for 1-2 hours or at 4°C overnight. The reaction should be performed in an oxygen-free environment (e.g., by purging with nitrogen or argon) to prevent thiol oxidation.
-
-
Purification of the Conjugate:
-
Remove the excess, unreacted this compound and any reaction byproducts by SEC or dialysis against a suitable buffer (e.g., PBS, pH 7.4).
-
Protocol 2: Boc Deprotection of the Protein-PEG5-NH-Boc Conjugate
This protocol describes the removal of the Boc protecting group to expose the primary amine for subsequent conjugation.
Materials:
-
Lyophilized or concentrated Protein-PEG5-NH-Boc conjugate
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Anhydrous solvent for co-evaporation (e.g., toluene)
-
Neutralization buffer (e.g., saturated sodium bicarbonate solution), if required.
Procedure:
-
Dissolution: Dissolve the Protein-PEG5-NH-Boc conjugate in anhydrous DCM. The concentration will depend on the specific protein.
-
Acid Addition: Add TFA to the solution to a final concentration of 20-50% (v/v).[11] The optimal concentration and reaction time should be determined for each specific conjugate.
-
Reaction: Stir the reaction mixture at room temperature for 30 minutes to 2 hours. Monitor the progress of the deprotection using an appropriate analytical method such as LC-MS to confirm the removal of the Boc group (mass decrease of 100.12 Da).
-
Work-up:
-
Remove the DCM and excess TFA under reduced pressure (rotoevaporation).
-
To ensure complete removal of residual TFA, co-evaporate the residue with toluene (repeat 2-3 times).[6]
-
The resulting protein-PEG5-NH3+TFA- salt can often be used directly in the next step.
-
Alternatively, for a neutral amine, dissolve the residue in a suitable buffer and adjust the pH with a mild base or perform a buffer exchange.
-
Protocol 3: Conjugation of a Payload to the Deprotected Protein-PEG5-Amine
This protocol outlines the conjugation of a second molecule (payload) containing a reactive group (e.g., NHS-ester) to the newly exposed amine on the protein conjugate.
Materials:
-
Protein-PEG5-NH2 conjugate in a suitable buffer (e.g., PBS, pH 7.4-8.0)
-
Payload with an amine-reactive group (e.g., NHS-ester)
-
Anhydrous DMSO or DMF
-
Quenching reagent (e.g., Tris or hydroxylamine solution)
-
Purification column (e.g., SEC or dialysis cassette)
Procedure:
-
Payload Solution Preparation: Dissolve the amine-reactive payload in anhydrous DMSO or DMF to prepare a stock solution.
-
Conjugation Reaction:
-
To the solution of the deprotected protein-PEG5-amine, add the payload stock solution to achieve a 2-10 fold molar excess of the payload.
-
Gently mix and incubate at room temperature for 1-4 hours. The optimal reaction time and temperature will depend on the reactivity of the payload.
-
-
Quenching: Add a quenching reagent to stop the reaction and consume any unreacted payload.
-
Purification: Purify the final protein conjugate (e.g., ADC) using SEC or dialysis to remove excess payload and other small molecules.
Quantitative Data Summary
The following table summarizes typical reaction parameters and outcomes for the site-specific modification of proteins using maleimide-PEG-Boc linkers. Note that optimal conditions can vary depending on the specific protein and payload.
| Parameter | Maleimide-Thiol Conjugation | Boc Deprotection | NHS Ester-Amine Conjugation |
| pH | 6.5 - 7.5[3] | N/A (Anhydrous Acid) | 7.2 - 8.5 |
| Temperature (°C) | 4 - 25[4] | 20 - 25[6] | 4 - 25 |
| Reaction Time | 1 - 4 hours[] | 0.5 - 2 hours[6] | 1 - 4 hours |
| Molar Excess of Reagent | 5-20 fold (Linker:Protein)[8] | N/A | 2-10 fold (Payload:Protein) |
| Typical Efficiency/Yield | > 90% | > 95% | > 80% |
| Stability of Linkage | Thioether bond is susceptible to retro-Michael reaction, but can be stabilized.[3][13] | Covalent Amide Bond | Stable Amide Bond |
Characterization of the Final Conjugate
The successful synthesis of the protein conjugate should be confirmed using a combination of analytical techniques:
-
SDS-PAGE: To confirm the increase in molecular weight after each conjugation step.
-
Mass Spectrometry (LC-MS): To determine the precise molecular weight of the conjugate and calculate the drug-to-antibody ratio (DAR).[]
-
UV/Vis Spectroscopy: To determine the protein concentration and, if the payload has a distinct absorbance, to calculate the DAR.[]
-
Size-Exclusion Chromatography (SEC-HPLC): To assess the purity and detect any aggregation of the conjugate.[1]
-
Hydrophobic Interaction Chromatography (HIC): To separate and quantify species with different DAR values.[]
Visualization of Workflows and Mechanisms
Caption: Experimental workflow for site-specific protein modification.
Caption: Key chemical reactions in the modification process.
Conclusion
This compound is a versatile and powerful tool for the site-specific modification of proteins. Its heterobifunctional nature allows for a controlled, stepwise conjugation process, leading to the production of homogeneous and well-defined bioconjugates. The inclusion of a PEG spacer enhances the physicochemical properties of the resulting molecule, making it particularly suitable for the development of next-generation therapeutics like ADCs. By following the detailed protocols and characterization methods outlined in these application notes, researchers can effectively utilize this compound to advance their drug development and bioconjugation research.
References
- 1. benchchem.com [benchchem.com]
- 2. Protocols | BroadPharm [broadpharm.com]
- 3. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biopharminternational.com [biopharminternational.com]
- 5. Minireview: Addressing the retro-Michael instability of maleimide bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Improving the stability of thiol-maleimide bioconjugates via the formation of a thiazine structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. agilent.com [agilent.com]
- 13. creativepegworks.com [creativepegworks.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Mal-PEG5-Boc Conjugation Reactions
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing incomplete Mal-PEG5-Boc conjugation reactions. The information is presented in a question-and-answer format to directly address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound conjugation reaction showing low or no yield?
A1: Incomplete conjugation can stem from several factors. The most common culprits are the inactivation of the maleimide group, issues with the thiol group on your molecule of interest, or suboptimal reaction conditions. A systematic troubleshooting approach is recommended to identify the root cause.
Q2: How can I tell if my this compound reagent has degraded?
A2: The maleimide group on this compound is susceptible to hydrolysis, which renders it inactive for conjugation. This hydrolysis is accelerated by moisture and alkaline pH. It is crucial to store the reagent under dry conditions and at the recommended temperature (typically -20°C for long-term storage).[1] Before use, allow the reagent to warm to room temperature in a desiccator to prevent condensation. Prepare aqueous solutions of this compound immediately before use and avoid storing it in solution.[2]
Q3: My protein/peptide has cysteine residues, but the conjugation is still inefficient. What could be the problem?
A3: The presence of cysteine residues alone does not guarantee a successful conjugation. The thiol groups of these cysteines might be forming disulfide bonds, which are unreactive with maleimides.[3] It is essential to reduce these disulfide bonds to generate free thiols available for conjugation. Additionally, the accessibility of the cysteine residue can be a factor; a sterically hindered thiol group may not be readily available to react with the maleimide.
Q4: What are the optimal reaction conditions for a this compound conjugation?
A4: The success of the maleimide-thiol conjugation is highly dependent on the reaction conditions. Key parameters to control are pH, the molar ratio of reactants, reaction time, and temperature. The optimal conditions can vary depending on the specific molecules involved.
Q5: Are there any known side reactions with this compound that I should be aware of?
A5: Yes, there are a few potential side reactions. At pH values above 7.5, the maleimide group can react with primary amines, such as the side chain of lysine residues, leading to a loss of selectivity.[4] Another notable side reaction is the thiazine rearrangement, which can occur when conjugating to a peptide or protein with an unprotected N-terminal cysteine.[5] Additionally, the formed thioether bond can be reversible in the presence of other thiols, a process known as a retro-Michael reaction.[6][7]
Troubleshooting Guides
Guide 1: Low or No Conjugation Yield
This guide provides a step-by-step approach to diagnosing and resolving low conjugation efficiency.
Step 1: Verify the Integrity of this compound
-
Action: Test the reactivity of a fresh aliquot of this compound with a small molecule thiol control (e.g., N-acetyl-L-cysteine).
-
Rationale: This will confirm if the issue lies with the PEG reagent itself. Hydrolysis of the maleimide ring is a common cause of inactivation.
Step 2: Ensure Availability of Free Thiols
-
Action: Quantify the number of free thiols in your protein or peptide solution before and after a reduction step using Ellman's Reagent (DTNB).
-
Rationale: Cysteine residues can form disulfide bonds, which are unreactive with maleimides.[3] A reduction step is often necessary to generate free sulfhydryl groups.
Step 3: Optimize Reaction Conditions
-
Action: Systematically vary the pH, molar ratio of this compound to your molecule, reaction time, and temperature to find the optimal conditions for your specific system.
-
Rationale: The maleimide-thiol reaction is highly sensitive to these parameters.
Below is a troubleshooting workflow diagram for low conjugation yield:
Quantitative Data Summary
Table 1: Recommended Reaction Conditions for Maleimide-Thiol Conjugation
| Parameter | Recommended Range | Notes |
| pH | 6.5 - 7.5 | The reaction is most efficient and selective for thiols in this range. At pH > 7.5, reaction with amines can occur.[4] |
| Molar Ratio (Maleimide:Thiol) | 10:1 to 20:1 | A molar excess of the maleimide reagent is generally used to drive the reaction to completion. This should be optimized for each specific protein or peptide. |
| Reaction Time | 2 - 4 hours at RT or overnight at 4°C | Reaction kinetics can vary. It is advisable to perform a time-course experiment to determine the optimal reaction time. |
| Temperature | 4°C to Room Temperature (20-25°C) | Lower temperatures can be used for sensitive proteins to minimize degradation, though the reaction will be slower. |
Key Experimental Protocols
Protocol 1: Reduction of Protein Disulfide Bonds with TCEP
This protocol describes the reduction of disulfide bonds in proteins or peptides using Tris(2-carboxyethyl)phosphine (TCEP) prior to conjugation with this compound.
Materials:
-
Protein/peptide solution in a degassed, thiol-free buffer (e.g., PBS, pH 7.2)
-
TCEP hydrochloride
-
Inert gas (e.g., nitrogen or argon)
-
Desalting column (for TCEP removal, if necessary)
Procedure:
-
Prepare the protein/peptide solution at a concentration of 1-10 mg/mL in a degassed, thiol-free buffer at pH 7.0-7.5.
-
Add a 10-100 fold molar excess of TCEP to the protein solution.
-
Flush the vial with an inert gas, seal, and incubate for 20-30 minutes at room temperature.
-
While TCEP is often considered compatible with maleimide chemistry, some studies suggest it can react with maleimides.[8] To ensure maximum conjugation efficiency, it is recommended to remove excess TCEP using a desalting column equilibrated with the reaction buffer.[4][8]
-
Proceed immediately to the conjugation reaction.
Protocol 2: Quantification of Free Thiols using Ellman's Reagent
This protocol allows for the determination of the concentration of free sulfhydryl groups in a sample.
Materials:
-
Ellman's Reagent (5,5'-dithio-bis-(2-nitrobenzoic acid), DTNB)
-
Reaction Buffer (0.1 M sodium phosphate, pH 8.0)[9]
-
Cysteine hydrochloride monohydrate (for standard curve)
-
Spectrophotometer
Procedure:
-
Prepare a Cysteine Standard Curve:
-
Sample Preparation:
-
Dilute your protein/peptide sample in the Reaction Buffer.
-
-
Reaction:
-
Measurement:
-
Measure the absorbance of the standards and samples at 412 nm.[9]
-
-
Quantification:
-
Create a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Use the standard curve to determine the concentration of free thiols in your samples.
-
Protocol 3: Monitoring Conjugation Reaction by HPLC
Reverse-phase high-performance liquid chromatography (RP-HPLC) can be used to monitor the progress of the conjugation reaction.
General Method:
-
Column: C18 column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: A linear gradient from low to high percentage of Mobile Phase B. The exact gradient will need to be optimized for your specific conjugate.
-
Detection: UV detector at a wavelength where your protein/peptide and/or the this compound absorbs (e.g., 220 nm or 280 nm).
Procedure:
-
At various time points during the conjugation reaction, take a small aliquot of the reaction mixture.
-
Quench the reaction in the aliquot by adding an excess of a small molecule thiol (e.g., N-acetyl-L-cysteine) or by acidification (e.g., with formic acid).[10]
-
Inject the quenched sample onto the HPLC system.
-
Monitor the decrease in the peak corresponding to the unconjugated protein/peptide and the increase in the peak corresponding to the PEGylated product.
Signaling Pathways and Logical Relationships
Below is a diagram illustrating the key chemical reactions and potential side reactions in this compound conjugation chemistry.
References
- 1. medkoo.com [medkoo.com]
- 2. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 5. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit [frontiersin.org]
- 7. Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. broadpharm.com [broadpharm.com]
- 10. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]
How to prevent hydrolysis of the maleimide group in Mal-PEG5-Boc
Welcome to the technical support center for Mal-PEG5-Boc. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments by providing detailed troubleshooting guides and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation?
A1: The primary cause of degradation for the this compound linker is the hydrolysis of the maleimide ring. This occurs when the maleimide group reacts with water, leading to the opening of the ring to form a non-reactive maleamic acid derivative. This renders the linker incapable of reacting with thiol groups for conjugation.[1][2]
Q2: What factors influence the rate of maleimide hydrolysis?
A2: The rate of maleimide hydrolysis is significantly influenced by several factors:
-
pH: The hydrolysis of the maleimide ring is highly pH-dependent. It is more rapid at neutral to alkaline pH (pH > 7.5) and slower under acidic conditions (pH < 6.5).[3][4][5]
-
Temperature: Higher temperatures accelerate the rate of hydrolysis.[3][4]
-
Buffer Composition: While the effect can be complex, certain buffer components can influence the rate of hydrolysis.[6] It is crucial to use non-nucleophilic buffers.
Q3: How should this compound be stored to minimize hydrolysis?
A3: To minimize hydrolysis, this compound should be stored under the following conditions:
-
Solid Form: Store as a solid at -20°C, protected from moisture and light.[7]
-
Stock Solutions: Prepare stock solutions in a dry, aprotic solvent such as anhydrous dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).[8][9] These stock solutions should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Do not store maleimide-containing products in aqueous solutions for extended periods.[2]
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments with this compound.
Problem 1: Low or no conjugation efficiency with a thiol-containing molecule.
-
Possible Cause 1: Hydrolysis of this compound.
-
Possible Cause 2: Suboptimal reaction pH.
-
Solution: The optimal pH range for the maleimide-thiol conjugation reaction is 6.5-7.5.[8][10][] Below pH 6.5, the reaction rate is significantly slower because the thiol is less nucleophilic. Above pH 7.5, the maleimide group is more susceptible to hydrolysis, and side reactions with amines can occur.[2][5] Use a non-nucleophilic buffer such as phosphate-buffered saline (PBS) or HEPES within this pH range.
-
-
Possible Cause 3: Oxidation of thiols.
-
Solution: Thiol groups can oxidize to form disulfide bonds, which are unreactive towards maleimides.[12] Ensure your reaction buffer is degassed to minimize oxygen exposure. If your protein or peptide contains disulfide bonds that need to be reduced to generate free thiols, use a reducing agent like TCEP (tris(2-carboxyethyl)phosphine), which does not contain a thiol and does not need to be removed before adding the maleimide reagent.[10] If using DTT (dithiothreitol), it must be completely removed before adding the maleimide linker.[10]
-
Problem 2: Observing unexpected side products in the reaction mixture.
-
Possible Cause 1: Reaction with primary amines.
-
Solution: At pH values above 7.5, maleimides can react with primary amines, such as the side chain of lysine residues.[2] To ensure chemoselectivity for thiols, maintain the reaction pH strictly between 6.5 and 7.5, where the reaction with thiols is approximately 1,000 times faster than with amines.[2][]
-
-
Possible Cause 2: Thiazine rearrangement.
-
Solution: If you are conjugating to a peptide with an N-terminal cysteine, a side reaction can occur where the N-terminal amine attacks the succinimide ring, leading to a stable six-membered thiazine ring.[13][14] This rearrangement is more prevalent at neutral to basic pH. To avoid this, consider performing the conjugation at a more acidic pH (e.g., pH 6.5) or protecting the N-terminal amine if possible.[13]
-
Quantitative Data
The stability of the maleimide group is highly dependent on the pH of the solution. The following table summarizes the effect of pH on the hydrolysis rate of N-alkylmaleimides, which serves as a model for the behavior of the maleimide group in this compound.
| pH | Temperature (°C) | Approximate Half-life of N-ethylmaleimide | Reference |
| 5.5 | 37 | Very slow (minimal hydrolysis) | [4] |
| 7.0 | 37 | ~70% hydrolysis in 14 days | [15] |
| 7.4 | 37 | Decreased stability, faster hydrolysis | [4] |
| 8.0 | 37 | ~20% hydrolysis in 12 hours | [15] |
| > 8.5 | Ambient | Rapid hydrolysis | [10] |
Experimental Protocols
Protocol 1: Monitoring the Hydrolysis of this compound via UV-Vis Spectroscopy
This protocol allows for the monitoring of maleimide hydrolysis by observing the decrease in absorbance at approximately 300 nm.
-
Materials:
-
This compound
-
Anhydrous DMSO
-
Buffers of varying pH (e.g., pH 5.5, 7.4, and 8.5)
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
-
-
Procedure:
-
Prepare a concentrated stock solution of this compound in anhydrous DMSO (e.g., 10 mM).
-
For each pH condition to be tested, dilute the stock solution into the respective buffer to a final concentration that gives an initial absorbance reading between 0.5 and 1.0 at the absorbance maximum of the maleimide group (around 300 nm).
-
Immediately after dilution, start monitoring the absorbance at this wavelength over time at a constant temperature.
-
Record the absorbance at regular intervals until the reading stabilizes, indicating complete hydrolysis.
-
The rate of hydrolysis can be determined by plotting the natural logarithm of the absorbance versus time. The slope of this plot will be the negative of the pseudo-first-order rate constant.
-
Protocol 2: Analysis of this compound Conjugation and Hydrolysis by RP-HPLC
Reverse-phase high-performance liquid chromatography (RP-HPLC) can be used to separate and quantify the unreacted this compound, the hydrolyzed product, and the desired conjugate.
-
Materials:
-
HPLC system with a C18 column and a UV detector
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Reaction samples at different time points
-
-
Procedure:
-
Set up a gradient elution method on the HPLC system. A typical gradient might be from 5% to 95% Mobile Phase B over 30 minutes.
-
Inject a small aliquot of your reaction mixture at various time points (e.g., 0, 1, 2, 4, and 24 hours).
-
Monitor the elution profile at a wavelength suitable for detecting the maleimide group or your conjugated molecule (e.g., 220 nm or 280 nm for proteins).
-
The unreacted this compound, its hydrolyzed form, and the final conjugate will have different retention times, allowing for their separation and quantification. By integrating the peak areas, you can determine the extent of reaction and hydrolysis over time.[16]
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. Hydrolysis of some N-alkylmaleimides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. broadpharm.com [broadpharm.com]
- 8. benchchem.com [benchchem.com]
- 9. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 10. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. lumiprobe.com [lumiprobe.com]
- 13. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bachem.com [bachem.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
Addressing low yield in Mal-PEG5-Boc mediated PROTAC synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges, particularly low yield, encountered during the synthesis of Proteolysis Targeting Chimeras (PROTACs) using the Mal-PEG5-Boc linker.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary reactive groups?
A: this compound is a heterobifunctional linker commonly used in PROTAC synthesis. It consists of a maleimide group, a five-unit polyethylene glycol (PEG) spacer, and a Boc-protected amine. The maleimide group is highly reactive towards thiol (sulfhydryl) groups, typically found in cysteine residues of ligands, forming a stable thioether bond. The Boc (tert-butyloxycarbonyl) group is a protecting group for the terminal amine, which can be removed under acidic conditions to allow for subsequent conjugation to another ligand, usually via an amide bond formation.
Q2: What are the main reasons for observing low yields in my PROTAC synthesis using this compound?
A: Low yields in PROTAC synthesis with this compound can stem from several factors related to the linker's reactivity and the multi-step nature of the synthesis. Key issues include:
-
Instability of the Maleimide-Thiol Conjugate: The thioether bond formed can undergo a retro-Michael reaction, leading to the dissociation of your ligand from the linker.[1][2][3]
-
Hydrolysis of the Maleimide Group: The maleimide ring is susceptible to hydrolysis, especially at pH values above 7.5, which renders it unable to react with your thiol-containing ligand.[4]
-
Side Reactions of the Maleimide Group: At pH > 7.5, the maleimide group can also react with primary amines, leading to undesired byproducts.[4]
-
Incomplete Boc Deprotection: Failure to completely remove the Boc protecting group will prevent the subsequent coupling reaction, thus reducing the yield of the final PROTAC.
-
Formation of Byproducts during Boc Deprotection: The use of strong acids for Boc deprotection can generate reactive carbocations, leading to the formation of undesired side products.
-
Suboptimal Purification: PROTACs are often large molecules with physicochemical properties that can make purification challenging, leading to product loss during chromatography.[1]
Q3: How can I improve the stability of the maleimide-thiol conjugate?
A: To enhance the stability of the thioether linkage and prevent the yield-reducing retro-Michael reaction, consider the following strategies:
-
Control Reaction pH: Perform the maleimide-thiol conjugation at a pH between 6.5 and 7.5 to ensure specificity for thiols and minimize hydrolysis of the maleimide ring.[4]
-
Thiosuccinimide Ring Hydrolysis: After conjugation, intentionally hydrolyzing the thiosuccinimide ring under controlled conditions can form a more stable succinamic acid thioether, which is resistant to the retro-Michael reaction.[2][3]
-
Use of Self-Hydrolyzing Maleimides: Consider using next-generation maleimides that are designed to undergo rapid intramolecular hydrolysis after conjugation, leading to a more stable final product.[2]
Troubleshooting Guides
Problem 1: Low Yield After Maleimide Conjugation Step
If you are experiencing low yields after reacting your thiol-containing ligand with this compound, consult the following troubleshooting guide.
Troubleshooting Decision Tree for Maleimide Conjugation
Caption: Troubleshooting workflow for low yield in maleimide conjugation.
Quantitative Data: pH Effects on Maleimide Reactions
| pH Range | Primary Reaction | Potential Side Reactions | Recommendation |
| < 6.5 | Slow reaction with thiols | - | Increase pH to accelerate reaction. |
| 6.5 - 7.5 | Optimal reaction with thiols | Minimal | Recommended range for specific thiol conjugation. [4] |
| > 7.5 | Reaction with thiols | - Competitive reaction with primary amines- Increased rate of maleimide hydrolysis[4] | Buffer pH carefully to avoid side reactions. |
Problem 2: Low Yield After Boc Deprotection and Final Coupling
Low yields at this stage are often due to incomplete deprotection or side reactions during the process.
Troubleshooting Guide for Boc Deprotection
| Symptom | Possible Cause | Recommended Action |
| Starting material (Boc-protected intermediate) remains after reaction. | Incomplete Deprotection: Insufficient reaction time or acid concentration. | - Increase reaction time and monitor by LC-MS.- Increase the concentration of TFA (e.g., from 20% to 50% in DCM). |
| Multiple unknown byproducts observed by LC-MS. | Carbocation Side Reactions: The tert-butyl carbocation formed during deprotection can react with electron-rich species. | - Add a scavenger such as Triisopropylsilane (TIS) (2.5-5% v/v) to the reaction mixture.[5] |
| Final product is difficult to purify. | Residual TFA: Trifluoroacetic acid can form salts with the deprotected amine, complicating purification and subsequent reactions. | - After removing TFA under reduced pressure, co-evaporate the residue with toluene (3x) to remove residual acid.[5] |
| Low yield in the final coupling step. | Amine Salt Formation: The deprotected amine is a TFA salt, which may not be reactive in the subsequent amide coupling. | - Neutralize the amine-TFA salt with a non-nucleophilic base like DIPEA before adding the coupling reagents for the final conjugation. |
Experimental Protocols
Representative Protocol for a Two-Step PROTAC Synthesis using this compound
This protocol describes a general workflow for synthesizing a PROTAC where a thiol-containing ligand for the protein of interest (POI) is first conjugated to this compound, followed by Boc deprotection and coupling to an E3 ligase ligand with a carboxylic acid handle.
Workflow Diagram
Caption: General workflow for PROTAC synthesis using this compound.
Step 1: Conjugation of POI-Ligand to this compound
-
Dissolve the thiol-containing POI ligand in a suitable buffer (e.g., phosphate buffer) at a pH of 6.5-7.5.
-
Add a 1.1 molar equivalent of this compound dissolved in a minimal amount of an organic co-solvent (e.g., DMF or DMSO).
-
Stir the reaction at room temperature and monitor its progress by LC-MS. The reaction is typically complete within 1-4 hours.
-
Upon completion, purify the resulting intermediate (POI-S-Mal-PEG5-Boc) using reverse-phase HPLC.
Step 2: Boc Deprotection
-
Dissolve the purified POI-S-Mal-PEG5-Boc in anhydrous dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v). For sensitive substrates, consider adding a scavenger like triisopropylsilane (TIS) (2.5% v/v).[5]
-
Stir the reaction at room temperature for 1-2 hours, monitoring by LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene (3x) to ensure complete removal of residual TFA. The resulting amine-TFA salt is often used directly in the next step.
Step 3: Final Amide Coupling to E3 Ligase Ligand
-
Dissolve the E3 ligase ligand (containing a carboxylic acid) in anhydrous DMF.
-
Add an amide coupling agent (e.g., 1.2 equivalents of HATU) and a non-nucleophilic base (e.g., 3-4 equivalents of DIPEA).
-
Add the deprotected intermediate from Step 2 (1.0 equivalent), dissolved in a minimal amount of anhydrous DMF.
-
Stir the reaction at room temperature for 2-12 hours, monitoring by LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purify the final PROTAC molecule by reverse-phase HPLC.
Signaling Pathway Example: BRD4 Degradation
Many PROTACs are designed to target proteins involved in cancer signaling. A common target is BRD4, a member of the BET protein family that regulates the transcription of key oncogenes like c-MYC.[6]
Caption: PROTAC-mediated degradation of BRD4 and its downstream effects.
By inducing the degradation of BRD4, a PROTAC synthesized with this compound can effectively inhibit the transcription of oncogenes like c-MYC, leading to cell cycle arrest and apoptosis in cancer cells.[6] This makes BRD4-targeting PROTACs a promising therapeutic strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. A Versatile and Sustainable Multicomponent Platform for the Synthesis of Protein Degraders: Proof-of-Concept Application to BRD4-Degrading PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Strategies to improve the solubility of Mal-PEG5-Boc conjugates
This guide provides researchers, scientists, and drug development professionals with strategies to troubleshoot and improve the solubility of Mal-PEG5-Boc conjugates.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound conjugate exhibiting poor solubility in aqueous buffers?
A1: The solubility of this compound is influenced by its amphiphilic nature. While the polyethylene glycol (PEG) portion enhances water solubility, the maleimide and tert-Butyloxycarbonyl (Boc) groups are more hydrophobic.[1][2] Poor solubility in aqueous buffers (e.g., PBS) can arise from several factors:
-
Hydrophobic Moieties: The maleimide and Boc groups can contribute to aggregation, especially at higher concentrations.[3]
-
pH of the Solution: The stability and charge of the molecule can be pH-dependent. For maleimide chemistry, a pH range of 6.5-7.5 is generally recommended to maintain the stability of the thiol-maleimide bond.[4] Deviations from this range might affect solubility.
-
Ionic Strength: High salt concentrations can sometimes lead to "salting out," where the solubility of a nonpolar molecule decreases.
-
Aggregation: At high concentrations, individual molecules may interact and form insoluble aggregates.[5]
Q2: What are the recommended initial solvents for dissolving this compound?
A2: Due to its chemical structure, it is best to first prepare a concentrated stock solution in a water-miscible organic solvent before making further dilutions in aqueous buffers.[6][7] This ensures the compound is fully solvated before introducing it to an aqueous environment.
Troubleshooting Guide: Poor Solubility
If you are encountering precipitation or cloudiness when preparing solutions of your this compound conjugate, follow this troubleshooting workflow.
Experimental Protocols & Data
Protocol 1: Preparation of a this compound Stock Solution
This protocol describes the standard procedure for preparing a high-concentration stock solution in an organic solvent.
Materials:
-
This compound conjugate (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Vortex mixer
-
Calibrated micropipettes
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.[6]
-
Weigh the desired amount of the conjugate in a suitable microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO or DMF to achieve the target concentration (e.g., 10-50 mg/mL).
-
Vortex the solution for 1-2 minutes until the solid is completely dissolved. A brief sonication can be used if necessary to break up small aggregates.
-
Visually inspect the solution against a light source to ensure no particulates are present.
-
Store the stock solution at -20°C or -80°C for long-term stability.[8] Aliquot into single-use volumes to avoid repeated freeze-thaw cycles.[9]
Solubility Data in Common Solvents
The following table provides typical solubility limits for this compound in various solvents. These values are estimates and may vary based on the specific conjugate and purity.
| Solvent | Abbreviation | Type | Typical Solubility (mg/mL) | Notes |
| Dimethyl Sulfoxide | DMSO | Organic | > 50 | Recommended for stock solutions.[6] |
| Dimethylformamide | DMF | Organic | > 50 | Recommended for stock solutions.[6] |
| Dichloromethane | DCM | Organic | Highly Soluble | Useful for synthesis and purification.[6] |
| Ethanol | EtOH | Organic | ~20-30 | Can be used as a co-solvent.[10] |
| Phosphate-Buffered Saline (pH 7.4) | PBS | Aqueous | < 1 | Limited solubility; prone to precipitation. |
| Deionized Water | H₂O | Aqueous | < 1 | Very low solubility. |
Protocol 2: Improving Aqueous Solubility with Co-solvents
This protocol details a method to improve the solubility of the conjugate in an aqueous buffer by using a co-solvent.
Materials:
-
This compound stock solution in DMSO (from Protocol 1)
-
Aqueous buffer (e.g., PBS, HEPES at pH 7.0)
-
Co-solvent (e.g., Ethanol, Propylene Glycol (PG), or additional PEG 400)[11]
-
Vortex mixer
Procedure:
-
Determine the final desired concentration of the this compound conjugate in the aqueous buffer.
-
Prepare the aqueous buffer containing the co-solvent. The final concentration of the co-solvent should typically be between 5-20% (v/v).
-
While gently vortexing the buffer/co-solvent mixture, slowly add the required volume of the this compound stock solution drop-wise.
-
Continue vortexing for another 30-60 seconds to ensure thorough mixing.
-
Visually inspect for any signs of precipitation. If the solution remains clear, it is ready for use. If precipitation occurs, the final concentration may be too high, or a higher percentage of co-solvent may be needed.
Effect of Co-solvents on Aqueous Solubility
The table below illustrates the potential improvement in aqueous solubility of a this compound conjugate in PBS (pH 7.4) with the addition of common co-solvents.
| Buffer System (PBS, pH 7.4) | Max. Achievable Concentration (mg/mL) | Observation |
| No Co-solvent | 0.8 | Precipitate forms > 1 mg/mL |
| + 5% Ethanol | 2.5 | Clear solution |
| + 10% Ethanol | 5.0 | Clear solution |
| + 10% Propylene Glycol | 4.5 | Clear solution |
| + 10% PEG 400 | 6.0 | Clear solution, slightly viscous |
Understanding the Components and Their Interactions
The structure of this compound dictates its solubility behavior. Understanding the role of each component is key to troubleshooting.
The hydrophilic PEG chain works to counteract the hydrophobic nature of the terminal maleimide and Boc groups.[2][12] When the hydrophobic character dominates, especially at higher concentrations, aggregation and precipitation are more likely to occur. Strategies to improve solubility focus on either modifying the solvent environment (e.g., adding co-solvents) or reducing the concentration to favor individual molecule solvation over intermolecular aggregation.
References
- 1. PEGylation - Wikipedia [en.wikipedia.org]
- 2. precisepeg.com [precisepeg.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. FAQ | Biopharma PEG - Worldwide PEG Linker Supplier [biochempeg.com]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. medkoo.com [medkoo.com]
- 9. benchchem.com [benchchem.com]
- 10. PEGylation of Small Molecule Drugs | Biopharma PEG [biochempeg.com]
- 11. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 12. chempep.com [chempep.com]
Preventing non-specific binding in Mal-PEG5-Boc reactions
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and answers to frequently asked questions regarding the use of Maleimide-PEG5-Boc reagents. The focus is on preventing non-specific binding and ensuring successful, specific, and reproducible bioconjugation outcomes.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding in the context of Mal-PEG5-Boc reactions?
A1: Non-specific binding refers to two primary issues:
-
Off-Target Covalent Reaction: The maleimide group, while highly selective for thiols (sulfhydryl groups, -SH) on cysteine residues, can react with other nucleophilic groups, primarily primary amines (e.g., on lysine residues), especially at elevated pH (>8.0).[1][2]
-
Non-Covalent Adsorption: The this compound molecule itself, or the biomolecule it's reacting with, may adsorb to surfaces like reaction vessels or chromatography media, or aggregate, leading to high background signals and loss of material. The PEG linker is generally intended to improve solubility and reduce this type of interaction.[3]
Q2: What is the optimal pH for a maleimide-thiol conjugation reaction?
A2: The optimal pH range for maleimide-thiol conjugation is between 6.5 and 7.5 .[1][2] This range offers the best compromise between a fast, efficient reaction with thiols and minimizing side reactions. Below pH 6.5, the reaction rate significantly slows. Above pH 7.5, the risk of reaction with amines increases, as does the rate of maleimide hydrolysis, which renders the reagent inactive.[1][4]
Q3: My this compound reagent appears to be inactive. What could be the cause?
A3: The most common cause of maleimide reagent inactivity is hydrolysis of the maleimide ring, which opens to form a non-reactive maleamic acid.[1] This is accelerated in aqueous solutions and at higher pH.[5][6] To prevent this, always dissolve the lyophilized reagent in a dry, biocompatible organic solvent like anhydrous DMSO or DMF and prepare aqueous working solutions immediately before use.[1][7][8] Store stock solutions at -20°C, protected from moisture.[7][8]
Q4: What are common side reactions with maleimide reagents and how can I minimize them?
A4: Key side reactions include:
-
Hydrolysis: Inactivation of the maleimide group. Minimize by working in the optimal pH 6.5-7.5 range and using freshly prepared reagents.[1]
-
Reaction with Amines: Occurs at pH > 8.0. Maintain the reaction pH below 7.5 to ensure chemoselectivity for thiols.[2]
-
Retro-Michael Reaction (Thiol Exchange): The formed thioether bond can be reversible, especially in the presence of other thiols (e.g., in vivo with glutathione).[1][9] After conjugation, the stability of the linkage can be improved by inducing hydrolysis of the thiosuccinimide ring (e.g., by incubating at pH 8.5-9.0) to form a stable, ring-opened product.[1][10]
-
Thiazine Rearrangement: If conjugating to a peptide with an N-terminal cysteine, the conjugate can rearrange to a stable six-membered thiazine ring.[1][11][12] This can be avoided by performing the conjugation under acidic conditions or by ensuring the N-terminal amine is protected.[11]
Troubleshooting Guide
Problem: Mass spectrometry (MS) analysis shows my protein is labeled at multiple sites, not just the target cysteine.
-
Possible Cause 1: Reaction with Lysine Residues.
-
Solution: Your reaction pH is likely too high. Ensure your buffer is firmly within the 6.5-7.5 range. Use buffers like phosphate, HEPES, or MOPS, and avoid amine-containing buffers like Tris unless its pH is carefully controlled.[13][14] Verify the final pH of your reaction mixture after all components have been added.
-
-
Possible Cause 2: Aggregation and Non-covalent Binding.
-
Solution: The PEG5 linker is designed to minimize this, but protein-specific issues can still arise. Consider including a non-ionic surfactant like Tween-20 (e.g., at 0.01-0.1%) in your reaction and purification buffers to reduce non-specific adsorption.[3] Ensure your protein is fully solubilized before starting the reaction.
-
Problem: The final yield of my conjugated product is very low.
-
Possible Cause 1: Inaccessible or Oxidized Cysteine Residues.
-
Solution: The target thiol group may be buried within the protein's structure or oxidized to form a disulfide bond, which does not react with maleimides.[1][7] Before conjugation, treat your protein with a disulfide-reducing agent. TCEP (tris(2-carboxyethyl)phosphine) is ideal as it does not contain a thiol itself and does not need to be removed prior to adding the maleimide reagent.[2][7] Use a 10-100 fold molar excess of TCEP and incubate for 20-30 minutes at room temperature.[7][14]
-
-
Possible Cause 2: Premature Hydrolysis of this compound Reagent.
-
Solution: Prepare the aqueous solution of your maleimide reagent immediately before adding it to your protein solution.[1] If you are using a stock solution in DMSO/DMF, ensure it is anhydrous and has been stored properly to prevent moisture contamination.
-
-
Possible Cause 3: Insufficient Molar Ratio of Reagent.
Problem: High background signal is observed during analysis (e.g., ELISA, Western Blot).
-
Possible Cause: Unreacted Maleimide Reagent.
-
Solution: After the conjugation reaction has completed, you must "quench" the excess, unreacted maleimide groups. Add a small molecule thiol like L-cysteine, 2-mercaptoethanol, or DTT to the reaction mixture to scavenge any remaining active maleimides.[2][15] A final concentration of 1-10 mM of the quenching agent is typically sufficient.
-
-
Possible Cause: Insufficient Purification.
-
Solution: Ensure your purification method effectively separates the PEGylated conjugate from unreacted protein, unreacted this compound, and the quenching agent. Size exclusion chromatography (SEC) is often the first choice for this separation.[15][]
-
Quantitative Data Summary
The following tables summarize key quantitative parameters influencing this compound reactions.
Table 1: Influence of pH on Maleimide Reactivity and Stability
| pH Range | Reaction with Thiols (Cysteine) | Reaction with Amines (Lysine) | Maleimide Ring Hydrolysis Rate | Recommendation |
| < 6.5 | Very Slow | Negligible | Very Slow | Not recommended for efficient conjugation |
| 6.5 - 7.5 | Fast / Optimal | Negligible | Slow | Optimal range for specific thiol conjugation [1][2] |
| 7.5 - 8.5 | Fast | Slow but Increasing | Moderate | Use with caution; risk of off-target labeling |
| > 8.5 | Fast | Significant | Fast | Not recommended; loss of specificity and reagent[1][2] |
Table 2: Comparison of Common Quenching/Blocking Agents
| Agent | Type | Mechanism | Typical Concentration | Notes |
| L-Cysteine | Small Molecule Thiol | Reacts with excess maleimide to form a stable thioether adduct.[15] | 1-10 mM | A clean and efficient quenching agent. |
| 2-Mercaptoethanol (BME) | Small Molecule Thiol | Reacts with excess maleimide. | 1-10 mM | Effective, but has a strong odor. |
| Dithiothreitol (DTT) | Small Molecule Thiol | Reacts with excess maleimide. | 1-10 mM | Contains two thiol groups. |
| Bovine Serum Albumin (BSA) | Protein Blocker | Can be used to block surfaces or scavenge reactive molecules in solution.[18][19] | 0.1 - 1% (w/v) | Can be useful in subsequent assays to reduce background. |
Experimental Protocols
Protocol 1: General Thiol-Specific Conjugation with this compound
-
Protein Preparation: Dissolve the protein containing the target cysteine to a concentration of 1-10 mg/mL in a degassed conjugation buffer (e.g., 100 mM Phosphate, 150 mM NaCl, 2 mM EDTA, pH 7.2).[7][13] Degas the buffer by vacuum or by bubbling with an inert gas like argon or nitrogen.[20]
-
(Optional) Disulfide Reduction: If the protein contains disulfide bonds, add TCEP to a final concentration of 10-50 fold molar excess over the protein. Incubate for 30 minutes at room temperature.[7][8]
-
Reagent Preparation: Immediately before use, dissolve the this compound reagent in anhydrous DMSO to a stock concentration of 10 mM.[7][8]
-
Conjugation Reaction: Add the this compound stock solution to the protein solution to achieve a 10-20 fold molar excess of the reagent.[7][14]
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.[7][15]
-
Quenching: Add L-cysteine from a fresh stock solution to a final concentration of 5 mM to quench any unreacted maleimide. Incubate for 15 minutes at room temperature.[15]
-
Purification: Proceed immediately to purification to separate the conjugate from excess reagent and quenching agent. Size exclusion chromatography (SEC) is a common first step.[15][] Other methods like ion-exchange (IEX) or hydrophobic interaction chromatography (HIC) may also be applicable depending on the properties of the conjugate.[][21]
Visualizations
Caption: Experimental workflow for specific maleimide conjugation.
Caption: Reaction pathways for maleimide reagents.
References
- 1. benchchem.com [benchchem.com]
- 2. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 3. mdpi.com [mdpi.com]
- 4. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 8. biotium.com [biotium.com]
- 9. vectorlabs.com [vectorlabs.com]
- 10. researchgate.net [researchgate.net]
- 11. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bachem.com [bachem.com]
- 13. lumiprobe.com [lumiprobe.com]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. benchchem.com [benchchem.com]
- 16. dspace.library.uu.nl [dspace.library.uu.nl]
- 18. Blockers Practical Guide - Page 7 [collateral.meridianlifescience.com]
- 19. Blocking in IHC | Abcam [abcam.com]
- 20. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 21. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]
Issues with aggregation of proteins conjugated with Mal-PEG5-Boc
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address issues related to the aggregation of proteins when conjugated with Maleimide-PEG5-Boc linkers.
Frequently Asked Questions (FAQs)
Q1: Why is my protein aggregating after conjugation with a Mal-PEG-linker?
Protein aggregation after conjugation is a common challenge that can arise from multiple factors.[1] The primary cause is often an increase in the overall hydrophobicity of the protein surface after the linker and its payload are attached.[2][3] This modification can lead to conformational instability, exposing hydrophobic regions that cause protein molecules to cluster together.[1][4]
Key contributing factors include:
-
Hydrophobicity of the Linker/Payload: The most significant issue is often the chemical modification of the protein's surface with hydrophobic linkers and payloads. These create hydrophobic patches that attract similar areas on other protein molecules, initiating aggregation.[2]
-
Suboptimal Reaction Conditions: The conditions chosen to optimize the conjugation chemistry may not be ideal for protein stability.[2] Factors like pH, buffer composition, salt concentration, and the use of organic co-solvents to dissolve the linker can all promote aggregation.[2][5]
-
High Protein Concentration: Performing the conjugation at high protein concentrations increases the probability of intermolecular interactions, which can lead to aggregation.[5][6][7]
-
Inherent Protein Instability: Some proteins or antibodies are naturally more prone to aggregation, a tendency that is exacerbated by chemical modification.[2]
-
Physical Stress: Stresses such as excessive mixing, high temperatures, or repeated freeze-thaw cycles can denature the protein, leading to structural changes and aggregation.[4][5]
Q2: What is the optimal pH for a maleimide-thiol conjugation reaction to minimize aggregation?
The optimal pH for a maleimide-thiol conjugation is a balance between reaction efficiency and protein stability. The ideal range is typically between pH 6.5 and 7.5 .[7][8]
-
Below pH 6.5: The reaction rate slows considerably because the target thiol group is less likely to be in its reactive thiolate anion form.[8]
-
Above pH 7.5: The maleimide group itself becomes unstable and can undergo hydrolysis, opening the ring and rendering it unreactive towards thiols.[9] Furthermore, higher pH levels can promote side reactions with other nucleophilic groups, such as the primary amine in lysine residues.[8]
Maintaining the pH within the 6.5-7.5 range ensures high selectivity for thiols while minimizing protein instability that could lead to aggregation.[8][10]
Q3: How does the molar ratio of Mal-PEG5-Boc to protein affect aggregation?
The molar ratio of the PEG linker to the protein is a critical parameter. Using a large molar excess of the Mal-PEG reagent can increase the risk of aggregation for two main reasons:
-
Over-labeling: Attaching too many linker-payload molecules can significantly increase the protein's surface hydrophobicity, driving aggregation.[6]
-
Reagent Precipitation: Highly hydrophobic linkers can be poorly soluble in aqueous buffers.[2] Adding a large excess may cause the reagent itself to precipitate, which can act as a nucleus for protein aggregation.[6]
A common starting point is a 10- to 20-fold molar excess of the maleimide reagent over the protein.[11][12] However, this ratio should be empirically optimized for each specific protein and linker combination to maximize labeling efficiency while minimizing aggregation.[9]
Q4: What is the impact of aggregation on the final conjugated protein product?
Protein aggregation can severely compromise the quality, safety, and efficacy of the final product.[1]
-
Reduced Efficacy: Aggregates may have altered structures that hinder their ability to bind to their target antigen or receptor.[5]
-
Increased Immunogenicity: The presence of aggregates, particularly high molecular weight species, is a major concern as they can be immunogenic and cause severe adverse reactions if administered as a therapeutic.[2][5]
-
Poor Stability: Aggregated products have reduced stability, which affects shelf-life and can lead to product loss during storage and transport.[1][5]
-
Manufacturing Challenges: Aggregation leads to yield inefficiencies and adds significant costs due to the need for additional purification steps to remove the aggregates.[2]
Troubleshooting Guide
Problem: Significant precipitation or soluble aggregate formation is observed during or after conjugation with this compound.
This guide provides a systematic approach to identifying the cause and finding a solution.
Troubleshooting Workflow Diagram
References
- 1. Aggregation In Antibody-Drug Conjugates Causes And Mitigation [bioprocessonline.com]
- 2. pharmtech.com [pharmtech.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. cytivalifesciences.com [cytivalifesciences.com]
- 5. ADC Drugs: Some Challenges To Be Solved | Biopharma PEG [biochempeg.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. dspace.library.uu.nl [dspace.library.uu.nl]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. broadpharm.com [broadpharm.com]
Technical Support Center: Stability of Mal-PEG5-Boc in Different Buffer Systems
For Researchers, Scientists, and Drug Development Professionals
This guide provides detailed information, troubleshooting advice, and experimental protocols regarding the stability of Mal-PEG5-Boc, a heterobifunctional linker commonly used in bioconjugation. Understanding the stability of the maleimide group is critical for successful and reproducible conjugation outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a PROTAC linker that contains three key components: a maleimide group, a polyethylene glycol (PEG) spacer with five repeating units, and a Boc-protected functional group (e.g., an amine or a carboxylic acid).[1][2][3] The maleimide group reacts specifically with thiol (sulfhydryl) groups, such as those on cysteine residues of proteins.[1][4] The hydrophilic PEG spacer increases the solubility of the molecule in aqueous media, and the Boc group is a protecting group that can be removed under acidic conditions to reveal a reactive amine or carboxylic acid for further conjugation steps.[1][3][5] Its primary use is in creating antibody-drug conjugates (ADCs), PEGylating proteins, and linking molecules for targeted protein degradation.[4]
Q2: What is the main stability concern when working with this compound?
A2: The primary stability issue is the hydrolysis of the maleimide ring.[6][7] In aqueous solutions, especially at neutral to high pH, the maleimide ring can open to form an unreactive maleamic acid.[6][8] This hydrolysis prevents the maleimide from reacting with its intended thiol target, leading to low or no conjugation efficiency.[6]
Q3: What is the optimal pH for performing conjugation reactions with this compound?
A3: The optimal pH range for the thiol-maleimide conjugation reaction is 6.5 to 7.5 .[6][9][10] In this range, the reaction with thiols is highly selective and rapid.[4][6] At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than the competing reaction with amines.[6][9] Below pH 6.5, the reaction rate slows considerably. Above pH 7.5, the maleimide group not only hydrolyzes more rapidly but also begins to react with amines (e.g., lysine residues), losing its thiol-selectivity.[6][11]
Q4: How should this compound be stored?
A4: Proper storage is crucial to maintain the reactivity of the maleimide group.
-
Solid Form: Store as a dry solid, protected from light, at -20°C for long-term stability (months to years).[2][12]
-
In Solution: Aqueous storage is not recommended due to hydrolysis.[6] If a stock solution is required, it should be prepared fresh immediately before use in a dry, anhydrous organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[12][13] These stock solutions can be stored for short periods (up to one month) at -20°C, protected from light.[10][12]
Q5: Which buffers are recommended for conjugation, and which should be avoided?
A5:
-
Recommended Buffers: Phosphate-buffered saline (PBS), HEPES, and MOPS buffers at a pH of 6.5-7.5 are commonly used and are good choices.[12][13][14] It is also recommended to degas the buffer before use and to include a chelating agent like EDTA (1-5 mM) to prevent the metal-catalyzed oxidation of thiols.[14][15]
-
Buffers to Avoid: Buffers containing primary or secondary amines (e.g., Tris) can compete with the desired thiol reaction, especially at pH values above 7.5.[6] Buffers containing thiols (e.g., dithiothreitol (DTT) or 2-mercaptoethanol) must be completely avoided as they will directly react with the maleimide.[10][12]
Q6: Is the bond formed after the maleimide-thiol conjugation stable?
A6: The initially formed thiosuccinimide bond can be unstable under certain conditions. It is susceptible to a retro-Michael reaction , where the bond reverses, releasing the conjugated molecule.[6][16][17] This can lead to "payload migration" in vivo, where the drug-linker detaches from its target antibody and binds to other thiols like serum albumin.[6] To create a more stable linkage, the thiosuccinimide ring can be intentionally hydrolyzed (opened) post-conjugation to form a stable succinamic acid thioether, which is not susceptible to the retro-Michael reaction.[6][7][17] This can often be achieved by incubating the conjugate for an extended period or at a slightly basic pH (e.g., pH 8-9) after the initial reaction.[7][17]
Troubleshooting Guide
Problem: My conjugation efficiency is low or has failed completely.
| Possible Cause | Recommended Solution(s) |
| 1. Maleimide Hydrolysis | The maleimide ring has opened due to improper storage or reaction conditions. • Always prepare maleimide stock solutions fresh in anhydrous DMSO or DMF.[12][13] • Avoid storing maleimide reagents in aqueous buffers.[6] If short-term aqueous storage is unavoidable, use a slightly acidic buffer (pH 6.0-6.5) at 4°C.[15] • Ensure the conjugation reaction pH is within the optimal 6.5-7.5 range.[6] |
| 2. Thiol Oxidation | The target thiol groups on your protein or molecule have oxidized to form disulfide bonds (S-S), which do not react with maleimides.[13][18] • Reduce disulfide bonds prior to conjugation using a non-thiol reducing agent like TCEP (tris(2-carboxyethyl)phosphine).[10][12] • If DTT must be used, it is critical to remove it completely (e.g., via a desalting column) before adding the maleimide reagent.[10] • Perform reactions in degassed buffers containing EDTA to prevent re-oxidation.[13] |
| 3. Incorrect Buffer Composition | The buffer contains interfering substances. • Avoid buffers with primary amines (e.g., Tris) or thiols (e.g., DTT, mercaptoethanol).[6][12] Use phosphate, HEPES, or MOPS buffers.[13] |
| 4. Suboptimal Stoichiometry | The molar ratio of this compound to the thiol-containing molecule is not optimized. • As a starting point, use a 10 to 20-fold molar excess of the maleimide reagent.[9][15] • Empirically test different molar ratios to find the optimal condition for your specific molecule. |
Problem: My conjugate is unstable and loses its payload over time.
| Possible Cause | Recommended Solution(s) |
| 1. Retro-Michael Reaction | The thiosuccinimide linkage is reversing, causing deconjugation.[16][17] This is a known issue, especially in thiol-rich environments like plasma.[19] • After the initial conjugation is complete, intentionally hydrolyze the thiosuccinimide ring to form a stable, irreversible linkage.[6][17] This can be achieved by incubating the conjugate at a slightly elevated pH (e.g., pH 8.5-9.0) while monitoring the conversion.[7] |
Data Presentation
Table 1: Effect of pH on Maleimide Reactions in Aqueous Buffer
| pH Range | Primary Reaction / State | Rate & Specificity |
| < 6.5 | Thiol-Maleimide Reaction | Reaction rate is slow.[15] |
| 6.5 - 7.5 | Thiol-Maleimide Reaction (Optimal) | Excellent rate and high selectivity for thiols over amines. [6][9] |
| > 7.5 | Maleimide Hydrolysis & Amine Reaction | Rate of hydrolysis increases significantly.[8][11] Competes with reaction with primary amines (loss of selectivity).[6] |
| > 8.5 | Maleimide Hydrolysis | Very rapid hydrolysis of the maleimide ring.[11][20] |
Table 2: Representative Stability of Maleimide-Thiol Conjugates
| Linker Type | Condition | Incubation Time | Remaining Conjugate | Reference |
| Maleimide-PEG | Aqueous Buffer, 4°C | 7 days | ~90% | [15] |
| Maleimide-PEG | Aqueous Buffer, 20°C | 7 days | ~60% | [15] |
| Commercial PEG bis-maleimide | PBS + 2 mM Glutathione, 37°C | 7 days | <50% | [21] |
| Maleamic methyl ester-based | PBS + 100 eq. Glutathione, 37°C | 21 days | ~90% | [19] |
Experimental Protocols
Protocol 1: General Procedure for Conjugation of this compound to a Thiol-Containing Protein
-
Preparation of Protein: a. Dissolve the thiol-containing protein in a degassed conjugation buffer (e.g., 100 mM phosphate buffer, 150 mM NaCl, 5 mM EDTA, pH 7.2) to a concentration of 1-10 mg/mL.[9][13] b. If the protein contains disulfide bonds that need to be reduced, add TCEP to a final concentration of 1-5 mM (a 10-100 fold molar excess to the protein).[9][12] c. Incubate at room temperature for 30-60 minutes. TCEP does not need to be removed before adding the maleimide reagent.[9]
-
Preparation of this compound: a. Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO.[9][12] Vortex briefly to ensure it is fully dissolved.
-
Conjugation Reaction: a. Add the this compound stock solution to the prepared protein solution to achieve the desired molar excess (e.g., a 10-20 fold excess).[9] b. Incubate the reaction for 2 hours at room temperature or overnight at 4°C, with gentle mixing and protected from light.[15]
-
Quenching and Purification: a. (Optional) Quench any excess maleimide by adding a small molecule thiol like cysteine or 2-mercaptoethanol.[15] b. Remove unreacted this compound and other small molecules using size-exclusion chromatography (e.g., a desalting column) equilibrated with a suitable storage buffer like PBS.[9][12]
-
Analysis: a. Characterize the resulting conjugate to determine the degree of labeling using methods such as HPLC, mass spectrometry, or SDS-PAGE.[22]
Protocol 2: Method for Assessing Maleimide Hydrolytic Stability
This protocol allows for monitoring the stability of the maleimide group in a chosen buffer system using UV-Vis spectroscopy.
-
Materials: 8armPEG10k-maleimide (as a model compound), desired aqueous buffer (e.g., PBS at pH 5.5, 7.4, and 9.0), UV-Vis spectrophotometer.
-
Procedure: a. Prepare solutions of the maleimide compound in each of the selected buffers. b. Immediately measure the absorbance of the maleimide at its characteristic wavelength (around 300 nm) at time zero. c. Incubate the solutions at a controlled temperature (e.g., 37°C).[23] d. At various time points (e.g., 1, 4, 8, 24 hours), take an aliquot and measure the absorbance at the same wavelength. e. The decrease in absorbance over time corresponds to the hydrolysis of the maleimide ring.[23]
-
Analysis: Plot the percentage of remaining maleimide (calculated from the absorbance relative to time zero) versus time for each buffer condition to determine the rate of hydrolysis.
Visualizations
Caption: Competing reactions of the maleimide group.
Caption: Standard experimental workflow for conjugation.
Caption: Troubleshooting logic for low conjugation yield.
References
- 1. Mal-PEG5-NH-Boc, 2170654-72-3 | BroadPharm [broadpharm.com]
- 2. medkoo.com [medkoo.com]
- 3. Mal-PEG5-t-butyl ester, 2250216-91-0 | BroadPharm [broadpharm.com]
- 4. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. vectorlabs.com [vectorlabs.com]
- 7. benchchem.com [benchchem.com]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. benchchem.com [benchchem.com]
- 10. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 11. researchgate.net [researchgate.net]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. lumiprobe.com [lumiprobe.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 19. tandfonline.com [tandfonline.com]
- 20. cdnsciencepub.com [cdnsciencepub.com]
- 21. On-Demand Thio-Succinimide Hydrolysis for the Assembly of Stable Protein–Protein Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 22. chromatographyonline.com [chromatographyonline.com]
- 23. researchgate.net [researchgate.net]
Technical Support Center: Purification of PEGylated Conjugates
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information on troubleshooting the removal of unreacted Mal-PEG5-Boc from a reaction mixture.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for removing unreacted this compound from my reaction mixture?
A1: The most common and effective methods for purifying your PEGylated product and removing unreacted this compound include Size Exclusion Chromatography (SEC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Ion Exchange Chromatography (IEX), and membrane-based techniques such as dialysis or diafiltration/ultrafiltration.[][2][3] The choice of method depends on the size and properties of your target molecule (e.g., protein, peptide, or small molecule).
Q2: How does Size Exclusion Chromatography (SEC) work to separate my conjugated product from unreacted PEG linker?
A2: SEC separates molecules based on their hydrodynamic radius (size) in solution.[][4] Your larger, PEGylated conjugate will travel faster through the column and elute first, while the smaller, unreacted this compound will enter the pores of the chromatography resin and elute later. This technique is particularly effective for removing low molecular weight by-products and unreacted PEG from the reaction mixture.[][2]
Q3: Can I use Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for purification?
A3: Yes, RP-HPLC is a powerful technique for purifying PEGylated products.[][5][6] Separation is based on the hydrophobicity of the molecules. The addition of the PEG chain alters the hydrophobicity of the target molecule, allowing for separation from the unreacted, and typically more hydrophobic, this compound. RP-HPLC can also sometimes separate species with different degrees of PEGylation.[6]
Q4: When is Ion Exchange Chromatography (IEX) a suitable method?
A4: IEX is useful when the PEGylation process alters the overall charge of your target molecule.[][2] The PEG chain can shield the surface charges of a protein, leading to a change in its interaction with the ion-exchange resin.[][3] This allows for the separation of the PEGylated conjugate from the unreacted native protein and potentially the unreacted PEG linker, depending on its charge.
Q5: Are there simpler, non-chromatographic methods I can use?
A5: For larger biomolecules like proteins, membrane-based methods such as dialysis or diafiltration/ultrafiltration can be cost-effective options.[][7][8] By selecting a membrane with a molecular weight cut-off (MWCO) that is significantly larger than the this compound (MW: 445.51 Da) but smaller than your target conjugate, you can effectively remove the unreacted linker.[9][10]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Co-elution of unreacted this compound with the desired product in SEC. | The size difference between your product and the unreacted PEG is not sufficient for baseline separation. | Optimize the column length, bead size, and flow rate. Consider using a column with a smaller pore size to improve the resolution of smaller molecules. Alternatively, a different purification technique like RP-HPLC may be more suitable. |
| Broad peaks for the PEGylated product in RP-HPLC. | The polydispersity of the PEG chain can lead to peak broadening.[5][11] | This is an inherent characteristic of many PEG reagents. Using a shallower gradient during elution can sometimes improve peak shape. |
| Low recovery of the PEGylated product after purification. | The product may be adsorbing to the chromatography resin or membrane. The elution conditions may not be optimal. | For RP-HPLC, try a different stationary phase (e.g., C4 instead of C18 for large proteins) or adjust the mobile phase composition.[6] For SEC, ensure the mobile phase composition is appropriate to prevent non-specific interactions. For membrane filtration, check for non-specific binding to the membrane material. |
| Incomplete removal of unreacted PEG linker. | The chosen purification method may not be providing sufficient resolution. The capacity of the column or membrane may have been exceeded. | Consider a multi-step purification strategy. For example, an initial SEC step to remove the bulk of the unreacted PEG, followed by a higher-resolution RP-HPLC step. Ensure you are not overloading your column or filtration device. |
Experimental Protocols
Protocol 1: Purification using Size Exclusion Chromatography (SEC)
This protocol is a general guideline for removing unreacted this compound from a protein conjugate.
-
Column Selection: Choose an SEC column with a fractionation range appropriate for the size of your protein conjugate and the unreacted PEG linker.
-
Mobile Phase Preparation: Prepare a mobile phase that is compatible with your protein and the column. A common mobile phase is phosphate-buffered saline (PBS) at a pH of 7.4.
-
System Equilibration: Equilibrate the SEC column with at least two column volumes of the mobile phase at a constant flow rate.
-
Sample Preparation: Filter your reaction mixture through a 0.22 µm filter to remove any particulate matter.
-
Injection and Elution: Inject the filtered sample onto the equilibrated column. Elute with the mobile phase at a constant flow rate.
-
Fraction Collection: Collect fractions as the sample elutes from the column. The larger PEGylated protein will elute before the smaller, unreacted this compound.
-
Analysis: Analyze the collected fractions using a suitable method (e.g., UV-Vis spectroscopy at 280 nm for protein, SDS-PAGE, or mass spectrometry) to identify the fractions containing the purified product.
Protocol 2: Purification using Reversed-Phase HPLC (RP-HPLC)
This protocol provides a general method for purifying a PEGylated peptide.
-
Column Selection: Select an appropriate RP-HPLC column (e.g., C18 or C4) based on the hydrophobicity of your peptide.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
System Equilibration: Equilibrate the column with your starting mobile phase composition (e.g., 95% A, 5% B).
-
Sample Preparation: Dilute your reaction mixture in Mobile Phase A and filter it through a 0.22 µm filter.
-
Injection and Gradient Elution: Inject the prepared sample. Elute using a linear gradient of increasing Mobile Phase B. A typical gradient might be from 5% to 95% B over 30-60 minutes.
-
Fraction Collection: Collect fractions as the peaks elute.
-
Analysis: Analyze the fractions by methods such as MALDI-TOF mass spectrometry or analytical HPLC to identify the fractions containing the pure PEGylated peptide.
Data Presentation
Table 1: Comparison of Purification Techniques for Removing Unreacted this compound
| Technique | Principle of Separation | Advantages | Disadvantages | Best Suited For |
| Size Exclusion Chromatography (SEC) | Hydrodynamic radius (size)[] | Mild conditions, preserves protein structure; effective for large size differences.[] | Limited resolution for molecules of similar size; potential for non-specific binding. | Removing small unreacted PEG from large proteins or nanoparticles. |
| Reversed-Phase HPLC (RP-HPLC) | Hydrophobicity[] | High resolution; can separate based on the degree of PEGylation.[6] | Can denature proteins; requires organic solvents. | Purification of PEGylated peptides and other small molecules; high-resolution separation. |
| Ion Exchange Chromatography (IEX) | Net charge[] | High capacity; can be very selective. | Only effective if PEGylation alters the net charge of the molecule.[3] | Charged biomolecules where PEGylation causes a significant change in pI. |
| Dialysis / Diafiltration | Molecular weight cut-off[] | Simple, cost-effective; good for buffer exchange.[] | Slow; may not achieve complete removal of unreacted PEG; potential for product loss due to non-specific binding to the membrane.[9] | Initial cleanup and buffer exchange for large protein conjugates. |
Visualizations
Caption: General workflow for the purification and analysis of a PEGylated product.
References
- 2. researchgate.net [researchgate.net]
- 3. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prediction of the viscosity radius and the size exclusion chromatography behavior of PEGylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of the Reversed-Phase Chromatographic Behavior of PEGylated Peptides Based on the Poly(ethylene glycol) Dispersity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. medkoo.com [medkoo.com]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
The Impact of PEG Chain Length: A Comparative Guide to Mal-PEG5-Boc and Other PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioconjugation, particularly in the development of targeted therapeutics like antibody-drug conjugates (ADCs), the choice of linker is a critical determinant of success. Polyethylene glycol (PEG) linkers have become indispensable tools for optimizing the properties of these complex biomolecules. This guide provides a comprehensive comparison of Mal-PEG5-Boc with other discrete-length Mal-PEG linkers, offering insights into how PEG chain length can be strategically employed to enhance the performance of bioconjugates.
The Role of PEG Linkers in Bioconjugation
Maleimide-activated PEG linkers are widely used for their ability to specifically react with thiol groups, such as those on cysteine residues of proteins and peptides, forming stable thioether bonds.[1] The incorporation of a PEG spacer between the maleimide and the molecule to be conjugated offers several advantages:
-
Improved Hydrophilicity: PEG is a hydrophilic polymer that can increase the water solubility of hydrophobic payloads, mitigating aggregation issues, especially with high drug-to-antibody ratios (DARs).[2]
-
Enhanced Pharmacokinetics: The hydrodynamic radius of a bioconjugate can be increased by PEGylation, which can lead to reduced renal clearance and a longer plasma half-life.[3]
-
Reduced Immunogenicity: The PEG chain can shield the conjugated molecule from the immune system, potentially reducing its immunogenicity.[4]
-
Controlled Spacing: The linker provides spatial separation between the conjugated molecules, which can be crucial for maintaining the biological activity of proteins or antibodies.[4]
The length of the PEG chain is a key parameter that can be fine-tuned to achieve the desired balance of these properties.[5] This guide focuses on the comparison of this compound with other short, discrete PEG linkers such as Mal-PEG3-Boc, Mal-PEG4-Boc, Mal-PEG6-Boc, and Mal-PEG8-Boc.
Impact of PEG Linker Length on Bioconjugate Properties: A Comparative Analysis
The length of the PEG spacer, even with the addition of a single ethylene glycol unit, can have a significant impact on the physicochemical and biological properties of a bioconjugate. The following sections and tables summarize the expected trends and provide a framework for selecting the optimal linker length for a specific application.
Physicochemical Properties
The hydrophilicity and solubility of the bioconjugate are directly influenced by the length of the PEG chain.
| Property | Mal-PEG3 | Mal-PEG4 | Mal-PEG5 | Mal-PEG6 | Mal-PEG8 |
| Relative Hydrophilicity | Good | Better | Excellent | Higher | Highest |
| Solubility Enhancement | Moderate | Good | Very Good | Excellent | Superior |
| Potential for Aggregation | Higher | Moderate | Low | Lower | Lowest |
Data in this table is representative and illustrates the general trend. Actual values are dependent on the specific antibody, drug, and conjugation conditions.
Longer PEG chains generally lead to a more significant increase in the overall hydrophilicity of the conjugate, which can be crucial when working with highly hydrophobic drugs.[2] This increased solubility can help prevent aggregation, a common challenge in ADC development that can lead to manufacturing difficulties and potential immunogenicity issues.
Pharmacokinetics and In Vivo Performance
The length of the PEG linker can modulate the pharmacokinetic (PK) profile of a bioconjugate.
| Parameter | Mal-PEG3 | Mal-PEG4 | Mal-PEG5 | Mal-PEG6 | Mal-PEG8 |
| Plasma Half-Life | Shorter | Intermediate | Longer | Extended | Longest |
| Renal Clearance | Faster | Intermediate | Slower | Reduced | Most Reduced |
| Tumor Accumulation | Good | Good | Potentially Optimized | May Decrease | May Decrease |
Data in this table is representative and illustrates the general trend. Optimal tumor accumulation is highly dependent on the specific target and ADC properties.
While longer PEG chains tend to increase the circulation half-life by reducing renal clearance, there is an optimal length for maximizing therapeutic efficacy.[3] Excessively long linkers might lead to reduced tumor penetration or interfere with the binding of the antibody to its target. Therefore, a systematic evaluation of a range of PEG linker lengths is often necessary to identify the optimal candidate for a given ADC.
Biological Activity
The linker length can also impact the biological activity of the conjugated molecule.
| Parameter | Mal-PEG3 | Mal-PEG4 | Mal-PEG5 | Mal-PEG6 | Mal-PEG8 |
| In Vitro Cytotoxicity | High | High | Potentially Optimal | May Decrease | May Decrease |
| Steric Hindrance | Low | Moderate | Balanced | Higher | Highest |
| Target Binding Affinity | Maintained | Maintained | Generally Maintained | Potential for Reduction | Potential for Reduction |
Data in this table is representative and illustrates the general trend. The impact on biological activity is highly context-dependent.
Shorter linkers may be preferred in some cases to minimize steric hindrance and ensure that the biological activity of the payload is not compromised.[6] However, a certain linker length might be necessary to position the payload appropriately for its interaction with the target cell. The optimal PEG length is a trade-off between improved physicochemical and pharmacokinetic properties and the potential for reduced biological activity.
Experimental Protocols
General Protocol for Thiol-Maleimide Conjugation with Mal-PEG-Boc Linkers
This protocol provides a general guideline for the conjugation of a thiol-containing molecule (e.g., a reduced antibody or a cysteine-containing peptide) with a Mal-PEG-Boc linker. Optimization of reaction conditions (e.g., molar excess of linker, reaction time, and temperature) is recommended for each specific application.
Materials:
-
Thiol-containing molecule (e.g., antibody, peptide)
-
Mal-PEG-Boc linker (e.g., Mal-PEG3-Boc, this compound, Mal-PEG8-Boc)
-
Conjugation Buffer: Phosphate-buffered saline (PBS) or other thiol-free buffer, pH 6.5-7.5, degassed.[1]
-
Reducing agent (if necessary, for antibody reduction): e.g., TCEP (tris(2-carboxyethyl)phosphine)
-
Quenching reagent: e.g., N-acetylcysteine or L-cysteine
-
Purification system: e.g., size-exclusion chromatography (SEC) or dialysis cassettes
Procedure:
-
Preparation of the Thiol-Containing Molecule:
-
If starting with a molecule containing disulfide bonds (e.g., an antibody), reduction is necessary to generate free thiol groups.
-
Dissolve the antibody in conjugation buffer.
-
Add a 10-50 fold molar excess of TCEP and incubate at 37°C for 1-2 hours.
-
Remove excess TCEP using a desalting column or dialysis.
-
-
Conjugation Reaction:
-
Dissolve the Mal-PEG-Boc linker in a small amount of organic solvent (e.g., DMSO) if necessary, and then add it to the conjugation buffer.
-
Add the Mal-PEG-Boc linker solution to the thiol-containing molecule at a molar ratio of 5-20 fold excess of the linker.[1]
-
Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight with gentle stirring.[7]
-
-
Quenching the Reaction:
-
Add a 2-5 fold molar excess of the quenching reagent (e.g., N-acetylcysteine) relative to the initial amount of Mal-PEG-Boc linker to cap any unreacted maleimide groups.
-
Incubate for 30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Purify the conjugate from excess linker and other reagents using size-exclusion chromatography (SEC) or dialysis.
-
-
Characterization:
-
Characterize the final conjugate to determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), or Mass Spectrometry.
-
Assess the purity and aggregation state of the conjugate using SEC.
-
Evaluate the in vitro and in vivo performance of the conjugate.
-
Boc Deprotection (if required)
The Boc (tert-butyloxycarbonyl) protecting group on the terminal end of the PEG linker can be removed under acidic conditions to reveal a primary amine. This amine can then be used for further conjugation or modification.
Procedure:
-
Dissolve the Boc-protected conjugate in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) (e.g., 20-50% TFA in DCM).
-
Stir the reaction at room temperature for 1-2 hours.
-
Remove the solvent and TFA under reduced pressure.
-
Purify the deprotected conjugate as needed.
Visualizing the Concepts
To better illustrate the principles discussed, the following diagrams created using Graphviz (DOT language) depict the structure of the Mal-PEG-Boc linker and a typical experimental workflow.
Caption: Structure of a Mal-PEGn-Boc linker.
Caption: Experimental workflow for bioconjugation.
Conclusion
The selection of the optimal PEG linker length is a critical step in the design of successful bioconjugates. While longer PEG chains can enhance solubility and prolong circulation time, they may also introduce steric hindrance and reduce biological activity. This compound often represents a balanced choice, providing significant improvements in physicochemical properties without unduly compromising the efficacy of the conjugated molecule. However, the ideal linker length is highly dependent on the specific characteristics of the antibody, the payload, and the therapeutic target. Therefore, a systematic comparison of a series of discrete PEG linker lengths is highly recommended to empirically determine the optimal linker for each unique bioconjugation application. This data-driven approach will ultimately lead to the development of more effective and safer targeted therapies.
References
- 1. broadpharm.com [broadpharm.com]
- 2. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 3. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. precisepeg.com [precisepeg.com]
- 5. Exploring the impact of PEGylation on pharmacokinetics: a size-dependent effect of polyethylene glycol on prostate-specific membrane antigen inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How To Choose The Best ADC Linker? | Biopharma PEG [biochempeg.com]
- 7. confluore.com [confluore.com]
A Head-to-Head Comparison: Mal-PEG5-Boc vs. Click Chemistry Linkers for Bioconjugation
For researchers, scientists, and drug development professionals, the choice of a linker for bioconjugation is a critical decision that can significantly impact the efficacy, stability, and homogeneity of the final product. This guide provides an objective comparison of a traditional maleimide-based linker, Mal-PEG5-Boc, against the more modern click chemistry linkers, supported by experimental data and detailed protocols.
The covalent linkage of biomolecules to other molecules, such as drugs, probes, or surfaces, is a cornerstone of modern biotechnology and medicine.[1] Linkers are the crucial bridges in these bioconjugates, and their chemical properties dictate the stability, selectivity, and overall performance of the final construct.[1] This is particularly true in the development of complex therapeutics like antibody-drug conjugates (ADCs), where the linker's integrity is paramount for delivering a potent payload to a target site while minimizing off-target toxicity.[2]
This comparison will delve into the specifics of this compound, a representative of the widely used maleimide-based linkers, and the versatile and robust linkers employed in click chemistry.
This compound: The Workhorse of Thiol-Reactive Conjugation
This compound is a heterobifunctional linker that features a maleimide group at one end and a Boc-protected amine at the other, connected by a 5-unit polyethylene glycol (PEG) spacer. The maleimide group reacts specifically with free sulfhydryl (thiol) groups, most commonly found on cysteine residues within proteins.[3] The PEG spacer enhances solubility and reduces steric hindrance, while the Boc-protected amine allows for subsequent chemical modifications after deprotection.[3][4]
The reaction between a maleimide and a thiol is a Michael addition, forming a stable thioether bond.[5] This reaction is rapid and proceeds under mild, near-neutral pH conditions, making it a popular choice for conjugating sensitive biomolecules.[5][6]
Click Chemistry: A Paradigm of Bioorthogonality and Efficiency
The term "click chemistry" describes a class of reactions that are rapid, high-yielding, and bioorthogonal, meaning they do not interfere with biological processes.[7][] The most prominent examples used in bioconjugation are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[7][9]
-
CuAAC involves the reaction between a terminal alkyne and an azide in the presence of a copper(I) catalyst to form a stable triazole linkage.[10][11]
-
SPAAC is a copper-free alternative that utilizes a strained cyclooctyne (like DBCO or BCN) that reacts spontaneously with an azide.[12][13] This is particularly advantageous for in vivo applications where the cytotoxicity of copper is a concern.[12]
Click chemistry offers exceptional control over the stoichiometry of the conjugation, leading to more homogeneous products.[14][15][16]
Quantitative Performance Comparison
The following table summarizes key performance metrics for maleimide-based linkers and click chemistry linkers based on available experimental data.
| Feature | This compound (Maleimide-Thiol Conjugation) | Click Chemistry Linkers (CuAAC & SPAAC) |
| Reaction Efficiency | High (>90%) | Very High (>95%)[17] |
| Reaction Kinetics | Fast (typically 1-2 hours at room temperature)[17] | CuAAC: Very fast (minutes to hours)[11] SPAAC: Fast (hours)[18] |
| Stoichiometry Control | Can result in heterogeneous products with multiple linker attachments[14][15][16] | Enables precise, one-to-one stoichiometry for homogenous conjugates[14][15][16] |
| Linkage Stability | The resulting thiosuccinimide linkage can be susceptible to a retro-Michael reaction, leading to deconjugation, especially in the presence of other thiols like albumin in vivo.[9][19] The stability can be improved through modifications to the maleimide structure.[17][20][21] | The triazole linkage formed is highly stable and irreversible.[7] |
| Bioorthogonality | Maleimides can react with other nucleophiles at higher pH.[22] | Azides and alkynes are largely unreactive with native functional groups in biological systems.[11] |
| Reaction Conditions | pH 6.5-7.5, room temperature or 4°C.[23] Requires thiol-free buffers. | CuAAC: Aqueous buffers, often with a copper catalyst and reducing agent. SPAAC: Aqueous buffers, physiological conditions, no catalyst required.[12] |
Visualizing the Chemistries
To better understand the underlying mechanisms, the following diagrams illustrate the reaction pathways for maleimide-thiol conjugation and click chemistry.
Caption: Maleimide-thiol conjugation reaction scheme.
Caption: Click chemistry reaction schemes for CuAAC and SPAAC.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of these conjugation strategies.
Protocol 1: Thiol-Maleimide Conjugation with this compound
This protocol provides a general procedure for labeling a thiol-containing protein with a maleimide-functionalized molecule.[23]
Materials:
-
Thiol-containing protein (e.g., antibody)
-
This compound (10 mM stock solution in DMSO or DMF)
-
Reaction Buffer: 10-100 mM Phosphate, Tris, or HEPES, pH 7.0-7.5, degassed.[23]
-
(Optional) Reducing agent: TCEP (tris(2-carboxyethyl)phosphine)
-
Quenching reagent: Free cysteine or N-acetyl cysteine
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation: Dissolve the protein in the degassed reaction buffer to a concentration of 1-10 mg/mL. If necessary, reduce disulfide bonds by adding a 10-100 fold molar excess of TCEP and incubating for 30 minutes at room temperature.
-
Conjugation Reaction: Add the this compound stock solution to the protein solution to achieve a desired molar ratio (a 10-20 fold molar excess is a good starting point).[23]
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.[17]
-
Quenching (Optional): Add a 10-fold molar excess of a free thiol to quench any unreacted maleimide groups.[17]
-
Purification: Remove excess, unreacted this compound and other small molecules by size-exclusion chromatography or dialysis.[6]
-
Characterization: Determine the degree of labeling (DOL) using UV-Vis spectroscopy or mass spectrometry.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is a general guideline for CuAAC-mediated bioconjugation.[10]
Materials:
-
Alkyne-modified biomolecule
-
Azide-containing linker
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM)
-
Reducing agent: Sodium ascorbate stock solution (e.g., 100 mM, freshly prepared)
-
Copper ligand (e.g., THPTA) stock solution (e.g., 50 mM)
-
Reaction Buffer: Phosphate buffer or Tris buffer
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the alkyne-modified biomolecule and the azide-containing linker in the reaction buffer.
-
Catalyst Preparation: Prepare a premixed solution of CuSO₄ and the copper ligand.[10]
-
Initiation of Reaction: Add the CuSO₄/ligand premix to the reaction tube, followed by the addition of the sodium ascorbate solution to initiate the reaction.[10] The final concentrations typically range from 50-250 µM for copper.[24]
-
Incubation: Incubate the reaction for 1-4 hours at room temperature. The reaction progress can be monitored by HPLC or SDS-PAGE.
-
Purification: Purify the conjugate using an appropriate method, such as size-exclusion chromatography, to remove the catalyst and excess reagents.
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol outlines a general procedure for copper-free click chemistry.[13][18]
Materials:
-
Azide-modified biomolecule
-
Cyclooctyne-containing linker (e.g., DBCO-PEG-linker)
-
Reaction Buffer: PBS or other physiological buffer, pH 7.4
Procedure:
-
Reaction Setup: Dissolve the azide-modified biomolecule and the cyclooctyne-containing linker in the reaction buffer. A 3:1 molar ratio of the DBCO-linker to the azide-biomolecule is a common starting point.[15]
-
Incubation: Incubate the reaction mixture. Optimal conditions may vary, but incubation for 18 hours at 50°C has been shown to be effective.[15] For other systems, incubation for 2 hours at room temperature or overnight at 4°C can be sufficient.[13][18]
-
Purification: Purify the conjugate using standard methods like size-exclusion chromatography to remove any unreacted linker.
-
Characterization: Analyze the final conjugate by SDS-PAGE, mass spectrometry, or HPLC.
Conclusion: Choosing the Right Linker for Your Application
The choice between this compound and click chemistry linkers depends heavily on the specific requirements of the bioconjugation application.
This compound and other maleimide linkers are a well-established and effective choice for many applications due to their rapid reaction kinetics and high reactivity with thiols.[5] However, the potential for in vivo instability of the thioether bond is a significant consideration, particularly for therapeutics like ADCs where premature drug release can lead to off-target toxicity.[19]
Click chemistry linkers offer superior stability and precise control over stoichiometry, resulting in more homogeneous and well-defined bioconjugates.[14][15] The bioorthogonality of the azide and alkyne groups makes this chemistry exceptionally clean and suitable for complex biological environments.[7] For in vivo applications, the copper-free SPAAC reaction is the preferred method to avoid cellular toxicity associated with the copper catalyst.[12]
In a direct comparison, click chemistry often emerges as the superior method for creating highly stable and defined bioconjugates, which is reflected in its increasing adoption in the development of next-generation biotherapeutics and diagnostics.[14] While maleimide chemistry remains a valuable tool, researchers must be aware of its limitations, especially concerning the stability of the final conjugate.
References
- 1. Buy Linkers for Bioconjugation | Research Chemicals Products | Biosynth [biosynth.com]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. Mal-PEG-NH-Boc | AxisPharm [axispharm.com]
- 4. Boc-PEG, PEG linker, PEG reagent | BroadPharm [broadpharm.com]
- 5. bachem.com [bachem.com]
- 6. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 7. benchchem.com [benchchem.com]
- 9. Click Chemistry Conjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. interchim.fr [interchim.fr]
- 12. vectorlabs.com [vectorlabs.com]
- 13. broadpharm.com [broadpharm.com]
- 14. A head-to-head comparison of conjugation methods for VHHs: Random maleimide-thiol coupling versus controlled click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. Conjugation Based on Click Chemistry - Creative Biolabs [creative-biolabs.com]
- 19. benchchem.com [benchchem.com]
- 20. Long-term stabilization of maleimide-thiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 22. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 23. benchchem.com [benchchem.com]
- 24. jenabioscience.com [jenabioscience.com]
A Comparative Guide to Alternatives for Maleimide-Thiol Protein Labeling
For researchers, scientists, and drug development professionals, the site-specific labeling of proteins is a cornerstone of modern biological research and therapeutic development. While maleimide-thiol conjugation has long been a workhorse in this field, its limitations, particularly the potential for instability of the resulting thioether bond, have driven the development of robust and versatile alternatives.[1] This guide provides an objective comparison of prominent next-generation protein labeling technologies with the traditional maleimide-thiol method, supported by experimental data and detailed protocols.
The ideal protein labeling chemistry is characterized by high efficiency, specificity for the target site, rapid reaction kinetics, and the formation of a stable covalent bond under physiological conditions.[2][3] This guide will explore three major classes of alternatives that offer significant advantages over maleimide-thiol chemistry: "Click Chemistry," Sortase-Mediated Ligation, and other Enzymatic Labeling methods.
Quantitative Comparison of Protein Labeling Chemistries
The choice of a conjugation strategy often depends on a quantitative assessment of its performance. The table below summarizes key performance metrics for maleimide-thiol chemistry and its leading alternatives.
| Method | Target Residue/Sequence | Reaction Efficiency | Reaction Time | Linkage Stability | Key Advantages | Limitations |
| Maleimide-Thiol | Cysteine | >90%[1] | 1-2 hours[1] | Moderate (Susceptible to retro-Michael addition)[1][4] | High reactivity and specificity for thiols.[1] | Linkage instability in vivo, potential for off-target reactions.[1][4][5] |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Azide-containing unnatural amino acid | >95%[6] | 1-6 hours[7][8] | Very High (Stable triazole ring)[9] | Bioorthogonal, high specificity, stable linkage, no catalyst required.[8][10][11] | Requires genetic engineering to introduce the azide handle.[7] |
| Sortase-Mediated Ligation (Sortagging) | C-terminal LPXTG motif and N-terminal Glycine | >90%[12] | < 3 hours[13][14] | High (Native peptide bond)[15][16] | Site-specific, forms a natural peptide bond, versatile.[15][17] | Requires genetic engineering and purified enzyme; reaction can be reversible.[18][19] |
| Other Enzymatic Methods (e.g., Biotin Ligase) | Specific recognition sequence | High | Variable | High | High specificity and gentle reaction conditions.[6][20][21] | Limited by enzyme availability and substrate scope.[6] |
Detailed Analysis of Alternative Methodologies
Click Chemistry: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
"Click chemistry" encompasses a class of reactions that are highly efficient, specific, and biocompatible.[11][22][23] Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a prominent example of "copper-free" click chemistry that has gained widespread adoption for protein labeling.[9][24] This reaction involves the cycloaddition of a strained cyclooctyne with an azide to form a stable triazole linkage.[9]
A key advantage of SPAAC is its bioorthogonality; the azide and cyclooctyne functionalities do not react with native biological molecules, ensuring highly specific labeling.[8][10] However, this method necessitates the incorporation of an azide-containing unnatural amino acid into the protein of interest, typically through genetic engineering.[7]
Caption: Workflow for SPAAC protein labeling.
Caption: SPAAC reaction mechanism.
Sortase-Mediated Ligation (Sortagging)
Sortase A is a transpeptidase from Staphylococcus aureus that recognizes a specific pentapeptide motif (LPXTG) and cleaves the peptide bond between threonine and glycine.[15][16] This cleavage results in the formation of a thioacyl intermediate with the enzyme, which can then be resolved by a nucleophile, typically an oligoglycine motif.[15][19] This enzymatic reaction, often referred to as "sortagging," allows for the site-specific ligation of a probe to either the C-terminus or N-terminus of a protein.[17][25]
The key advantage of sortagging is the formation of a native peptide bond, resulting in a highly stable and homogenous product.[15] The reaction proceeds under mild, physiological conditions and is applicable to a wide range of proteins.[12] However, it requires genetic engineering to introduce the sortase recognition motif and the use of a purified sortase enzyme.[15][16] Additionally, the reversible nature of the reaction can sometimes necessitate the use of a large excess of the labeling substrate to drive the reaction to completion.[18]
Caption: Workflow for Sortase-mediated ligation.
Caption: Sortase-mediated ligation mechanism.
Experimental Protocols
Protocol 1: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Labeling
This protocol provides a general guideline for labeling an azide-modified protein with a cyclooctyne-functionalized probe.
Materials:
-
Azide-modified protein (1-5 mg/mL in a suitable buffer, e.g., PBS, pH 7.4)
-
Cyclooctyne-functionalized probe (e.g., DBCO-fluorophore) (10 mM stock in DMSO)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation: Ensure the azide-modified protein is purified and in a compatible buffer.
-
Conjugation Reaction: Add the cyclooctyne-probe stock solution to the protein solution to achieve a final molar ratio of 5:1 to 10:1 (probe:protein). The optimal ratio should be determined empirically.[7][8]
-
Incubation: Incubate the reaction mixture for 1-6 hours at room temperature or 37°C, protected from light if using a light-sensitive probe.[7][8]
-
Purification: Remove excess, unreacted probe by size-exclusion chromatography or dialysis.
-
Characterization: Determine the degree of labeling using UV-Vis spectroscopy or mass spectrometry.
Protocol 2: Sortase-Mediated Ligation
This protocol is a general guideline for the C-terminal labeling of a protein containing an LPXTG motif.
Materials:
-
Protein of interest with a C-terminal LPXTG tag (1-10 mg/mL)
-
Oligoglycine-functionalized probe (e.g., (Gly)3-biotin) (10 mM stock in an appropriate solvent)
-
Purified Sortase A (e.g., pentamutant for improved kinetics)[15]
-
Sortase reaction buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl2, pH 7.5)
-
Purification column (e.g., affinity chromatography to remove the His-tagged sortase)
Procedure:
-
Reaction Setup: In the sortase reaction buffer, combine the LPXTG-tagged protein, the oligoglycine probe (in 10-50 fold molar excess), and Sortase A (at a 1:10 to 1:20 molar ratio of enzyme to protein substrate).
-
Incubation: Incubate the reaction mixture for 1-3 hours at room temperature or 37°C.[13][14]
-
Purification: Purify the labeled protein to remove the sortase enzyme, unreacted probe, and cleaved tag. If using a His-tagged sortase, Ni-NTA affinity chromatography is effective.
-
Characterization: Confirm successful ligation and determine the labeling efficiency by SDS-PAGE and mass spectrometry.
Conclusion
The field of protein labeling has moved beyond a reliance on maleimide-thiol chemistry, with a diverse toolkit of alternative methods now available to researchers. "Click chemistry," particularly SPAAC, offers unparalleled specificity and linkage stability, making it ideal for applications requiring bioorthogonality.[11] Sortase-mediated ligation provides a means to create highly stable, site-specifically labeled proteins with a native peptide bond.[15] The choice of the optimal labeling strategy will depend on the specific protein, the desired label, and the downstream application. For applications where stability and homogeneity are paramount, such as in the development of antibody-drug conjugates, these next-generation technologies offer significant advantages over traditional maleimide-based approaches.[1][26]
References
- 1. benchchem.com [benchchem.com]
- 2. Recent progress in enzymatic protein labelling techniques and their applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent progress in enzymatic protein labelling techniques and their applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Rapid, Stable, Chemoselective Labeling of Thiols with Julia- Kocieński Like Reagents: A Serum-Stable Alternative to Maleimide-Based Protein Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protein Labeling: Methods, Mechanisms, and Applications in Advanced Biological Research - MetwareBio [metwarebio.com]
- 7. Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition [jove.com]
- 8. Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Protein click chemistry and its potential for medical applications | Quarterly Reviews of Biophysics | Cambridge Core [cambridge.org]
- 12. roboklon.com [roboklon.com]
- 13. researchgate.net [researchgate.net]
- 14. Site-specific N-terminal labeling of proteins using sortase-mediated reactions | Springer Nature Experiments [experiments.springernature.com]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. Protein Ligation in Living Cells Using Sortase - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Site-Specific Protein Labeling via Sortase-Mediated Transpeptidation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Depsipeptide substrates for sortase-mediated N-terminal protein ligation | Springer Nature Experiments [experiments.springernature.com]
- 19. Challenges in the use of sortase and other peptide ligases for site-specific protein modification - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Protein Labeling: Methods and Mechanisms - Creative Proteomics [creative-proteomics.com]
- 21. Enzymatic labeling of proteins: techniques and approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. lumiprobe.com [lumiprobe.com]
- 23. Specific and quantitative labeling of biomolecules using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Labeling proteins on live mammalian cells using click chemistry | Springer Nature Experiments [experiments.springernature.com]
- 25. researchgate.net [researchgate.net]
- 26. pubs.acs.org [pubs.acs.org]
The Crucial Role of the Linker in PROTAC Efficacy: A Comparative Guide
For researchers, scientists, and drug development professionals, the design of Proteolysis-Targeting Chimeras (PROTACs) presents a multifaceted challenge. These heterobifunctional molecules, which co-opt the cell's ubiquitin-proteasome system for targeted protein degradation, are composed of a warhead that binds the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two. While the warhead and E3 ligase ligand are critical for target engagement and recruitment, the linker is far from a passive spacer. Its composition, length, and rigidity are pivotal determinants of a PROTAC's efficacy, influencing everything from cell permeability to the stability of the crucial ternary complex.
This guide provides an objective comparison of PROTACs with different linker compositions, supported by experimental data, to aid in the rational design of these novel therapeutic agents.
The Linker's Impact on PROTAC Performance
The ideal linker facilitates the formation of a stable and productive ternary complex, comprising the target protein, the PROTAC, and the E3 ligase, while also conferring favorable physicochemical properties to the molecule.[1][2] The optimization of the linker is often an empirical process, but understanding the general characteristics of different linker types can significantly streamline this effort.[2]
Key parameters influenced by the linker include:
-
Degradation Efficiency (DC50 and Dmax): The linker's length and composition directly impact the potency (DC50, the concentration at which 50% of the target protein is degraded) and efficacy (Dmax, the maximum percentage of protein degradation) of a PROTAC.[3] An optimal linker length is crucial; a linker that is too short may lead to steric hindrance, preventing ternary complex formation, while an overly long linker may result in unproductive binding.[4]
-
Ternary Complex Formation and Stability: The linker's flexibility and chemical composition affect the stability of the ternary complex. The formation of a stable ternary complex is a prerequisite for efficient ubiquitination and subsequent degradation of the target protein.[5][6]
-
Cell Permeability and Pharmacokinetics: The physicochemical properties of the linker, such as its hydrophilicity and rigidity, play a significant role in a PROTAC's ability to cross the cell membrane and its overall pharmacokinetic profile.[7][8][9]
Comparative Analysis of Linker Compositions
The most common linker motifs in PROTAC design are polyethylene glycol (PEG) chains, alkyl chains, and more rigid structures incorporating cyclic moieties.[10]
Flexible Linkers: PEG vs. Alkyl Chains
Flexible linkers, such as PEG and alkyl chains, are widely used due to their synthetic accessibility and the ease with which their length can be modified.[6]
-
Polyethylene Glycol (PEG) Linkers: Known for their hydrophilicity, PEG linkers can improve the solubility and cell permeability of PROTACs.[6] However, they may have reduced metabolic stability.[6] The length of the PEG linker is a critical parameter that must be optimized for each target. For instance, in a series of BRD4-targeting PROTACs, variations in PEG linker length led to significant differences in degradation potency.[5]
-
Alkyl Linkers: These linkers are hydrophobic and can be systematically varied in length.[6] While synthetically straightforward, their hydrophobicity can sometimes limit aqueous solubility.[6]
| Target Protein | E3 Ligase | Linker Type | Linker Length (atoms) | DC50 | Dmax (%) | Reference |
| BRD4 | CRBN | PEG | 0 PEG units | < 0.5 µM | Not Reported | [11] |
| BRD4 | CRBN | PEG | 1-2 PEG units | > 5 µM | Not Reported | [11] |
| BRD4 | CRBN | PEG | 4-5 PEG units | < 0.5 µM | Not Reported | [11] |
| TBK1 | VHL | Alkyl/Ether | < 12 | No degradation | Not Reported | [7] |
| TBK1 | VHL | Alkyl/Ether | 21 | 3 nM | 96 | [7] |
| TBK1 | VHL | Alkyl/Ether | 29 | 292 nM | 76 | [7] |
| BTK | CRBN | PEG | Varied (11 compounds) | 1-40 nM (for longer linkers) | Not Reported | [7][11] |
| PI3K/mTOR | VHL | C8 Alkyl | 8 | PI3Kα: 227.4 nM, PI3Kγ: 42.23 nM, mTOR: 45.4 nM | PI3Kα: 71.3, PI3Kγ: 88.6, mTOR: 74.9 | [10] |
Table 1: Comparison of PROTACs with Flexible Linkers. This table summarizes the degradation efficiency of PROTACs targeting various proteins with different flexible linker compositions and lengths.
Rigid Linkers
Rigid linkers, which often contain cyclic structures like piperazine, piperidine, or aromatic rings, can pre-organize the PROTAC into a bioactive conformation, potentially enhancing the stability of the ternary complex and improving pharmacokinetic properties.[6][10] However, they can be more synthetically challenging to prepare.[10] The inclusion of rigid moieties in the linker has been a successful strategy in the development of orally bioavailable PROTACs.[7][12]
| Target Protein | E3 Ligase | Linker Type | Key Linker Feature | DC50 | Dmax (%) | Reference |
| BET Proteins | CRBN | Alkyl chain vs. Ethynyl group | Replacement of amine linkage with rigid ethynyl group | 3-6 fold increased cell activity (in MOLM13 and MV4;11 cells) | Not Reported | [5] |
| ERK5 | VHL | Aliphatic (flexible) | Highly flexible | Low cell permeability | Not Reported | [8] |
| ERK5 | VHL | Piperidine-containing (rigid) | More rigid | Medium-high cell permeability | Not Reported | [8] |
Table 2: Comparison of PROTACs with Rigid vs. Flexible Linkers. This table highlights the impact of linker rigidity on PROTAC performance.
Signaling Pathways and Experimental Workflows
The rational design of PROTACs is guided by an understanding of their mechanism of action and is validated through a series of key experiments.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Experimental workflow for PROTAC efficacy comparison.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate evaluation of PROTAC efficacy.
Western Blotting for Protein Degradation
This technique is used to quantify the levels of the target protein in cells following PROTAC treatment, allowing for the determination of DC50 and Dmax values.
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to attach overnight. Treat the cells with a serial dilution of the PROTAC for a specified time course (e.g., 4, 8, 16, or 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method such as a BCA assay.
-
SDS-PAGE and Protein Transfer: Normalize the protein concentrations of all samples, add Laemmli buffer, and denature by heating. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and then transfer them to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the target protein, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: Add an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin). The percentage of degradation is calculated relative to the vehicle-treated control.
NanoBRET™ Assay for Ternary Complex Formation in Live Cells
This assay allows for the real-time detection of the proximity between the target protein and the E3 ligase within living cells, indicating the formation of the ternary complex.
-
Cell Transfection: Co-transfect cells with expression vectors for the target protein fused to NanoLuc® luciferase and the E3 ligase fused to HaloTag®.
-
Ligand Labeling: Add the HaloTag® NanoBRET™ 618 Ligand to the cells to label the HaloTag®-E3 ligase fusion protein.
-
PROTAC Treatment: Add a serial dilution of the PROTAC to the cells.
-
Substrate Addition and Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate and immediately measure the donor (460 nm) and acceptor (618 nm) emission signals using a luminometer.
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor signal / donor signal). An increase in the NanoBRET™ ratio in a PROTAC-dependent manner indicates ternary complex formation.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique used to measure the binding affinity and kinetics of the binary (PROTAC to target protein or E3 ligase) and ternary complexes in real-time.
-
Immobilization: Immobilize one of the binding partners (e.g., the E3 ligase) onto the surface of a sensor chip.
-
Binary Interaction Analysis: Flow a solution of the PROTAC over the sensor surface at various concentrations to measure the binding kinetics and affinity to the immobilized protein.
-
Ternary Complex Analysis: To measure ternary complex formation, a pre-incubated mixture of the PROTAC and the target protein is flowed over the E3 ligase-immobilized surface.
-
Data Analysis: The binding events are detected as a change in the refractive index at the sensor surface. The resulting sensorgrams are analyzed to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD). A cooperativity factor (α) can be calculated to quantify the stability of the ternary complex.
Isothermal Titration Calorimetry (ITC) for Binding Affinity
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH).
-
Sample Preparation: Prepare solutions of the PROTAC, target protein, and E3 ligase in a matched buffer. The samples should be degassed before the experiment.
-
Titration: One binding partner (e.g., the PROTAC) is loaded into the syringe and titrated into the sample cell containing the other binding partner(s).
-
Heat Measurement: The instrument measures the heat changes that occur with each injection.
-
Data Analysis: The heat released or absorbed per injection is plotted against the molar ratio of the reactants. This binding isotherm is then fitted to a binding model to determine the thermodynamic parameters of the interaction.
Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a high-throughput, cell-free assay that models passive transcellular permeability.
-
Plate Preparation: A 96-well filter plate is coated with a lipid solution to form an artificial membrane. This plate is then placed on top of a 96-well acceptor plate containing buffer.
-
Compound Addition: The PROTAC is added to the donor wells of the filter plate.
-
Incubation: The plate assembly is incubated for a set period (e.g., 4-16 hours) to allow the compound to diffuse from the donor to the acceptor compartment.
-
Quantification: The concentration of the PROTAC in both the donor and acceptor wells is quantified, typically by LC-MS/MS.
-
Permeability Calculation: The apparent permeability coefficient (Papp) is calculated based on the rate of compound diffusion across the artificial membrane.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of Novel Bruton’s Tyrosine Kinase PROTACs with Enhanced Selectivity and Cellular Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. precisepeg.com [precisepeg.com]
- 7. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Impact of Linker Composition on VHL PROTAC Cell Permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
Confirming Mal-PEG5-Boc Conjugation: A Comparative Guide to Mass Spectrometry and Alternative Analytical Techniques
For researchers, scientists, and drug development professionals, the successful conjugation of molecules using linkers like Maleimide-PEG5-Boc (Mal-PEG5-Boc) is a critical step in creating advanced therapeutics and research tools. Verifying the covalent attachment of this linker is paramount to ensure the desired biological activity and safety of the final product. This guide provides an objective comparison of mass spectrometry with alternative analytical methods for confirming this compound conjugation, supported by experimental data and detailed protocols.
Mass spectrometry (MS) has emerged as a gold-standard technique for the definitive characterization of bioconjugates due to its ability to provide precise mass measurements. However, other widely accessible techniques, including Size-Exclusion Chromatography (SEC), Hydrophobic Interaction Chromatography (HIC), Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE), and Enzyme-Linked Immunosorbent Assay (ELISA), can also offer valuable, albeit often complementary, information regarding the success of a conjugation reaction.
Mass Spectrometry Analysis: The Gold Standard for Confirmation
Mass spectrometry directly measures the mass-to-charge ratio of ionized molecules, providing unambiguous confirmation of a successful conjugation by detecting the expected mass increase in the target molecule. For a this compound linker, the expected mass addition is 445.23 Da.[1]
Experimental Protocol: LC-MS Analysis of a this compound Conjugated Peptide
This protocol outlines the analysis of a model cysteine-containing peptide conjugated with this compound using Liquid Chromatography-Mass Spectrometry (LC-MS).
1. Sample Preparation:
-
Conjugation: A cysteine-containing peptide (e.g., ~1500 Da) is reacted with a molar excess of this compound in a suitable buffer (e.g., phosphate-buffered saline, pH 7.2) at room temperature for 2 hours.
-
Purification: The reaction mixture is purified using reverse-phase high-performance liquid chromatography (RP-HPLC) to separate the conjugated peptide from unreacted peptide and excess linker.
-
Sample for MS: The purified conjugate is dissolved in an appropriate solvent for LC-MS analysis (e.g., 0.1% formic acid in water/acetonitrile).
2. LC-MS System and Conditions:
-
LC System: A UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Column: A C18 reverse-phase column suitable for peptide separations.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over a suitable time frame (e.g., 15 minutes) is used to elute the conjugate.
-
Mass Spectrometer: Operated in positive ion mode with electrospray ionization (ESI). Data is acquired over a relevant m/z range.
3. Data Analysis:
-
The raw data is processed, and the mass spectrum of the eluting peak corresponding to the conjugate is analyzed.
-
The experimental mass is determined from the most abundant isotopic peaks of the observed charge states.
-
The experimental mass is compared to the theoretical mass of the conjugated peptide.
Quantitative Data Summary: Mass Spectrometry
| Analyte | Theoretical Mass (Da) | Observed Mass (Da) | Mass Accuracy (ppm) |
| Unconjugated Peptide | 1500.00 | 1500.02 | 13.3 |
| This compound Conjugate | 1945.23 | 1945.25 | 10.3 |
Note: The data presented here is illustrative. Actual results will vary depending on the specific peptide and instrumentation.
Alternative Confirmation Techniques: A Comparative Overview
While mass spectrometry provides definitive mass confirmation, other techniques can offer valuable insights into the success and purity of the conjugation reaction.
Size-Exclusion Chromatography (SEC)
SEC separates molecules based on their hydrodynamic radius. Successful conjugation with this compound will lead to a slight increase in the size of the molecule, potentially allowing for its separation from the unconjugated starting material.
Experimental Protocol: SEC Analysis
-
System: HPLC or UPLC system with a UV detector.
-
Column: A size-exclusion column with a pore size appropriate for the molecular weight of the analyte.
-
Mobile Phase: A buffer compatible with the analyte (e.g., phosphate-buffered saline).
-
Analysis: The retention time of the conjugated molecule is compared to that of the unconjugated molecule. A shift to a shorter retention time indicates an increase in size.
Hydrophobic Interaction Chromatography (HIC)
HIC separates molecules based on their hydrophobicity. The addition of the PEG linker can alter the hydrophobicity of the target molecule, which may be detectable by HIC.
Experimental Protocol: HIC Analysis
-
System: HPLC or UPLC system with a UV detector.
-
Column: A HIC column with a suitable stationary phase (e.g., butyl, phenyl).
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in phosphate buffer).
-
Mobile Phase B: Low salt buffer (e.g., phosphate buffer).
-
Gradient: A decreasing salt gradient is used to elute the molecules, with more hydrophobic species eluting later.
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE)
SDS-PAGE separates proteins and peptides based on their molecular weight. Conjugation with this compound will result in a small increase in molecular weight, which may be visualized as a shift in the band position on the gel.
Experimental Protocol: SDS-PAGE Analysis
-
Sample Preparation: The conjugated and unconjugated samples are mixed with SDS-PAGE loading buffer and heated.
-
Gel Electrophoresis: The samples are run on a polyacrylamide gel of an appropriate percentage to resolve the molecular weight difference.
-
Staining: The gel is stained with a suitable protein stain (e.g., Coomassie Brilliant Blue) to visualize the bands.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA can be adapted to confirm conjugation if an antibody is available that recognizes either the Boc protecting group or the PEG linker. This method is particularly useful for quantifying the extent of conjugation.
Experimental Protocol: ELISA for Boc-Protected Conjugate
-
Plate Coating: The purified conjugate is immobilized on a microtiter plate.
-
Blocking: Non-specific binding sites are blocked with a suitable blocking buffer.
-
Primary Antibody: An antibody specific for the Boc group is added and incubated.
-
Secondary Antibody: An enzyme-conjugated secondary antibody that recognizes the primary antibody is added.
-
Detection: A substrate for the enzyme is added, and the resulting signal is measured. The signal intensity is proportional to the amount of conjugated material.
Performance Comparison of Analytical Techniques
| Feature | Mass Spectrometry (MS) | Size-Exclusion Chromatography (SEC) | Hydrophobic Interaction Chromatography (HIC) | Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) | Enzyme-Linked Immunosorbent Assay (ELISA) |
| Primary Information | Precise molecular weight confirmation of the conjugate. | Assessment of size heterogeneity and aggregation. | Separation based on hydrophobicity changes upon conjugation. | Estimation of apparent molecular weight and purity. | Quantitative or qualitative detection of the conjugated moiety. |
| Sensitivity | High | Moderate to High | Moderate | Moderate | Very High |
| Specificity | Very High (unambiguous mass determination) | Low (separates by size, not specific to the conjugate) | Moderate (depends on the hydrophobicity change) | Low (separates by apparent molecular weight) | High (relies on specific antibody-antigen interaction) |
| Quantitative Capability | Can be quantitative with appropriate standards. | Quantitative for relative amounts of different sized species. | Can be quantitative for relative peak areas. | Semi-quantitative at best. | Highly quantitative with a standard curve. |
| Structural Information | Can provide fragmentation data for structural elucidation. | Provides information on hydrodynamic radius. | No direct structural information. | No direct structural information. | No direct structural information. |
| Key Advantage | Definitive confirmation of conjugation. | Good for assessing aggregation and purity. | Orthogonal separation mechanism to SEC. | Widely accessible and simple to perform. | High sensitivity and suitability for high-throughput screening. |
| Key Limitation | Higher cost and complexity of instrumentation. | May not resolve the small size difference from a PEG5 linker. | Resolution may be insufficient for small PEG linkers. | Low resolution for small mass changes. | Requires a specific antibody to the conjugated moiety. |
Visualizing the Workflow
Experimental workflow for this compound conjugation and analysis.
Conclusion
Mass spectrometry stands as the most definitive method for confirming this compound conjugation, providing precise and unambiguous mass data. However, a comprehensive characterization often benefits from the use of orthogonal techniques. SEC is invaluable for assessing the purity and aggregation state of the conjugate, while HIC can provide complementary separation information. SDS-PAGE offers a simple, qualitative assessment of the conjugation reaction. For quantitative analysis, particularly in a high-throughput setting, a well-developed ELISA can be a powerful tool. The choice of analytical method(s) will ultimately depend on the specific requirements of the project, including the need for definitive confirmation, the level of quantitation required, and the available instrumentation. For robust and reliable characterization of this compound conjugates, a multi-faceted approach combining mass spectrometry with one or more of the alternative techniques is highly recommended.
References
Navigating Bioconjugation: A Guide to the Stability of Thioether Bonds in Mal-PEG5-Boc Conjugates
For researchers, scientists, and professionals in drug development, the stability of the linkage in bioconjugates is a critical parameter influencing efficacy and safety. This guide provides an objective comparison of the stability of the thioether bond formed in Maleimide-PEG5-Boc conjugates, supported by experimental data and detailed methodologies for its validation.
Maleimide-based reagents are widely utilized for their high reactivity and specificity towards sulfhydryl groups on proteins and peptides, forming a thioether bond through a Michael addition reaction. However, the stability of this resulting succinimidyl thioether linkage has been a subject of extensive research, with the primary concern being its susceptibility to a retro-Michael reaction. This can lead to deconjugation, particularly in the presence of endogenous thiols like glutathione, compromising the therapeutic potential of the bioconjugate.
The Instability Challenge: Retro-Michael Reaction
The reaction of a maleimide with a thiol is efficient, but the resulting thioether bond is not always stable under physiological conditions. The succinimidyl thioether linkage can undergo a retro-Michael reaction, leading to the dissociation of the conjugate.[1] This reversal can result in the exchange of the conjugated molecule with other thiol-containing species, which can impact the efficacy and safety of biotherapeutics.[1][2] Another point of consideration is the hydrolysis of the maleimide ring itself, which can occur in aqueous solutions, particularly at higher pH levels.[1] Once the ring is opened, the resulting maleamic acid is no longer reactive towards thiols.[1]
Comparative Stability of Sulfhydryl-Reactive Chemistries
Several alternative sulfhydryl-reactive chemistries have been developed to address the stability limitations of maleimide-based conjugates. The following table summarizes the stability characteristics of common alternatives compared to maleimides.
| Reagent Class | Linkage Type | Stability Characteristics | Advantages | Disadvantages |
| Maleimides | Thioether | Prone to retro-Michael reaction and thiol exchange, especially in the presence of glutathione.[1][3] | High specificity and rapid reaction rates under physiological conditions.[1] | Reversible linkage can lead to premature drug release. |
| Haloacetamides/Haloacetyls | Thioether | Forms a stable, irreversible thioether bond. | Stable and irreversible linkage. | Generally slower reaction kinetics than maleimides; potential for side reactions. |
| Pyridyl Disulfides | Disulfide | Reversible through disulfide exchange with other thiols. | Allows for cleavable conjugation, which can be desirable for drug delivery applications. | Inherently reversible and not suitable for applications requiring long-term stability in a reducing environment.[1] |
| Vinyl Sulfones | Thioether | Forms a stable, irreversible thioether bond.[1] | Stable and irreversible linkage with good selectivity for thiols.[1] | Generally slower reaction rate than maleimides.[1] |
| Acrylates/Acrylamides | Thioether | Forms a stable thioether bond, less prone to retro-Michael reaction than maleimides.[1] | More stable linkage compared to maleimides.[1] | Generally slower reaction kinetics than maleimides. |
Quantitative Stability Data
The stability of bioconjugates is often evaluated by incubation in human plasma or in the presence of excess thiol, such as glutathione (GSH).[2]
| Conjugate | Condition | Time | % Conjugation Remaining | Reference |
| Maleimide-PEG | 1 mM GSH, 37°C | 7 days | ~70% | [4] |
| Mono-sulfone PEG | 1 mM GSH, 37°C | 7 days | >95% | [4] |
| Maleimide Conjugate (Site 1) | Human Plasma, 37°C | 72 hours | ~80% | [5][6] |
| Maleimide Conjugate (Site 2) | Human Plasma, 37°C | 72 hours | ~20% | [5][6] |
| Sulfone Conjugate | Human Plasma, 37°C | 72 hours | >80% | [5][6] |
This data highlights that the stability of the thioether linkage can be significantly influenced by the local chemical environment of the conjugation site and that alternative chemistries like sulfones can offer enhanced stability.[5][6]
Visualizing the Chemistry and Workflow
To better understand the processes involved, the following diagrams illustrate the key chemical reactions and a typical experimental workflow for assessing conjugate stability.
Michael addition reaction forming a thioether bond.
Retro-Michael reaction leading to deconjugation.
Experimental workflow for assessing conjugate stability.
Experimental Protocols
General Protocol for Assessing Conjugate Stability in Plasma
This protocol outlines a general procedure to assess the stability of a bioconjugate in plasma.[2]
1. Preparation of Conjugate:
-
Prepare the bioconjugate using your standard protocol.
-
Purify the conjugate to remove any unreacted components. Methods such as size exclusion chromatography (SEC) or dialysis are commonly used.
-
Characterize the purified conjugate to determine its concentration and degree of labeling.
2. Incubation:
-
Incubate the purified conjugate (e.g., at a final concentration of 1 mg/mL) in human plasma at 37°C.
-
Include appropriate controls, such as the unconjugated biomolecule and the free payload, incubated under the same conditions.
3. Sampling:
-
At designated time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours), withdraw aliquots of the incubation mixture.
-
Immediately process the samples to stop any further degradation. This may involve snap-freezing in liquid nitrogen and storing at -80°C until analysis.
4. Analysis:
-
Analyze the samples to determine the amount of intact conjugate remaining. Common analytical techniques include:
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase or size-exclusion HPLC can separate the intact conjugate from degradation products and the unconjugated biomolecule.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides detailed information on the identity of the different species in the sample.
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): Can be used to visualize the integrity of the protein component of the conjugate.
-
5. Data Interpretation:
-
Quantify the peak areas or band intensities corresponding to the intact conjugate at each time point.
-
Plot the percentage of intact conjugate remaining versus time to determine the stability profile and half-life of the conjugate in plasma.
Protocol for Assessing Stability in the Presence of Glutathione (GSH)
This protocol is designed to assess the susceptibility of the thioether bond to thiol exchange.
1. Preparation of Solutions:
-
Prepare a stock solution of the purified bioconjugate in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Prepare a stock solution of glutathione (GSH) in the same buffer. A final concentration of 1-5 mM GSH is typically used to mimic physiological conditions.
2. Incubation:
-
Mix the bioconjugate solution with the GSH solution to the desired final concentrations.
-
Incubate the mixture at 37°C.
-
As a control, incubate the bioconjugate in the buffer without GSH.
3. Sampling and Analysis:
-
Follow the same sampling and analysis procedures as described in the plasma stability protocol (steps 3 and 4).
4. Data Interpretation:
-
Compare the stability of the conjugate in the presence and absence of GSH. A significant decrease in the amount of intact conjugate in the presence of GSH indicates susceptibility to thiol-mediated degradation.
Conclusion
While Mal-PEG5-Boc offers a convenient method for bioconjugation due to the high reactivity and specificity of the maleimide group, the stability of the resulting thioether bond is a critical factor to consider, particularly for in vivo applications. The potential for retro-Michael reactions and subsequent deconjugation can be significant. For applications demanding high stability, alternative conjugation chemistries that form more robust linkages, such as those based on vinyl sulfones or haloacetamides, should be considered. Thorough experimental validation of conjugate stability under relevant physiological conditions is essential for the development of safe and effective biotherapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the In Vitro and In Vivo Performance of Mal-PEG5-Boc Linkers in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a linker is paramount in the design of efficacious and safe antibody-drug conjugates (ADCs). The Mal-PEG5-Boc linker, a heterobifunctional linker featuring a maleimide group for conjugation to thiol moieties on the antibody, a five-unit polyethylene glycol (PEG) spacer, and a Boc-protected amine for payload attachment, has emerged as a valuable tool in ADC development. This guide provides an objective comparison of the anticipated in vitro and in vivo performance of ADCs constructed with this compound linkers against relevant alternatives, supported by established experimental principles.
While direct head-to-head comparative studies for the this compound linker are not extensively available in publicly accessible literature, this guide synthesizes data from studies on analogous short-chain PEGylated maleimide linkers to provide a well-grounded performance projection.
Data Presentation: A Comparative Overview
The performance of an ADC is a multifactorial equation where the linker plays a pivotal role in stability, pharmacokinetics, and efficacy. Below is a summary of expected quantitative data for an ADC utilizing a this compound linker compared to a standard non-PEGylated maleimide linker (e.g., SMCC) and a maleimide linker with a longer PEG chain (e.g., Mal-PEG12-Boc).
Table 1: Comparative In Vitro Performance of Maleimide-Based Linkers in ADCs
| Parameter | This compound (Expected) | SMCC (N-Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) | Mal-PEG12-Boc (Expected) |
| Conjugation Efficiency | High | High | High |
| Drug-to-Antibody Ratio (DAR) | Achievable up to 8, aggregation risk lower than SMCC | Achievable up to 8, higher risk of aggregation with hydrophobic payloads | Achievable up to 8, lowest risk of aggregation |
| Plasma Stability (% Intact ADC after 72h) | Moderate to High (80-90%) | Moderate (70-85%) | High (>90%) |
| In Vitro Cytotoxicity (IC50) | Potentially slightly higher than SMCC | Lowest (most potent) | Potentially higher than this compound |
Table 2: Comparative In Vivo Performance of Maleimide-Based Linkers in ADCs
| Parameter | This compound (Expected) | SMCC | Mal-PEG12-Boc (Expected) |
| Plasma Half-life (t1/2) | Intermediate | Shortest | Longest |
| Tumor Accumulation | Enhanced compared to SMCC | Baseline | Potentially highest |
| In Vivo Efficacy (Tumor Growth Inhibition) | High | High | High (potentially superior with optimal dosing) |
| Off-target Toxicity | Reduced compared to SMCC | Highest | Lowest |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of ADC performance. Below are standard protocols for key experiments cited in the comparison.
Protocol 1: Determination of Drug-to-Antibody Ratio (DAR)
Objective: To determine the average number of drug molecules conjugated to each antibody.
Methodology: Reversed-Phase Liquid Chromatography-Mass Spectrometry (RP-LC-MS)
-
Sample Preparation: The ADC is treated with a reducing agent (e.g., DTT) to separate the light and heavy chains.
-
Chromatography: The reduced sample is injected onto a reversed-phase column (e.g., C4) and eluted with an acetonitrile/water gradient containing an ion-pairing agent like formic acid.
-
Mass Spectrometry: The eluent is introduced into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Data Analysis: The mass spectra for the light and heavy chains are deconvoluted to determine the mass of each chain. The number of conjugated drug-linker moieties is calculated based on the mass shift from the unconjugated antibody chains. The average DAR is then calculated based on the relative abundance of each species.
Protocol 2: In Vitro Plasma Stability Assay
Objective: To assess the stability of the ADC and the rate of drug deconjugation in plasma.
Methodology: Immunoaffinity Capture followed by LC-MS
-
Incubation: The ADC is incubated in plasma (e.g., human, mouse) at 37°C for various time points (e.g., 0, 24, 48, 72 hours).
-
Immunoaffinity Capture: At each time point, an aliquot of the plasma sample is incubated with Protein A or Protein G magnetic beads to capture the antibody and ADC.
-
Elution and Reduction: The captured ADC is eluted and, if necessary for analysis, reduced to separate the antibody chains.
-
LC-MS Analysis: The amount of intact ADC (or drug-conjugated chains) is quantified using LC-MS.
-
Data Analysis: The percentage of intact ADC remaining at each time point is calculated relative to the 0-hour time point.
Protocol 3: In Vitro Cytotoxicity Assay
Objective: To determine the potency of the ADC in killing target cancer cells.
Methodology: Cell Viability Assay (e.g., MTS or CellTiter-Glo®)
-
Cell Seeding: Target cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
-
ADC Treatment: Cells are treated with serial dilutions of the ADC and incubated for a period that allows for ADC internalization and payload-induced cell death (typically 72-96 hours).
-
Viability Assessment: A cell viability reagent is added to each well, and the signal (absorbance or luminescence) is measured, which is proportional to the number of viable cells.
-
Data Analysis: The data is plotted as cell viability versus ADC concentration, and the half-maximal inhibitory concentration (IC50) is calculated using a non-linear regression model.
Protocol 4: In Vivo Efficacy Study
Objective: To evaluate the anti-tumor activity of the ADC in a living organism.
Methodology: Xenograft Tumor Model
-
Tumor Implantation: Human cancer cells are subcutaneously implanted into immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
ADC Administration: Mice are randomized into treatment groups and administered the ADC (typically intravenously) at a specified dose and schedule. A vehicle control group and an unconjugated antibody control group are also included.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Data Analysis: Tumor growth curves are plotted for each treatment group. The tumor growth inhibition (TGI) is calculated to determine the efficacy of the ADC.
Mandatory Visualization
Diagrams are provided below to illustrate key concepts and workflows.
A Head-to-Head Comparison of Boc Deprotection Reagents for the Modern Laboratory
A comprehensive guide for researchers, scientists, and drug development professionals on selecting the optimal reagent for tert-butoxycarbonyl (Boc) deprotection. This guide provides a side-by-side comparison of common deprotection reagents, supported by experimental data and detailed protocols.
The tert-butoxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in the assembly of complex molecules like peptides and pharmaceuticals. Its widespread use stems from its stability under a broad range of reaction conditions and its facile removal under acidic conditions. However, the choice of deprotection reagent is critical and can significantly impact reaction efficiency, yield, and the integrity of the target molecule, especially in the presence of other acid-sensitive functional groups. This guide offers an objective comparison of various Boc deprotection reagents to aid in the selection of the most suitable method for a given synthetic challenge.
Performance Comparison of Boc Deprotection Reagents
The selection of a Boc deprotection reagent is often a trade-off between reaction speed, mildness of conditions, and reagent compatibility with the substrate. The following table summarizes the performance of common reagents based on experimental data.
| Reagent | Typical Conditions | Reaction Time | Yield (%) | Advantages | Disadvantages |
| Trifluoroacetic Acid (TFA) | 20-50% in DCM, Room Temp[1][2] | 0.5 - 4 hours[1] | Generally >90[3] | Highly effective and volatile, making for easy removal.[1] | Harsh acidic conditions can cleave other acid-labile protecting groups.[4] Corrosive and requires careful handling. |
| Hydrochloric Acid (HCl) | 4M in Dioxane or Ethyl Acetate, Room Temp[1] | 1 - 12 hours[1] | >90[5] | Cost-effective and readily available.[1] | Can be less selective than TFA and may lead to chlorinated byproducts.[1] Dioxane is a hazardous solvent. |
| Oxalyl Chloride in Methanol | 3 equiv. (COCl)₂ in MeOH, Room Temp[1][6] | 1 - 4 hours[6][7] | 70 - >90[6][8] | Very mild conditions, tolerant of many acid-labile functional groups.[6][9] | Reagents are toxic and moisture-sensitive. May not be suitable for large-scale reactions due to potential formation of carbon monoxide.[10] |
| Thermal Deprotection | Reflux in solvent (e.g., TFE, water), 100-240°C[1][11] | 5 min - several hours[1][11] | 73 - >95[11][12] | "Green" alternative, avoiding strong acids and organic solvents (when water is used).[1] Can be highly selective.[11] | Requires high temperatures which may not be suitable for all substrates. Specialized solvents like TFE can be expensive.[1] |
Reaction Mechanisms and Workflows
The general mechanism for the acid-catalyzed deprotection of the Boc group involves protonation of the carbamate, followed by fragmentation to release the free amine, carbon dioxide, and a stable tert-butyl cation.[1]
Caption: General mechanism of acid-catalyzed Boc deprotection.
A typical experimental workflow for comparing different Boc deprotection reagents involves parallel reactions with the same starting material, followed by analysis to determine reaction completion and yield.
Caption: Comparative experimental workflow for evaluating Boc deprotection reagents.
Detailed Experimental Protocols
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) [1][13]
-
Dissolution: Dissolve the Boc-protected amine (1.0 equiv.) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.5 M in a round-bottom flask under an inert atmosphere.
-
Addition of TFA: Cool the solution to 0 °C using an ice bath. Slowly add trifluoroacetic acid (TFA) to the stirred solution to a final concentration of 20-50% (v/v).
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 0.5 to 4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, concentrate the reaction mixture in vacuo to remove excess TFA and DCM. Co-evaporation with a solvent like toluene can help remove residual TFA.
-
Isolation: The resulting amine is typically obtained as the TFA salt. To obtain the free amine, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate until the aqueous layer is basic. Separate the organic layer, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.
Protocol 2: Deprotection using Hydrochloric Acid (HCl) in Dioxane [1]
-
Preparation: To a solution of the Boc-protected amine (1.0 equiv.) in a minimal amount of a suitable solvent (e.g., methanol or dioxane), add a 4M solution of HCl in 1,4-dioxane (typically 4-10 equivalents).
-
Reaction: Stir the mixture at room temperature for 1 to 12 hours. Monitor the reaction by TLC or LC-MS.
-
Isolation: Upon completion, the product often precipitates as the hydrochloride salt. The solid can be collected by filtration and washed with a cold solvent like diethyl ether. Alternatively, the solvent can be removed under reduced pressure to yield the crude amine hydrochloride salt.
Protocol 3: Deprotection using Oxalyl Chloride in Methanol [6][8]
-
Dissolution: Dissolve the Boc-protected substrate (1.0 equiv.) in methanol (MeOH) at room temperature.
-
Reagent Addition: To the stirred solution, add oxalyl chloride (3.0 equiv.) dropwise. A slight exotherm may be observed.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 1 to 4 hours. Monitor the progress by TLC or LC-MS.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. The resulting residue contains the hydrochloride salt of the deprotected amine. The crude product can be further purified by recrystallization or chromatography.
Protocol 4: Thermal Deprotection in a Suitable Solvent [1][11]
-
Suspension: Suspend or dissolve the N-Boc protected amine in a suitable solvent (e.g., water, trifluoroethanol) in a round-bottom flask equipped with a reflux condenser.
-
Heating: Heat the mixture to reflux (typically 100-150°C, but can be up to 240°C in a sealed vessel for flow chemistry) and stir vigorously.
-
Monitoring: Monitor the reaction by TLC or LC-MS. Reaction times can vary from minutes to several hours depending on the substrate and temperature.
-
Work-up: After completion, cool the reaction mixture to room temperature. If water was used as the solvent, extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Dry the combined organic layers over an anhydrous drying agent, filter, and concentrate under reduced pressure to yield the free amine.
Conclusion
The choice of a Boc deprotection reagent is a critical decision in organic synthesis. While traditional strong acids like TFA and HCl are effective and widely used, milder alternatives such as oxalyl chloride in methanol and thermal deprotection offer significant advantages for substrates containing acid-sensitive functionalities.[9][11] For environmentally conscious synthesis, thermal deprotection in water presents a "green" option.[1] By carefully considering the substrate's properties and the reaction conditions outlined in this guide, researchers can select the optimal method to achieve efficient and clean deprotection of the Boc group, thereby streamlining their synthetic endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. xray.uky.edu [xray.uky.edu]
- 9. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Boc Deprotection - TFA [commonorganicchemistry.com]
Evaluating the Impact of the PEG5 Linker on Conjugate Pharmacokinetics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The incorporation of linkers in bioconjugates, particularly in antibody-drug conjugates (ADCs), is a critical design element that significantly influences their pharmacokinetic (PK) properties, efficacy, and safety profile. Among the various linker technologies, polyethylene glycol (PEG) linkers have garnered considerable attention for their ability to modulate the physicochemical properties of ADCs. This guide provides an objective comparison of the impact of a 5-unit PEG (PEG5) linker on conjugate pharmacokinetics, supported by experimental data and detailed protocols.
The Role of PEGylation in Modulating ADC Pharmacokinetics
PEGylation, the covalent attachment of PEG chains, is a well-established strategy to improve the therapeutic index of biologics. In the context of ADCs, PEG linkers offer several advantages:
-
Increased Hydrophilicity: Many cytotoxic payloads are hydrophobic, which can lead to aggregation of the ADC, especially at higher drug-to-antibody ratios (DARs). The hydrophilic nature of PEG can mitigate this, improving solubility and stability.[][2][3]
-
Enhanced Pharmacokinetics: PEGylation increases the hydrodynamic radius of the conjugate, which can reduce renal clearance and prolong the plasma half-life.[][4] This extended circulation time can lead to greater accumulation of the ADC at the tumor site.
-
Reduced Immunogenicity: The PEG chain can act as a shield, masking potential epitopes on the antibody or payload from the immune system, thereby reducing the risk of an immunogenic response.[]
-
Improved Safety Profile: By enhancing stability and reducing non-specific uptake, PEG linkers can lead to a wider therapeutic window and lower off-target toxicity.[3]
Comparative Pharmacokinetic Data
The length of the PEG chain is a crucial parameter that can be tailored to optimize the pharmacokinetic profile of a conjugate. While direct head-to-head studies for a PEG5 linker against all other linker types are limited in publicly available literature, trends can be observed from studies comparing different PEG lengths.
| Linker Type | Key Pharmacokinetic Parameter | Observation | Reference |
| Non-PEGylated | Clearance | Generally higher clearance rates compared to PEGylated counterparts. | [5] |
| Half-life | Shorter plasma half-life. | [6] | |
| PEGylated (Varying Lengths) | Clearance | Clearance rates tend to decrease with increasing PEG length. A study showed that clearance rates increased rapidly for conjugates with PEGs smaller than PEG8. | [5] |
| Half-life | Longer PEG chains generally lead to a longer plasma half-life. | [] | |
| Exposure (AUC) | Increased exposure is often observed with longer PEG chains. | ||
| Pendant vs. Linear PEG | Clearance | ADCs with a pendant PEG configuration have shown slower clearance rates compared to those with a linear PEG of equivalent molecular weight, especially at higher DARs. | [7] |
Note: The data presented is a synthesis from multiple studies and should be interpreted as indicative of general trends. The specific impact of a PEG5 linker will also depend on the antibody, payload, and conjugation chemistry.
Experimental Protocols
Accurate evaluation of the pharmacokinetic properties of a conjugate is essential for its development. Below are detailed methodologies for key experiments.
In Vivo Pharmacokinetic Study in Mice
Objective: To determine the pharmacokinetic profile of an ADC in a murine model.
Materials:
-
Tumor-bearing mice (e.g., athymic nude mice with xenografts)
-
Antibody-Drug Conjugate (ADC)
-
Vehicle (e.g., sterile phosphate-buffered saline, PBS)
-
Anesthetic
-
Blood collection supplies (e.g., microcentrifuge tubes with anticoagulant like EDTA)
Procedure:
-
Dosing: Administer a single intravenous (IV) dose of the ADC to each mouse via the tail vein.
-
Blood Collection: At predetermined time points (e.g., 5 min, 1, 4, 8, 24, 48, 96, and 168 hours post-dose), collect blood samples (approximately 20-50 µL) from the saphenous or submandibular vein.
-
Plasma Preparation: Collect blood into tubes containing an anticoagulant. Centrifuge the blood at 1,500-2,000 x g for 10-15 minutes at 4°C to separate the plasma.
-
Storage: Store plasma samples at -80°C until analysis.
-
Quantification: Measure the concentration of the total antibody and/or the conjugated ADC in the plasma samples using a validated analytical method, such as an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).
-
Pharmacokinetic Analysis: Utilize non-compartmental or compartmental analysis software to calculate key pharmacokinetic parameters, including half-life (t½), clearance (CL), and area under the curve (AUC).
Quantification of ADC by ELISA
Objective: To quantify the concentration of total antibody or conjugated ADC in plasma samples.
Materials:
-
Coating antibody (e.g., anti-human IgG)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Detection antibody (e.g., HRP-conjugated anti-human IgG or anti-payload antibody)
-
Substrate (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Coating: Coat a 96-well plate with the capture antibody overnight at 4°C.
-
Washing: Wash the plate multiple times with wash buffer.
-
Blocking: Block non-specific binding sites with blocking buffer for 1-2 hours at room temperature.
-
Sample Incubation: Add standards and plasma samples to the wells and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate.
-
Detection Antibody Incubation: Add the detection antibody and incubate for 1 hour at room temperature.
-
Washing: Wash the plate.
-
Substrate Development: Add the substrate and incubate in the dark until color develops.
-
Stopping Reaction: Add the stop solution.
-
Reading: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculation: Construct a standard curve and determine the concentration of the ADC in the samples.
Determination of Drug-to-Antibody Ratio (DAR)
Objective: To determine the average number of drug molecules conjugated to each antibody.
Method: Hydrophobic Interaction Chromatography (HIC) is a common method for DAR determination of cysteine-linked ADCs.[8][9][10]
Procedure Outline:
-
Sample Preparation: Prepare the ADC sample in a suitable buffer.
-
Chromatography: Inject the sample onto a HIC column. The separation is based on the hydrophobicity of the ADC species; species with higher DARs are more hydrophobic and elute later.
-
Detection: Monitor the elution profile using a UV detector.
-
Data Analysis: Integrate the peak areas for each species (DAR0, DAR2, DAR4, etc.).
-
Calculation: Calculate the weighted average DAR using the percentage of the peak area for each species and its corresponding number of conjugated drugs.[8][]
Analysis of ADC Aggregation
Objective: To quantify the amount of aggregates in an ADC sample.
Method: Size Exclusion Chromatography (SEC) is the standard method for characterizing protein aggregation.[12][13][14]
Procedure Outline:
-
Mobile Phase: Use an aqueous mobile phase, sometimes with an organic modifier for more hydrophobic ADCs, to prevent non-specific interactions with the column.[12]
-
Chromatography: Inject the ADC sample onto an SEC column. Separation is based on the hydrodynamic radius of the molecules; aggregates will elute earlier than the monomeric ADC.
-
Detection: Monitor the elution profile using a UV detector.
-
Quantification: The percentage of aggregates is determined by the relative area of the high-molecular-weight species peaks compared to the total area of all peaks.[12]
In Vitro Plasma Stability Assay
Objective: To assess the stability of the ADC and the linker in plasma.
Procedure:
-
Incubation: Incubate the ADC in plasma from different species (e.g., human, mouse, rat) at 37°C.[15]
-
Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96, 168 hours).[15]
-
Analysis:
Visualizations
Signaling Pathways and Experimental Workflows
Caption: General mechanism of action for an antibody-drug conjugate (ADC).
Caption: Experimental workflow for in vivo pharmacokinetic analysis of an ADC.
Conclusion
The choice of linker is a critical determinant of the pharmacokinetic profile and overall therapeutic success of a conjugate. PEG linkers, including those with a short chain like PEG5, offer a versatile platform to enhance the hydrophilicity, stability, and circulation time of ADCs. The presented data indicates a general trend where PEGylation improves pharmacokinetic parameters compared to non-PEGylated linkers, with linker length being a key parameter for optimization. The detailed experimental protocols provided in this guide offer a framework for researchers to systematically evaluate the impact of different linkers, including PEG5, on the pharmacokinetic properties of their novel bioconjugates, facilitating the development of safer and more effective targeted therapies.
References
- 2. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 3. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the difference between ADC linker and PEG linker? | AxisPharm [axispharm.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 9. researchgate.net [researchgate.net]
- 10. ymc.eu [ymc.eu]
- 12. agilent.com [agilent.com]
- 13. lcms.cz [lcms.cz]
- 14. Analysis of protein drugs aggregation Using Size Exclusion Chromatography : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 15. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 16. ADC Plasma Stability Assay [iqbiosciences.com]
Safety Operating Guide
Essential Guide to the Proper Disposal of Mal-PEG5-Boc
For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical reagents like Mal-PEG5-Boc are paramount for laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedural information for the safe disposal of this compound, ensuring compliance and fostering a culture of safety. While this compound is shipped as a non-hazardous chemical, it contains a maleimide functional group, which warrants careful handling and disposal[1][2].
Core Safety and Handling Principles
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling this compound.
Spill Management: In case of a spill, absorb the material with an inert, non-combustible absorbent material (e.g., sand, vermiculite) and place it in a sealed container for disposal. Avoid generating dust.
Chemical Hazard Assessment
A comprehensive understanding of the chemical components of this compound informs the recommended disposal route.
| Component | Hazard Classification | Disposal Considerations |
| Maleimide Group | Hazardous, toxic if swallowed, causes severe burns[2]. | Dictates that the compound should be treated as hazardous chemical waste. Must be disposed of in accordance with local, state, and federal regulations[2]. |
| Polyethylene Glycol (PEG) | Generally non-hazardous, biodegradable[3]. | Avoid release into wastewater systems to prevent impacting biological oxygen demand. Disposal via a licensed chemical waste contractor is recommended[3][4]. |
| Boc Protecting Group | Acid-labile protecting group. | Disposal is determined by the overall properties of the molecule, not the Boc group itself. |
Given the presence of the hazardous maleimide moiety, the entire this compound compound should be managed as hazardous chemical waste.
Step-by-Step Disposal Protocol
The following protocol outlines the recommended procedure for the disposal of this compound from a laboratory setting.
-
Waste Identification and Segregation:
-
Clearly label a dedicated waste container as "Hazardous Chemical Waste: this compound".
-
Segregate waste containing this compound from other laboratory waste streams to prevent unintended chemical reactions[5]. This includes separating it from aqueous waste, organic solvent waste, and solid non-hazardous waste[6].
-
-
Containerization:
-
Use a chemically compatible, leak-proof container for collecting this compound waste. The original container, if empty and properly labeled, can be used for the collection of the same waste[6].
-
Ensure the container is tightly sealed to prevent the release of vapors or dust.
-
-
Waste Accumulation and Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Keep the storage area cool and dry, away from heat and sources of ignition[3].
-
Do not store with incompatible materials, such as strong oxidizing agents.
-
-
Arranging for Professional Disposal:
-
Documentation:
-
Maintain a log of the accumulated hazardous waste, noting the chemical name, quantity, and date of accumulation. This is crucial for regulatory compliance.
-
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a secure and sustainable research environment.
References
- 1. medkoo.com [medkoo.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. youtube.com [youtube.com]
- 4. agilent.com [agilent.com]
- 5. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. hwhenvironmental.com [hwhenvironmental.com]
Personal protective equipment for handling Mal-PEG5-Boc
Essential Safety and Handling Guide for Mal-PEG5-Boc
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized chemical reagents like this compound. This guide provides immediate, essential safety protocols and logistical plans for the operational use and disposal of this compound, a PEG-based PROTAC linker. While this compound is shipped under ambient temperature as a non-hazardous chemical, adherence to rigorous safety standards is crucial to minimize risk and ensure a safe laboratory environment.[1]
Personal Protective Equipment (PPE)
When handling this compound, which contains a maleimide group, it is imperative to use appropriate personal protective equipment to prevent skin and eye irritation.[2] The following table summarizes the recommended PPE.
| PPE Category | Specification |
| Hand Protection | Wear appropriate chemical-resistant gloves. Nitrile or latex gloves are commonly used. For prolonged or frequent contact, it is advisable to use gloves with a higher protection class.[3][4] |
| Eye and Face Protection | Use chemical safety goggles to protect against splashes.[2] A face shield should be worn in situations with a higher risk of splashing.[5] |
| Skin and Body Protection | A lab coat is mandatory to protect clothing and skin from accidental contact.[2][4] Ensure full skin coverage by wearing long pants and closed-toe shoes.[4] |
| Respiratory Protection | Work in a well-ventilated area.[2] For operations that may generate dust, a local exhaust ventilation system or a chemical fume hood is recommended.[2][6] In such cases, a dust respirator may be necessary. |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is critical for safety and experimental success.
-
Preparation:
-
Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.[6]
-
Verify that safety equipment, including an eyewash station and a safety shower, is accessible and operational.[2][6]
-
Confirm that the ventilation system is functioning correctly.[2]
-
Don all required personal protective equipment as outlined in the table above.
-
-
Handling the Compound:
-
Storage:
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and adhere to regulatory compliance.
-
Waste Segregation:
-
Collect all waste materials, including unused this compound, contaminated gloves, and other disposable labware, in a designated and clearly labeled hazardous waste container.[2]
-
-
Disposal Method:
Visualizing the Workflow for Handling this compound
To further clarify the procedural flow of handling this compound safely, the following diagram illustrates the key steps from preparation to disposal.
References
- 1. medkoo.com [medkoo.com]
- 2. benchchem.com [benchchem.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 5. americanchemistry.com [americanchemistry.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. m.youtube.com [m.youtube.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
